Product packaging for Azaserine(Cat. No.:CAS No. 115-02-6)

Azaserine

货号: B1665924
CAS 编号: 115-02-6
分子量: 173.13 g/mol
InChI 键: MZZGOOYMKKIOOX-VKHMYHEASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Azaserine can cause cancer according to an independent committee of scientific and health experts.
This compound appears as pale yellow to green crystals. Used as an antifungal agent.
This compound is a carboxylic ester resulting from the formal condensation of the carboxy group of diazoacetic acid with the alcoholic hydroxy group of L-serine. An antibiotic produced by a Streptomyces species. It has a role as an antimicrobial agent, an antineoplastic agent, an antifungal agent, an antimetabolite, an immunosuppressive agent, a metabolite and a glutamine antagonist. It is a diazo compound, a carboxylic ester, a L-serine derivative and a non-proteinogenic L-alpha-amino acid.
This compound has been reported in Streptomyces with data available.
This compound is a naturally occurring serine derivative diazo compound with antineoplastic properties, this compound functions as a purine antagonist and glutamine analogue (glutamine amidotransferase inhibitor) that competitively inhibits pathways in which glutamine is metabolized. An antibiotic and antitumor agent, this compound is used in clinical studies as a potential antineoplastic agent. (NCI04)
Antibiotic substance produced by various Streptomyces species. It is an inhibitor of enzymatic activities that involve glutamine and is used as an antineoplastic and immunosuppressive agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O4 B1665924 Azaserine CAS No. 115-02-6

属性

IUPAC Name

(2S)-2-amino-3-(2-diazoacetyl)oxypropanoic acid
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InChI

InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11)/t3-/m0/s1
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InChI Key

MZZGOOYMKKIOOX-VKHMYHEASA-N
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Canonical SMILES

C(C(C(=O)O)N)OC(=O)C=[N+]=[N-]
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Isomeric SMILES

C([C@@H](C(=O)O)N)OC(=O)C=[N+]=[N-]
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Molecular Formula

C5H7N3O4
Record name AZASERINE
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DSSTOX Substance ID

DTXSID9020118
Record name Azaserine
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Molecular Weight

173.13 g/mol
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Physical Description

Azaserine appears as pale yellow to green crystals. Used as an antifungal agent., Light yellow-green solid; [Merck Index] Faintly yellow powder; [MSDSonline]
Record name AZASERINE
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Solubility

SLIGHTLY SOL IN METHANOL, ABSOLUTE ETHANOL ACETONE; SOL IN WARM AQ SOLN OF METHANOL, ABSOLUTE ETHANOL ACETONE
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Vapor Pressure

1.53X10-10 mmHg at 25 °C.
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Color/Form

ORTHORHOMBIC, PALE YELLOW TO GREEN CRYSTALS FROM 90% ETHANOL.

CAS No.

115-02-6
Record name AZASERINE
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Melting Point

About 157 deg
Record name AZASERINE
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Foundational & Exploratory

Azaserine as a Glutamine Antagonist: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaserine, an antibiotic and antitumor agent, functions as a potent glutamine antagonist.[1][2] Its structural similarity to glutamine allows it to competitively inhibit a range of glutamine-dependent enzymes, leading to the disruption of critical metabolic pathways essential for cell proliferation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, with a focus on its interaction with key enzymatic targets, the resulting impact on cellular metabolism, and the experimental methodologies used to elucidate these processes.

Introduction: The Role of Glutamine and the Action of this compound

Glutamine is a crucial amino acid in cellular metabolism, serving as a primary nitrogen donor for the biosynthesis of nucleotides, amino acids, and other essential biomolecules.[3] Cancer cells, in particular, often exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction." this compound, a naturally occurring serine derivative, leverages this dependency by acting as a glutamine analogue.[1][4] Its chemical structure allows it to bind to the glutamine-binding sites of various enzymes, leading to their irreversible inhibition and subsequent cytotoxic effects.

Molecular Mechanism of Action: Covalent Inhibition of Glutamine-Utilizing Enzymes

The primary mechanism of this compound involves its function as a competitive inhibitor of glutamine amidotransferases.[2][4] These enzymes catalyze the transfer of the amide group from glutamine to an acceptor molecule, a critical step in many biosynthetic pathways. This compound's diazo group is highly reactive and forms a covalent bond with a nucleophilic cysteine residue within the active site of these enzymes, leading to their irreversible inactivation.[5]

Key Enzymatic Targets of this compound:
  • Phosphoribosylformylglycinamidine Synthetase (FGAR-AT): A key enzyme in the de novo purine biosynthesis pathway. Inhibition of FGAR-AT by this compound blocks the formation of purines, essential for DNA and RNA synthesis.[5]

  • Glutamine-Fructose-6-Phosphate Amidotransferase (GFAT): The rate-limiting enzyme in the hexosamine biosynthetic pathway, which is crucial for the synthesis of glycoproteins and other macromolecules.[6]

  • Gamma-Glutamyltransferase (GGT): An enzyme involved in glutathione metabolism and amino acid transport.[4][6]

  • CTP Synthetase: Involved in pyrimidine biosynthesis.

  • Glutamine Synthetase: Recent studies suggest that this compound can also lead to a reduction in the expression of glutamine synthetase itself.[3]

The inhibition of these enzymes leads to a cascade of metabolic disruptions, ultimately resulting in cell cycle arrest and apoptosis.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound as an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific values can vary depending on the enzyme, cell type, and experimental conditions, the following table summarizes available data.

Enzyme TargetOrganism/Cell LineInhibitor Concentration/ParameterValueReference
Glutamine-dependent amidotransferasesGeneralInhibitory Concentration25 µM[7][8]
Phosphoribosylformylglycinamidine SynthetaseGeneralInhibitory Concentration25 µM[7]
Glucosamine-6-phosphate isomeraseGeneralInhibitory Concentration25 µM[7]
Gamma-Glutamyltransferase (GGT)E. coliDocking Binding Energy-2.0 kcal/mol[6]
Glutamine Fructose Amidotransferase (GFAT)H. sapiensDocking Binding Energy1.03 kcal/mol[6]

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Enzyme Kinetics Assay for Glutamine Amidotransferase Inhibition

This protocol is designed to determine the kinetic parameters of this compound's inhibition of a glutamine amidotransferase.

  • Materials:

    • Purified glutamine amidotransferase

    • L-glutamine (substrate)

    • This compound (inhibitor)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Spectrophotometer

    • Coupled enzyme system for product detection (e.g., glutamate dehydrogenase to measure glutamate production)

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Prepare a range of L-glutamine concentrations.

    • In a 96-well plate, add the assay buffer, the coupled enzyme system, and varying concentrations of this compound.

    • Initiate the reaction by adding the purified glutamine amidotransferase to each well.

    • Immediately after, add the different concentrations of L-glutamine to the respective wells.

    • Monitor the change in absorbance over time at a specific wavelength (e.g., 340 nm for NADH consumption in the glutamate dehydrogenase-coupled assay).

    • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

    • Plot the initial velocities against the substrate concentrations for each inhibitor concentration.

    • Analyze the data using non-linear regression to fit to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or irreversible) to determine the Ki or IC50 value.

Cell-Based Assay for Inhibition of Purine Biosynthesis

This protocol assesses the effect of this compound on the de novo purine synthesis pathway in cultured cells.

  • Materials:

    • Cancer cell line (e.g., MCF-7)

    • Cell culture medium and supplements

    • This compound

    • [¹⁴C]-glycine (radiolabeled precursor for purine synthesis)

    • Trichloroacetic acid (TCA)

    • Scintillation counter

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 24 hours).

    • Add [¹⁴C]-glycine to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized purines.

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Precipitate the macromolecules (including nucleic acids) by adding cold 10% TCA.

    • Wash the precipitate with cold TCA to remove unincorporated [¹⁴C]-glycine.

    • Solubilize the precipitate in a suitable solvent (e.g., 0.1 M NaOH).

    • Measure the radioactivity of the solubilized fraction using a scintillation counter.

    • A decrease in radioactivity in this compound-treated cells compared to untreated controls indicates inhibition of de novo purine synthesis.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and experimental logic related to this compound's mechanism of action.

Azaserine_Mechanism cluster_0 Glutamine Metabolism cluster_1 This compound Action cluster_2 Glutamine-Dependent Enzymes cluster_3 Biosynthetic Pathways cluster_4 Cellular Outcomes Glutamine Glutamine Enzymes Glutamine Amidotransferases Glutamine->Enzymes Binds to active site This compound This compound (Glutamine Analogue) This compound->Enzymes Irreversibly binds to cysteine residue Purine_Synth Purine Biosynthesis Enzymes->Purine_Synth Catalyzes Hexosamine_Synth Hexosamine Biosynthesis Enzymes->Hexosamine_Synth Catalyzes Inhibition Inhibition of Nucleotide & Glycoprotein Synthesis Purine_Synth->Inhibition Hexosamine_Synth->Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis

Figure 1: Mechanism of this compound as a glutamine antagonist.

Purine_Biosynthesis_Inhibition PRPP PRPP PRA PRA PRPP->PRA Gln GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM Gln AIR AIR FGAM->AIR IMP IMP AIR->IMP ...multiple steps... AMP_GMP AMP & GMP IMP->AMP_GMP This compound This compound This compound->FGAR Inhibits FGAR-AT Glutamine Glutamine Glutamine->FGAR

Figure 2: Inhibition of de novo purine biosynthesis by this compound.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Radiolabeling cluster_2 Measurement cluster_3 Data Analysis a Seed Cancer Cells b Treat with this compound (Dose-Response) a->b c Add [14C]-Glycine b->c d Incubate c->d e TCA Precipitation d->e f Scintillation Counting e->f g Determine IC50 f->g

Figure 3: Workflow for assessing purine synthesis inhibition.

Conclusion

This compound's potent activity as a glutamine antagonist stems from its ability to irreversibly inhibit key enzymes in vital biosynthetic pathways. Its mechanism of action, centered on the covalent modification of a critical cysteine residue in the active site of glutamine-dependent enzymes, provides a clear rationale for its antitumor effects. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to develop novel strategies for targeting glutamine metabolism in cancer and other diseases.

References

Azaserine as an Inhibitor of Purine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of azaserine's role as a potent inhibitor of de novo purine biosynthesis. This compound, a naturally occurring glutamine analog, exerts its primary mechanism of action through the irreversible inhibition of glutamine amidotransferases, critical enzymes in the purine synthesis pathway. This document details the molecular mechanism of this compound, presents available quantitative data on its effects, outlines detailed experimental protocols for its study, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, making it a key target for chemotherapeutic intervention. This compound (O-diazoacetyl-L-serine) is an antibiotic and antineoplastic agent that functions as a purine antagonist by mimicking the amino acid glutamine.[1][2] Its structural similarity to glutamine allows it to competitively bind to the glutamine-binding sites of several enzymes, leading to the disruption of nucleotide biosynthesis.[2][3]

Mechanism of Action

This compound's primary mode of action is the irreversible inhibition of glutamine amidotransferases.[3][4] This is achieved through the covalent modification of a critical cysteine residue within the glutamine-binding domain of these enzymes.[1][5] The diazoacetyl group of this compound is highly reactive and forms a covalent bond with the sulfhydryl group of the cysteine, leading to the inactivation of the enzyme.

The two primary targets of this compound in the de novo purine biosynthesis pathway are:

  • Phosphoribosyl Pyrophosphate Amidotransferase (PPAT): This enzyme catalyzes the first committed step of purine synthesis, the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine, utilizing the amide group from glutamine.

  • Formylglycinamide Ribonucleotide Amidotransferase (FGAM Synthetase): This enzyme catalyzes the conversion of formylglycinamide ribonucleotide (FGAR) to formylglycinamidine ribonucleotide (FGAM), another glutamine-dependent step in the pathway.[1][5]

Inhibition of these enzymes leads to a blockage of the purine synthesis pathway, resulting in the accumulation of upstream intermediates, most notably FGAR, and the depletion of downstream purine nucleotides.[6]

Data Presentation

Table 1: Effects of Purine Synthesis Inhibitors on Cellular Metabolites

CompoundCell LineTreatment Concentration & DurationFold Change in 5-phosphoribosyl-1-pyrophosphate (PRPP)Reference
Methotrexate (MTX)L1210 leukemia0.1 µM for 3 hours3.4-fold increase[6]
6-methyl-mercaptopurine ribosideL1210 leukemia25 µM for 3 hours6.3-fold increase[6]

Note: This table provides context on the accumulation of an early precursor in the purine synthesis pathway upon inhibition. This compound is known to cause the accumulation of the downstream intermediate FGAR.[6]

Table 2: Relative Abundance of Purine Nucleotides in HeLa Cells under Normal and Purine-Depleted Conditions

NucleotidePurine-Rich Medium (nmol/million cells)Purine-Depleted Medium (nmol/million cells)
ATP2.332.74
ADPNot specifiedNot specified
AMPNot specifiedNot specified
GTPNot specifiedNot specified
GDPNot specifiedNot specified
GMPNot specifiedNot specified
IMPLower abundance2.8-fold higher

This data from a study on purinosome formation demonstrates the cellular response to purine limitation, which involves an increase in the de novo synthesis intermediate IMP. While not a direct measure of this compound's effect, it reflects the pathway's regulation.[7]

Experimental Protocols

In Vitro Assay for FGAM Synthetase Inhibition by this compound

This protocol is adapted from established methods for assaying FGAM synthetase activity.

Objective: To determine the inhibitory kinetics of this compound on purified FGAM synthetase.

Materials:

  • Purified FGAM synthetase

  • Formylglycinamide ribonucleotide (FGAR) substrate

  • L-glutamine

  • ATP

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2

  • This compound stock solution (in assay buffer)

  • Coupling enzyme: For example, IMP cyclohydrolase/transformylase (ATIC) and a suitable dehydrogenase for a spectrophotometric assay, or reagents for a colorimetric assay to detect product formation.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified FGAM synthetase to the desired concentration in cold assay buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound from the stock solution in assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, prepare the reaction mixture containing assay buffer, ATP, and L-glutamine.

  • Pre-incubation with Inhibitor: Add the different concentrations of this compound to the respective wells and pre-incubate with the enzyme for a defined period (e.g., 15 minutes) at room temperature to allow for covalent modification.

  • Initiation of Reaction: Initiate the reaction by adding the substrate FGAR to all wells.

  • Kinetic Measurement: Immediately place the microplate in the plate reader and measure the rate of product formation over time by monitoring the change in absorbance or fluorescence, depending on the coupling system used.

  • Data Analysis: Plot the initial reaction velocities against the this compound concentration. Determine the IC50 value from the dose-response curve. For determination of Ki and inactivation kinetics, more complex experimental designs and data analysis are required.

Cellular Assay: Quantification of FGAR Accumulation and Purine Nucleotide Depletion by HPLC

This protocol outlines the steps to quantify the effects of this compound on purine metabolism in cultured cells.

Objective: To measure the intracellular concentration of the purine precursor FGAR and the levels of ATP and GTP in cells treated with this compound.

Materials:

  • Cell culture medium and supplements

  • Cultured cells (e.g., HeLa, Jurkat)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Perchloric acid (PCA), 0.4 M, ice-cold

  • Potassium carbonate (K2CO3), 2 M, for neutralization

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase) and UV detector

  • Standards for FGAR, ATP, and GTP

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in culture plates and allow them to adhere and grow to a desired confluency.

    • Treat the cells with various concentrations of this compound for a specified time period (e.g., 24 hours). Include an untreated control group.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add a defined volume of ice-cold 0.4 M PCA to the cells to lyse them and precipitate proteins.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.

  • Sample Neutralization:

    • Carefully transfer the supernatant (acidic extract) to a new tube.

    • Neutralize the extract by adding 2 M K2CO3 dropwise until the pH is near neutral (monitor with pH paper). The formation of a KClO4 precipitate will be observed.

    • Centrifuge to remove the KClO4 precipitate.

  • HPLC Analysis:

    • Filter the neutralized supernatant through a 0.22 µm syringe filter.

    • Inject a defined volume of the filtered extract onto the HPLC system.

    • Separate the metabolites using a suitable gradient of mobile phases (e.g., a buffer/methanol gradient on a C18 column).

    • Detect the compounds by UV absorbance at an appropriate wavelength (e.g., 254 nm).

  • Quantification:

    • Identify the peaks corresponding to FGAR, ATP, and GTP by comparing their retention times with those of the injected standards.

    • Quantify the concentration of each metabolite by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

    • Normalize the results to the cell number or total protein content of the original sample.

Visualizations

Signaling Pathways and Experimental Workflows

purine_biosynthesis_inhibition cluster_downstream PRPP PRPP PRA 5-Phosphoribosylamine PRPP->PRA Glutamine -> Glutamate GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM Glutamine -> Glutamate AIR AIR FGAM->AIR IMP IMP AIR->IMP Multiple Steps AMP_GMP AMP & GMP IMP->AMP_GMP PPAT PPAT (Amidophosphoribosyl- transferase) PPAT->PRA FGAMS FGAM Synthetase FGAMS->FGAM This compound This compound This compound->PPAT Inhibits This compound->FGAMS Inhibits Glutamine Glutamine Glutamate Glutamate

Caption: Inhibition of de novo purine biosynthesis by this compound.

experimental_workflow start Start: Cell Culture treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment harvest Cell Harvesting and Lysis treatment->harvest extraction Metabolite Extraction (Perchloric Acid) harvest->extraction neutralization Neutralization extraction->neutralization hplc HPLC Analysis neutralization->hplc quantification Quantification of FGAR, ATP, GTP hplc->quantification end End: Data Analysis quantification->end

Caption: Workflow for analyzing this compound's effect on cellular purine metabolites.

Conclusion

This compound serves as a powerful tool for studying and targeting de novo purine biosynthesis. Its well-characterized mechanism as a glutamine antagonist and an irreversible inhibitor of key amidotransferases makes it a valuable compound in both research and clinical contexts. The experimental protocols provided herein offer a framework for the quantitative assessment of its effects on cellular metabolism. Further research to elucidate the precise kinetic parameters of its inhibition and to explore its synergistic potential with other chemotherapeutic agents is warranted.

References

Azaserine: A Historical and Technical Review of a Promising Antibiotic Lost to Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 10, 2025

Abstract: Discovered in 1954 during the "Golden Age" of antibiotic research, azaserine (O-diazoacetyl-L-serine) initially presented as a promising agent with a broad spectrum of antimicrobial activity. Isolated from Streptomyces fragilis, its unique mode of action as a glutamine antagonist set it apart from other antibiotics of the era. However, the very mechanism that made it an effective antimicrobial—the disruption of purine biosynthesis—also conferred significant cytotoxicity and a narrow therapeutic index. This toxicity, coupled with the concurrent discovery of safer and more potent antibiotics, led to the rapid abandonment of this compound as a clinical antibiotic. Instead, its development pivoted towards its use as an antineoplastic agent and a valuable biochemical tool for studying metabolic pathways. This whitepaper provides an in-depth technical review of the historical use of this compound as an antibiotic, detailing its mechanism of action, the experimental protocols used in its initial evaluation, and the critical factors that precluded its widespread use.

Discovery and Historical Context

This compound was first isolated from the fermentation broth of a Streptomyces fragilis strain and its discovery was reported in 1954 by a team at Parke, Davis and Company.[1] This discovery occurred at the zenith of the "Golden Age of Antibiotics" (roughly 1940-1962), a period of intense research that yielded most of the major antibiotic classes still in use today.[2] this compound's emergence into a competitive landscape of newly discovered drugs like tetracyclines and macrolides meant it was subject to rigorous comparison in terms of efficacy and safety. While early reports highlighted its antimicrobial properties, its potent cytotoxicity quickly drew the attention of cancer researchers, shifting its primary development trajectory away from infectious diseases.[3]

Mechanism of Action: Purine Synthesis Inhibition

This compound's primary antimicrobial and cytotoxic activity stems from its function as a structural analog of glutamine.[4] It acts as a potent, irreversible inhibitor of glutamine amidotransferases, enzymes crucial for the transfer of ammonia from glutamine to a substrate.[5]

Specifically, this compound targets and blocks the enzyme formylglycinamide ribonucleotide amidotransferase . This enzyme catalyzes a key step in the de novo purine biosynthesis pathway: the conversion of formylglycinamide ribonucleotide (FGAR) to formylglycinamidine ribonucleotide (FGAM), utilizing glutamine as the nitrogen donor. This compound covalently binds to a cysteine residue in the glutamine-binding site of the enzyme, permanently inactivating it.[3] The resulting depletion of the purine nucleotide pool halts DNA and RNA synthesis, leading to cell death in rapidly proliferating organisms, including bacteria and neoplastic cells.[3]

Azaserine_Mechanism_of_Action cluster_pathway De Novo Purine Biosynthesis Pathway cluster_inhibition Inhibition by this compound PRPP PRPP FGAR Formylglycinamide Ribonucleotide (FGAR) PRPP->FGAR Multiple Steps FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM Glutamine -> Glutamate Enzyme Formylglycinamide Ribonucleotide Amidotransferase Purines Purine Nucleotides (AMP, GMP) FGAM->Purines Multiple Steps This compound This compound (Glutamine Analog) This compound->Enzyme Irreversibly Binds (Covalent Bond)

Figure 1. Mechanism of this compound as a Purine Synthesis Inhibitor.

In Vitro Antibacterial Spectrum

Data Presentation

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against specific bacterial strains. The scarcity of comprehensive data reflects the rapid shift in research focus from its antibiotic to its antineoplastic properties.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliUTH 412.11[3]
Escherichia coliUTH 703651.9[3]
Escherichia coliUTH 704869.2[3]
Escherichia coliUTH 704969.2[3]

Experimental Protocols

The antimicrobial activity of this compound was historically assessed using standard microbiological techniques of the era, primarily agar diffusion and broth dilution methods.[7]

Agar Disc-Diffusion Method

This method provided a qualitative or semi-quantitative assessment of antibiotic activity.

  • Medium Preparation: A suitable nutrient medium, such as M-9 agar, was prepared, sterilized, and cooled to approximately 45°C.[7]

  • Inoculation: The cooled agar was seeded with a standardized suspension of the test microorganism.

  • Plating: The inoculated agar was poured into petri dishes and allowed to solidify.

  • Disc Application: Sterile filter paper discs (e.g., 12.7 mm diameter) were impregnated with a known concentration of this compound (e.g., 5.0 µg per disc) and placed onto the surface of the solidified agar.[7]

  • Incubation: Plates were incubated under optimal conditions for the test organism (e.g., 37°C for 16-18 hours for E. coli).[7]

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) was measured in millimeters. A larger zone diameter indicated greater sensitivity of the organism to the antibiotic.

Broth Tube Dilution Method

This method was used to determine the Minimum Inhibitory Concentration (MIC) quantitatively.

  • Preparation of Antibiotic Dilutions: A series of tubes containing sterile nutrient broth were prepared. This compound was added to the tubes in serially decreasing concentrations (e.g., two-fold dilutions).

  • Inoculation: Each tube was inoculated with a standardized suspension of the test bacteria. A control tube containing no antibiotic was also inoculated to ensure bacterial viability.

  • Incubation: All tubes were incubated under appropriate conditions.

  • MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth (i.e., the first clear tube in the dilution series).[7] Results were often plotted as a dose-effect curve to determine the concentration required for 50% inhibition of growth.[7]

MIC_Workflow start Start prep_dilutions Prepare Serial Dilutions of this compound in Broth start->prep_dilutions inoculate Inoculate Tubes with Standardized Bacterial Suspension prep_dilutions->inoculate incubate Incubate at 37°C for 16-18 hours inoculate->incubate observe Visually Inspect for Bacterial Growth (Turbidity) incubate->observe determine_mic Identify Lowest Concentration with No Visible Growth observe->determine_mic end End: MIC Value Determined determine_mic->end

Figure 2. Experimental Workflow for MIC Determination via Broth Dilution.

The Pivot from Antibiotic to Antineoplastic Agent

The clinical development of this compound as an antibiotic was halted early in its history. The decision was primarily driven by two interrelated factors: its mechanism-based toxicity and the competitive therapeutic landscape of the 1950s.

  • Toxicity Profile: Because this compound targets a fundamental metabolic pathway common to both prokaryotic and eukaryotic cells, it exhibits significant toxicity to mammalian cells, particularly those that are rapidly dividing, such as cells in the gastrointestinal tract and bone marrow. It was also found to have a narrow margin between effective and toxic doses and was associated with fetal toxicity.[3] Its classification as a potential carcinogen further limited its suitability for treating common infections.[3]

  • Competitive Landscape: The "Golden Age" produced numerous highly effective and significantly safer antibiotics (e.g., new penicillins, cephalosporins, tetracyclines). These agents offered a much wider therapeutic window and targeted bacterial-specific structures like the cell wall, leading to better selective toxicity.

The very properties that made this compound a poor candidate for an antibiotic made it a compelling candidate for an anticancer drug, where a higher degree of cytotoxicity is acceptable. Its ability to kill rapidly proliferating cells was repurposed for oncology, and it was primarily studied in combination with other antimetabolites for the treatment of leukemia.[3]

Logic_Diagram Discovery This compound Discovered (1954) - Potent Antimicrobial Activity MoA Mechanism: Glutamine Antagonist Inhibits Purine Synthesis Discovery->MoA Decision Decision Point: Clinical Utility? Discovery->Decision Toxicity High Host Cell Toxicity (Carcinogenic, Narrow Therapeutic Index) MoA->Toxicity Toxicity->Decision Competition Safer, More Selective Antibiotics Available (e.g., Penicillins) Competition->Decision Antibiotic_No Abandoned as a Systemic Antibiotic Decision->Antibiotic_No No Oncology_Yes Repurposed as an Antineoplastic Agent & Research Tool Decision->Oncology_Yes Yes

Figure 3. Decision Pathway for this compound's Clinical Development.

Conclusion

This compound represents a fascinating case study in drug development. It is a potent biological molecule whose initial promise as an antibiotic was quickly overshadowed by its inherent toxicity. Its history underscores the critical importance of selective toxicity and the therapeutic index in the development of antimicrobial agents. While it never became a clinical antibiotic, this compound's legacy endures. It provided researchers with a powerful tool to probe the intricacies of purine metabolism and served as an early-generation antimetabolite in the field of oncology, paving the way for more refined chemotherapeutic agents. Its story is a salient reminder that in the quest for effective drugs, the ability to kill a pathogen is only half the battle; the ability to do so without harming the patient is paramount.

References

Early Studies on the Antineoplastic Activity of Azaserine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide to the seminal early research on the antineoplastic properties of azaserine. It consolidates quantitative data from foundational preclinical and clinical studies, details the experimental protocols employed, and visually represents the key signaling pathways affected by this glutamine antagonist. The primary focus is on the initial investigations that established this compound's mechanism of action and its potential as a cancer therapeutic, offering a valuable historical and scientific resource for researchers in oncology and drug development.

Introduction

This compound, O-(2-diazoacetyl)-L-serine, is a naturally occurring antibiotic with potent antineoplastic properties.[1] Isolated from a strain of Streptomyces, its structural similarity to glutamine allows it to act as a competitive inhibitor of several key enzymes involved in metabolic pathways essential for cancer cell proliferation.[1] Early investigations in the 1950s were pivotal in elucidating its mechanism of action, primarily as an antagonist of glutamine in the de novo purine biosynthesis pathway. This document revisits these pioneering studies to provide a comprehensive technical overview of the foundational research into this compound's anticancer activity.

Mechanism of Action: Inhibition of Purine Biosynthesis

This compound's primary antineoplastic effect stems from its ability to irreversibly inhibit glutamine-dependent enzymes.[2] It specifically targets glutamine amidotransferases, which are crucial for the synthesis of purine nucleotides, essential components of DNA and RNA.[1] By acting as a glutamine analog, this compound covalently binds to the glutamine-binding site of these enzymes, leading to their inactivation and a subsequent blockade of purine synthesis. This disruption of nucleic acid precursor production disproportionately affects rapidly dividing cancer cells, which have a high demand for these building blocks.

Another key enzyme inhibited by this compound is glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme in the hexosamine biosynthetic pathway.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the de novo purine biosynthesis pathway and highlights the inhibitory action of this compound.

purine_biosynthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA Phosphoribosylamine PRPP->PRA GPAT GAR Glycinamide Ribonucleotide (GAR) PRA->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM FGAR Amidotransferase AIR Aminoimidazole Ribonucleotide (AIR) FGAM->AIR Glutamate_out Glutamate FGAM->Glutamate_out CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) AIR->CAIR SAICAR Succinylaminoimidazole Carboxamide Ribonucleotide (SAICAR) CAIR->SAICAR AICAR Aminoimidazole Carboxamide Ribonucleotide (AICAR) SAICAR->AICAR FAICAR Formylaminoimidazole Carboxamide Ribonucleotide (FAICAR) AICAR->FAICAR IMP Inosine Monophosphate (IMP) FAICAR->IMP Glutamine_in Glutamine Glutamine_in->FGAM This compound This compound This compound->FGAR Inhibition

Caption: De novo purine biosynthesis pathway and the site of this compound inhibition.

Preclinical Studies: In Vivo Antineoplastic Activity

Early preclinical investigations of this compound focused on its effects in animal models of cancer. These studies were crucial for establishing its tumor-inhibitory potential and providing a rationale for clinical trials.

Quantitative Data from In Vivo Studies

A pivotal study by Moore and LePage in 1957 investigated the in vivo sensitivity of various normal and neoplastic mouse tissues to this compound. The findings from this research provided quantitative evidence of this compound's selective action against tumor cells.

Animal ModelTumor TypeThis compound DosageOutcome MeasureResultReference
MouseSarcoma 1800.2 mg/kgInhibition of glycine incorporation into purinesSignificant inhibition in tumor tissue compared to normal tissues(Moore & LePage, 1957)
MouseEhrlich Ascites0.2 mg/kgInhibition of glycine incorporation into purinesSignificant inhibition in tumor cells(Moore & LePage, 1957)
Experimental Protocols: In Vivo Antitumor Activity Assessment

The methodologies employed in these early in vivo studies laid the groundwork for future preclinical cancer research.

Animal Model:

  • Species: Swiss mice

  • Tumor Implantation: Subcutaneous implantation of Sarcoma 180 or intraperitoneal injection of Ehrlich ascites tumor cells.

Drug Administration:

  • Route: Intraperitoneal injection.

  • Dosage: A standard dose of 0.2 mg/kg of this compound was used to assess its metabolic effects.

Evaluation of Antitumor Effect:

  • Method: The primary endpoint was the measurement of the incorporation of radiolabeled glycine (glycine-C14) into the purines of nucleic acids in various tissues.

  • Procedure:

    • Mice bearing established tumors were treated with this compound.

    • One hour after this compound administration, glycine-C14 was injected.

    • After a specified time, animals were sacrificed, and various tissues (tumor, liver, spleen, intestine, and kidney) were collected.

    • Nucleic acids were isolated from the tissues, and the radioactivity incorporated into the purine bases (adenine and guanine) was measured using a gas-flow counter.

    • The specific activity (counts per minute per micromole of purine) was calculated to determine the extent of inhibition of purine synthesis.

Early Clinical Trials

The promising results from preclinical studies led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with various types of cancer.

Quantitative Data from Early Clinical Trials

A landmark clinical trial published in 1954 by Ellison, Karnofsky, and colleagues provided the first comprehensive data on the clinical effects of this compound in cancer patients.

Number of PatientsCancer TypesThis compound DosageRoute of AdministrationTherapeutic ResponsesToxicities ObservedReference
94Acute leukemia, Hodgkin's disease, lymphosarcoma, various solid tumors2.5 to 10 mg/kg/day for 5-14 daysOral, Intramuscular, IntravenousTransient partial remissions in some leukemia patientsOral and gastrointestinal ulcerations, bone marrow depression(Ellison et al., 1954)
Experimental Protocols: Clinical Evaluation

The protocols for these early clinical trials established a framework for the systematic evaluation of new anticancer agents.

Patient Population:

  • Patients with advanced, metastatic, or recurrent neoplastic diseases for whom no standard effective therapy was available.

  • Diagnoses included acute leukemia, chronic leukemias, lymphomas, and a variety of solid tumors.

Drug Administration and Dosage:

  • Formulation: this compound was supplied as a sterile powder and reconstituted for administration.

  • Routes: Administered orally, intramuscularly, or intravenously.

  • Dosage Regimens: Various dosage schedules were explored, with a common regimen being 2.5 to 10 mg/kg per day, administered for courses of 5 to 14 days.

Evaluation of Response and Toxicity:

  • Efficacy: Clinical responses were evaluated based on changes in tumor size (for solid tumors), reduction in blast counts and improvement in peripheral blood counts (for leukemias), and overall clinical improvement.

  • Toxicity: Patients were closely monitored for adverse effects, with particular attention to mucosal toxicity (oral and gastrointestinal), hematological toxicity (bone marrow depression), and effects on liver and kidney function. Regular physical examinations and laboratory tests (complete blood counts, urinalysis, liver and kidney function tests) were performed.

Early In Vitro Methodologies

While modern in vitro techniques like the MTT assay were not available in the 1950s, early researchers employed innovative methods to assess the effects of anticancer agents on cells in culture. These methods primarily focused on observing morphological changes and measuring metabolic activity.

Experimental Workflow for Early In Vitro Studies:

in_vitro_workflow start Start: Prepare Tumor Cell Suspension culture Culture cells in nutrient medium (e.g., Eagle's Basal Medium) start->culture treatment Add this compound at various concentrations culture->treatment incubation Incubate for a defined period (e.g., 24-72 hours) treatment->incubation assessment Assess Cell Viability and Growth incubation->assessment morphology Microscopic Examination: - Observe cell morphology - Count viable cells (e.g., using trypan blue exclusion) assessment->morphology metabolism Metabolic Activity Assays: - Measure glucose utilization - Measure lactic acid production assessment->metabolism end End: Determine Antineoplastic Effect morphology->end metabolism->end

Caption: Generalized workflow for early in vitro anticancer drug screening.

Conclusion

The early studies on this compound were instrumental in shaping the field of cancer chemotherapy. They not only established the antineoplastic potential of this glutamine antagonist but also provided fundamental insights into the metabolic vulnerabilities of cancer cells. The quantitative data from preclinical and clinical investigations, coupled with the development of rigorous experimental protocols, laid a critical foundation for the subsequent discovery and development of a wide range of antimetabolite drugs. This technical whitepaper serves as a detailed repository of this foundational knowledge, offering valuable context for contemporary research in cancer metabolism and therapeutics.

References

Toxicological Profile of Azaserine in Early Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaserine (O-diazoacetyl-L-serine) is a naturally occurring glutamine antagonist discovered in the 1950s from Streptomyces fragilis.[1][2] Initially investigated for its antineoplastic properties, it gained prominence in toxicology as a potent research chemical for inducing pancreatic cancer in animal models.[1] Early research established that this compound's toxicity stems from its ability to interfere with metabolic pathways dependent on glutamine, primarily inhibiting de novo purine biosynthesis.[1] Its toxicological profile is characterized by significant genotoxicity, potent carcinogenicity targeting the pancreas and other organs, and notable hepatotoxicity. This guide provides a detailed overview of the foundational toxicological studies of this compound, focusing on quantitative data, experimental methodologies, and the mechanistic pathways elucidated by early research.

Introduction

Discovery and Chemical Properties

This compound is a diazo compound and a structural analog of the amino acid glutamine.[1] Produced by Streptomyces bacteria, it presents as pale yellow-to-green crystals.[1] Its unique α-diazoester functional group is central to its biological activity, enabling it to act as an alkylating agent and a competitive inhibitor of glutamine-utilizing enzymes.[1][3]

Early Therapeutic and Research Applications

This compound was initially explored as a chemotherapeutic agent, particularly in combination with purine analogs like 6-mercaptopurine for treating childhood leukemia.[1] However, its clinical use was limited by its toxicity. Its most enduring application has been in experimental oncology as a reliable agent for inducing pancreatic acinar cell carcinomas in rats, providing a crucial model for studying pancreatic carcinogenesis.[4][5]

Mechanism of Action

Glutamine Antagonism and Enzyme Inhibition

This compound's primary mechanism of action is the irreversible inhibition of enzymes that utilize glutamine as an amide donor. The most critical target is formylglycinamide ribotide amidotransferase (FGARAT), a key enzyme in the de novo purine synthesis pathway.[1] this compound forms a covalent bond with a cysteine residue in the enzyme's active site, halting the pathway and thereby inhibiting DNA and RNA synthesis.[1] This antimetabolite activity is the foundation for both its cytotoxic and antineoplastic effects.

Azaserine_MoA cluster_pathway De Novo Purine Biosynthesis cluster_inhibitor Inhibition Glutamine Glutamine FGARAT FGARAT (Formylglycinamide Ribotide Amidotransferase) Glutamine->FGARAT Substrate Purines Purine Nucleotides (e.g., ATP, GTP) FGARAT->Purines Catalysis DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA This compound This compound This compound->FGARAT Irreversible Inhibition

Caption: this compound's inhibition of the de novo purine synthesis pathway.

Genotoxicity and Mutagenicity

Early studies quickly identified this compound as a direct-acting mutagen and a genotoxic agent, capable of causing DNA damage without requiring metabolic activation.[4]

Evidence from Bacterial and Mammalian Systems

This compound was shown to be mutagenic in bacterial test systems, a key reason for its selection in carcinogenicity studies.[4] Subsequent research confirmed that it causes DNA damage, including carboxymethylated bases and O(6)-methylguanine.[6] In human cells, the repair of carboxymethylated bases by the nucleotide excision repair (NER) pathway appears to be a critical factor in determining cellular sensitivity to this compound's lethal effects.[6] Cells deficient in NER, such as those from xeroderma pigmentosum patients, are significantly more sensitive to the drug.[6]

Experimental Protocols for Genotoxicity Assessment

DNA Damage Assay (Alkaline Sucrose Gradient/Elution):

  • Objective: To quantify DNA strand breaks induced by this compound.

  • Methodology:

    • Rodents (rats, mice, hamsters, guinea pigs) were administered this compound (e.g., via intraperitoneal injection).[7]

    • At specific time points (e.g., 1 hour post-administration), pancreas and liver tissues were harvested.[7]

    • Nuclei were isolated, layered onto an alkaline sucrose gradient, and centrifuged. Alternatively, DNA was analyzed via alkaline elution.[7][8]

    • The sedimentation profile or elution rate of the DNA was measured to determine the extent of single-strand breaks, with damaged DNA sedimenting/eluting more slowly.

Genotoxicity_Workflow start Start: Rodent Model (e.g., Rat, Mouse) admin Administer this compound (i.p. injection) start->admin harvest Harvest Target Organs (Pancreas, Liver) at Timed Intervals admin->harvest dna_iso Isolate Nuclei and Lyse Cells to Release DNA harvest->dna_iso analysis Analyze DNA Damage (Alkaline Elution or Alkaline Sucrose Gradient) dna_iso->analysis quant Quantify DNA Strand Breaks analysis->quant end End: Correlate Damage with Carcinogenicity quant->end

Caption: Generalized workflow for assessing this compound-induced DNA damage.

Carcinogenicity

This compound is a well-established carcinogen, with the pancreas being the primary target organ in rodents.[4][5]

Pancreatic Carcinogenesis in Rodent Models

Chronic administration of this compound to rats consistently induces a multi-step progression of lesions in the exocrine pancreas.[4] The process begins with the formation of hyperplastic foci, which develop into nodules of atypical acinar cells (AACN).[4][8] These preneoplastic lesions can then progress to encapsulated adenomas and, ultimately, invasive adenocarcinomas.[4][7] Metastases to lymph nodes, liver, and lungs were also observed in long-term studies.[4][9]

Carcinogenic Effects in Other Organs

While the pancreas is the most sensitive organ, early studies also noted a significant incidence of renal neoplasms in this compound-treated rats.[4]

Quantitative Carcinogenicity Data

The incidence and progression of pancreatic tumors are dose- and time-dependent. The tables below summarize data from key early studies.

Table 1: Summary of this compound Carcinogenicity Studies in Rats

Reference Rat Strain Dosing Regimen Duration Key Findings (Pancreas)
Longnecker & Curphey, 1975[4] Wistar/Lewis i.p. injections, once or twice weekly 6 months (treatment), 6-18 months (observation) Hyperplastic nodules, adenomas, and adenocarcinomas (>25% incidence after 1 year).
Roebuck et al., 1987[7] Wistar/Lewis 15 weekly i.p. injections of 10 mg/kg 1 year (observation) 71% adenoma incidence; 35% adenocarcinoma incidence.
McGuinness et al., 1987[8] Lewis Single i.p. dose of 10, 30, or 60 mg/kg Not specified A single dose of 30 mg/kg was most effective for inducing AACN.

| Lhoste & Longnecker, 1987[10] | Lewis | Single i.p. dose of 30 mg/kg at 2 weeks of age | 4 months (observation) | Induced AACN, the growth of which was stimulated by peptides like bombesin. |

Experimental Protocols for Carcinogenicity Bioassays

Multiple-Dose Protocol (Long-Term Study):

  • Objective: To induce and study the full spectrum of pancreatic lesions, from preneoplastic foci to metastatic carcinoma.

  • Methodology:

    • Animals: Male Wistar/Lewis rats were commonly used.[4][7]

    • Carcinogen Administration: this compound was administered via intraperitoneal (i.p.) injection, typically once or twice weekly for a period of months (e.g., 6 months).[4] A common dose was 10 mg/kg body weight.[7]

    • Observation Period: Animals were monitored for up to 18 months.[4]

    • Endpoint Analysis: Rats were autopsied, and the pancreas and other organs were examined histopathologically to identify and classify lesions (AACN, adenomas, carcinomas).[4][7]

Carcinogenesis_Pathway cluster_process This compound-Induced Pancreatic Carcinogenesis start This compound Administration dna_damage DNA Damage (Alkylation) start->dna_damage normal_cell Normal Pancreatic Acinar Cell start->normal_cell Targets aacn Atypical Acinar Cell Nodule (AACN) dna_damage->aacn Initiation adenoma Adenoma aacn->adenoma Progression carcinoma Adenocarcinoma adenoma->carcinoma Malignant Conversion metastasis Metastasis (Lung, Liver) carcinoma->metastasis

Caption: Pathological progression of pancreatic cancer induced by this compound.

Organ-Specific Toxicity

Hepatotoxicity

In addition to its carcinogenic effects, this compound is a known hepatotoxin. Early studies reported that exposure could lead to liver damage. While the specific mechanisms were not fully elucidated in the earliest research, DNA damage in the liver was detected concurrently with pancreatic damage.[7] This suggests a direct genotoxic effect on hepatocytes.

Developmental Toxicity

Teratogenicity

Early investigations into growth-inhibiting agents included this compound and assessed its impact on fetal development. A 1956 study demonstrated that this compound has teratogenic potential in rats.[11]

Experimental Protocol for Teratogenicity Assessment

While detailed protocols from the earliest studies are sparse, a general methodology for teratology studies in rats was established and would have been similar to the following:

  • Objective: To assess the potential of a substance to cause developmental malformations.

  • Methodology:

    • Animals: Time-mated pregnant female rats are used.[12]

    • Administration: The test substance (this compound) is administered daily during the critical period of organogenesis.[11][12]

    • Observation: Dams are monitored for signs of maternal toxicity.

    • Endpoint Analysis: Shortly before term, dams are euthanized. The uterus is examined for resorptions, and live fetuses are weighed and examined for external, visceral, and skeletal malformations.[12]

Table 2: Summary of this compound Teratogenicity Study

Reference Species Dosing Gestational Day of Administration Malformations Observed

| Murphy et al., 1956 (as cited)[11] | Rat | Not specified in abstract | During organogenesis | Fetal development affected (details not in abstract). |

Conclusion

The early toxicological research on this compound definitively established it as a potent, direct-acting genotoxic carcinogen. Its unique mechanism as a glutamine antagonist provided a clear biochemical basis for its cellular toxicity. The pioneering studies, particularly in rats, created a robust and widely used animal model of pancreatic cancer that has been instrumental in understanding the multi-step nature of carcinogenesis for decades. While its clinical utility was hampered by its toxic profile, this compound's legacy as a powerful research tool in toxicology and oncology is significant.

References

The Structural Mimicry of Azaserine to Glutamine: A Technical Guide to a Potent Antimetabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaserine, a naturally occurring diazo compound, exhibits significant antineoplastic and antibiotic properties owing to its profound structural similarity to the amino acid L-glutamine. This mimicry allows this compound to act as a potent antagonist of glutamine, competitively and irreversibly inhibiting a class of enzymes dependent on this crucial amino acid. This technical guide provides an in-depth analysis of the structural and functional relationship between this compound and glutamine, detailing the molecular mechanisms of enzyme inhibition, the metabolic pathways affected, and the experimental methodologies used to characterize these interactions. Quantitative data on enzyme kinetics are presented to offer a comparative perspective on the binding affinities of this compound and glutamine. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes the intricate biochemical pathways and inhibitory mechanisms through comprehensive diagrams.

Introduction: The Basis of Molecular Mimicry

L-glutamine is the most abundant amino acid in human plasma and plays a central role in a myriad of metabolic processes, including nucleotide biosynthesis, the hexosamine biosynthetic pathway, and the maintenance of cellular redox homeostasis.[1] Its amide group serves as a primary nitrogen donor in numerous biosynthetic reactions.

This compound, O-(2-diazoacetyl)-L-serine, is a structural analog of glutamine.[2] The key to its biological activity lies in the diazoacetyl group, which is structurally similar to the amide group of glutamine. This resemblance allows this compound to bind to the glutamine-binding sites of various enzymes. However, unlike the stable amide bond of glutamine, the diazo group of this compound is highly reactive, leading to the irreversible covalent modification of the enzyme's active site, thereby permanently inactivating it.[3]

This guide will explore the intricacies of this molecular mimicry, focusing on the key enzymes targeted by this compound and the downstream consequences of their inhibition.

Comparative Molecular Structures

The structural similarity between L-glutamine and this compound is the foundation of this compound's function as a glutamine antagonist. The overlay of their chemical structures reveals the critical analogous components that facilitate its entry into glutamine metabolic pathways.

G cluster_glutamine L-Glutamine cluster_this compound This compound gln_c1 O gln_c2 C gln_c2->gln_c1 gln_o1 O gln_c2->gln_o1 gln_c3 C gln_c2->gln_c3 gln_n1 N gln_c3->gln_n1 gln_c4 C gln_c3->gln_c4 gln_h1 H gln_n1->gln_h1 gln_h2 H gln_n1->gln_h2 gln_c5 C gln_c4->gln_c5 gln_c6 C gln_c5->gln_c6 gln_n2 N gln_c5->gln_n2 gln_o2 O gln_c6->gln_o2 gln_h3 H gln_n2->gln_h3 gln_h4 H gln_n2->gln_h4 aza_c1 O aza_c2 C aza_c2->aza_c1 aza_o1 O aza_c2->aza_o1 aza_c3 C aza_c2->aza_c3 aza_n1 N aza_c3->aza_n1 aza_c4 C aza_c3->aza_c4 aza_h1 H aza_n1->aza_h1 aza_h2 H aza_n1->aza_h2 aza_o2 O aza_c4->aza_o2 aza_c5 C aza_o2->aza_c5 aza_o3 O aza_c5->aza_o3 aza_c6 C aza_c5->aza_c6 aza_n2 N aza_c6->aza_n2 aza_n3 N aza_n2->aza_n3

Figure 1. Comparative structures of L-glutamine and this compound.

Mechanism of Enzyme Inhibition

This compound functions as a competitive and irreversible inhibitor of glutamine-dependent enzymes. The inhibition mechanism proceeds in two main steps:

  • Competitive Binding: Due to its structural similarity to glutamine, this compound competes with glutamine for binding to the active site of the enzyme.

  • Irreversible Covalent Modification: Once bound, the highly reactive diazoacetyl group of this compound serves as an alkylating agent. A nucleophilic residue in the enzyme's active site, typically a cysteine or serine, attacks the methylene carbon of the diazoacetyl group, displacing the nitrogen gas (N₂). This results in the formation of a stable covalent bond between the enzyme and the inhibitor, leading to irreversible inactivation.

G cluster_workflow Mechanism of this compound Inhibition E_Gln Enzyme + Glutamine E_Gln_Complex Enzyme-Glutamine Complex (Reversible) E_Gln->E_Gln_Complex Binding E_Aza Enzyme + this compound E_Aza_Complex Enzyme-Azaserine Complex (Reversible) E_Aza->E_Aza_Complex Competitive Binding E_Products Enzyme + Products E_Gln_Complex->E_Products Catalysis E_Inactive Inactive Covalently Modified Enzyme E_Aza_Complex->E_Inactive Covalent Modification (Irreversible)

Figure 2. Workflow of competitive and irreversible inhibition by this compound.

Key Enzyme Targets and Affected Pathways

This compound's broad-spectrum activity stems from its ability to inhibit a variety of glutamine amidotransferases, which are enzymes that catalyze the transfer of the amide nitrogen from glutamine to an acceptor molecule. Key enzyme targets and the metabolic pathways they belong to are detailed below.

Glutamine Fructose-6-Phosphate Amidotransferase (GFAT)

GFAT is the rate-limiting enzyme in the hexosamine biosynthetic pathway (HBP). This pathway is crucial for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for protein and lipid glycosylation. By inhibiting GFAT, this compound disrupts the HBP, affecting cellular signaling and protein function.[4][5]

G cluster_hbp Hexosamine Biosynthetic Pathway (HBP) Glucose Glucose F6P Fructose-6-P Glucose->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc Glycosylation Protein & Lipid Glycosylation UDP_GlcNAc->Glycosylation Glutamine Glutamine GFAT GFAT Glutamine->GFAT Glutamate Glutamate This compound This compound This compound->GFAT Inhibition GFAT->Glutamate

Figure 3. Inhibition of the Hexosamine Biosynthetic Pathway by this compound.

Gamma-Glutamyltransferase (GGT)

GGT plays a critical role in glutathione metabolism and cellular antioxidant defense. It catalyzes the transfer of the gamma-glutamyl moiety from glutathione to acceptor molecules. This compound irreversibly inhibits GGT, leading to a disruption in glutathione homeostasis and increased cellular oxidative stress.[6][7]

Amidotransferases in Purine and Pyrimidine Biosynthesis

The de novo synthesis of purine and pyrimidine nucleotides is heavily reliant on glutamine as a nitrogen donor. This compound inhibits several key amidotransferases in these pathways, including:

  • Phosphoribosylformylglycinamidine Synthetase (FGAM synthetase): Involved in purine biosynthesis.[8]

  • CTP Synthetase: Catalyzes the formation of CTP from UTP in pyrimidine biosynthesis.[7]

Inhibition of these enzymes leads to a depletion of nucleotide pools, thereby halting DNA and RNA synthesis and ultimately cell proliferation.[9]

G cluster_purine De Novo Purine Biosynthesis (Simplified) PRPP PRPP PRA PRA PRPP->PRA Amidotransferase FGAR FGAR PRA->FGAR FGAM FGAM FGAR->FGAM FGAM Synthetase IMP IMP FGAM->IMP AMP_GMP AMP & GMP IMP->AMP_GMP Glutamine Glutamine Amidotransferase1 Amidotransferase Glutamine->Amidotransferase1 FGAMSynthetase FGAM Synthetase Glutamine->FGAMSynthetase Glutamate1 Glutamate Glutamate2 Glutamate Amidotransferase1->Glutamate1 FGAMSynthetase->Glutamate2 This compound This compound This compound->Amidotransferase1 Inhibition This compound->FGAMSynthetase Inhibition

Figure 4. Inhibition of De Novo Purine Biosynthesis by this compound.

Quantitative Data: A Comparative Analysis

The efficacy of this compound as a glutamine antagonist can be quantitatively assessed by comparing its inhibition constants (Kᵢ and IC₅₀) with the Michaelis constants (Kₘ) of glutamine for various target enzymes. A lower Kᵢ or IC₅₀ value for this compound indicates a higher inhibitory potency, while a lower Kₘ for glutamine signifies a higher affinity of the enzyme for its natural substrate.

Table 1: Comparative Kinetic Parameters of this compound and Glutamine

EnzymeOrganismThis compound Kᵢ / IC₅₀Glutamine KₘReference(s)
Glutamine Fructose-6-Phosphate Amidotransferase 1 (GFAT1)HumanData not available0.84 mM[10]
Gamma-Glutamyltransferase (GGT)E. coliIrreversible inhibitorData not available[11]
CTP SynthetaseT. thermophilusData not availableData not available[7]
Phosphoribosylformylglycinamidine SynthetaseGallus gallusData not availableData not available[12]

Experimental Protocols

Determination of Enzyme Inhibition Constants (Kᵢ and IC₅₀)

A continuous spectrophotometric assay can be employed to determine the kinetic parameters of this compound inhibition. The following is a generalized protocol that can be adapted for specific glutamine-dependent enzymes.

Objective: To determine the Kᵢ and/or IC₅₀ of this compound for a target glutamine amidotransferase.

Principle: The activity of the enzyme is monitored by measuring the rate of formation of a product that absorbs light at a specific wavelength. The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect.

Materials:

  • Purified target enzyme

  • L-glutamine (substrate)

  • Co-substrate (e.g., fructose-6-phosphate for GFAT)

  • This compound

  • Assay buffer (specific to the enzyme, e.g., phosphate or Tris buffer at optimal pH)

  • Coupling enzymes and substrates for spectrophotometric detection (if the primary product is not chromogenic)

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme, L-glutamine, co-substrate, and this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the assay buffer, co-substrate, and varying concentrations of this compound.

    • Include a control with no this compound.

    • Pre-incubate the mixture at the optimal temperature for the enzyme.

  • Initiation of Reaction: Add L-glutamine to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at the appropriate wavelength over time.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

    • To determine the IC₅₀, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

    • To determine the Kᵢ for a competitive inhibitor, perform the assay at multiple substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the appropriate Michaelis-Menten equation for competitive inhibition. For irreversible inhibitors, specialized kinetic models are required to determine kᵢₙₐcₜ/Kᵢ.

G cluster_workflow Workflow for Determining Enzyme Inhibition Constants Prep Prepare Reagents (Enzyme, Substrates, this compound) Assay Set up Assay with Varying this compound Concentrations Prep->Assay Incubate Pre-incubate at Optimal Temperature Assay->Incubate Initiate Initiate Reaction with Glutamine Incubate->Initiate Monitor Monitor Absorbance Change Over Time Initiate->Monitor Analyze Calculate Initial Velocities and Determine IC50/Ki Monitor->Analyze G cluster_workflow X-ray Crystallography Workflow for Enzyme-Azaserine Complex Expression Protein Expression and Purification Complex Formation of Enzyme-Azaserine Complex Expression->Complex Crystallization Crystallization of the Complex Complex->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution by Molecular Replacement DataCollection->StructureSolution Refinement Model Building and Refinement StructureSolution->Refinement Validation Structure Validation and Deposition Refinement->Validation

References

Methodological & Application

Azaserine: A Potent Glutamine Antagonist for In Vitro Cancer Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Azaserine is a naturally occurring antibiotic and antineoplastic agent that functions as a glutamine antagonist. By structurally mimicking glutamine, it irreversibly inhibits several key enzymes involved in de novo purine and pyrimidine biosynthesis, pathways critical for the proliferation of rapidly dividing cells, including cancer cells. This document provides detailed protocols for utilizing this compound in cell culture experiments to study its cytotoxic and anti-proliferative effects. It includes methodologies for determining cell viability using Resazurin and MTT assays, a summary of reported IC50 values in various cancer cell lines, and a visual representation of the affected metabolic pathways.

Introduction

Glutamine is a crucial amino acid for cancer cell metabolism, serving as a primary source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and glutathione.[1][2] Cancer cells often exhibit a high rate of glutamine uptake and metabolism to fuel their rapid growth and proliferation.[3] this compound, an O-diazoacetyl-L-serine, acts as a covalent inhibitor of glutamine-dependent enzymes by binding to the glutamine-binding site.[4] Its primary targets include enzymes in the de novo purine synthesis pathway, such as glutamine-PRPP amidotransferase, and in the pyrimidine synthesis pathway.[1][4][5] This targeted inhibition of nucleotide biosynthesis makes this compound a valuable tool for studying cancer cell metabolism and for evaluating novel therapeutic strategies that target glutamine dependency.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for designing effective dose-response experiments.

Cell LineCancer TypeIC50 (µM)Assay DurationReference
MOLT-4T-cell Acute Lymphoblastic LeukemiaNot specified, but showed apoptotic cell death in a time-dependent manner with 5-AZA (a related compound)12, 24, 48 hours[6]
JurkatT-cell Acute Lymphoblastic LeukemiaNot specified, but showed apoptotic cell death in a time-dependent manner with 5-AZA (a related compound)12, 24, 48 hours[6]
PANC-1Pancreatic CancerNot specified for this compound, but used as a model for chemosensitivity studies.Not specified[7]
Various Pancreatic Cancer Cell LinesPancreatic CancerIC50 values for various compounds are presented, but not specifically for this compound.Not specified[8][9]
Various Leukemia Cell LinesLeukemiaIC50 values for other compounds are presented, but not specifically for this compound.72 hours[10][11]

Note: The available literature provides limited direct IC50 values for this compound across a wide range of cell lines. The provided information is based on related compounds or general chemosensitivity studies in the indicated cancer types. Researchers are encouraged to perform dose-response experiments to determine the specific IC50 of this compound for their cell line of interest.

Experimental Protocols

Protocol 1: Determination of Cell Viability using Resazurin Assay

This protocol outlines the steps to assess the effect of this compound on cell viability through the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.[12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution prepared in a suitable solvent, e.g., sterile water or PBS)

  • Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, filter-sterilized)[12]

  • 96-well black, clear-bottom tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)[12]

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Include wells with medium only as a background control. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Incubation: a. After the treatment period, add 10 µL of the resazurin solution to each well (final volume 110 µL). b. Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.

  • Data Acquisition: a. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[12]

  • Data Analysis: a. Subtract the average fluorescence of the medium-only wells from all other readings. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Determination of Cell Viability using MTT Assay

This protocol describes a colorimetric assay to measure cell metabolic activity based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[16]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well clear tissue culture plates

  • PBS

  • Multichannel pipette

  • Absorbance microplate reader (570 nm)

Procedure:

  • Cell Seeding: a. Follow the same procedure as in Protocol 1, using a clear 96-well plate.

  • This compound Treatment: a. Follow the same procedure as in Protocol 1.

  • MTT Incubation: a. After the treatment period, add 10 µL of the MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspiration. b. Add 100 µL of the solubilization solution to each well. c. Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.[16]

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the medium-only wells from all other readings. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its in vitro application.

Azaserine_Mechanism_of_Action cluster_0 Glutamine Metabolism cluster_1 De Novo Purine Synthesis cluster_2 De Novo Pyrimidine Synthesis Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase PRPP PRPP Bicarbonate Bicarbonate PRA Phosphoribosylamine PRPP->PRA Glutamine-PRPP Amidotransferase IMP IMP PRA->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP Carbamoyl_Phosphate Carbamoyl Phosphate Bicarbonate->Carbamoyl_Phosphate CPSII UMP UMP Carbamoyl_Phosphate->UMP Multiple Steps CTP CTP UMP->CTP This compound This compound Glutamine-PRPP\nAmidotransferase Glutamine-PRPP Amidotransferase This compound->Glutamine-PRPP\nAmidotransferase CPSII CPSII This compound->CPSII

Caption: this compound inhibits key enzymes in nucleotide biosynthesis.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (24, 48, or 72 hours) C->D E 5. Cell Viability Assay (Resazurin or MTT) D->E F 6. Data Acquisition (Fluorescence or Absorbance) E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: General workflow for assessing this compound cytotoxicity.

References

Determining Optimal Azaserine Dosage in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaserine, a naturally occurring serine derivative, is a well-established glutamine antagonist with potent antineoplastic and antibiotic properties.[1] Its structural similarity to glutamine allows it to competitively inhibit key enzymes involved in glutamine metabolism, thereby disrupting pathways essential for cancer cell proliferation.[1][2] This document provides detailed application notes and protocols for determining the optimal dosage of this compound in various animal models for cancer and metabolic research.

This compound's primary mechanism of action involves the irreversible inhibition of glutamine amidotransferases, crucial enzymes in the de novo biosynthesis of purine and pyrimidine nucleotides.[3][4] By blocking these pathways, this compound effectively halts DNA and RNA synthesis, leading to cytotoxic effects in rapidly dividing cells.[5] Additionally, it inhibits the hexosamine biosynthetic pathway and γ-glutamyltransferase (GGT), further contributing to its anti-tumor activity and its ability to modulate cellular redox homeostasis.[1][5]

These protocols and notes are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and toxicity of this compound, ultimately aiding in the development of novel therapeutic strategies.

Data Presentation: this compound Dosage in Animal Models

The following tables summarize quantitative data on this compound dosage used in various animal models for cancer research. These values can serve as a starting point for dose-range finding studies.

Table 1: this compound Dosage for Pancreatic Cancer Induction in Rats

Animal ModelStrainRoute of AdministrationDosageDosing ScheduleOutcomeReference
RatWistar/LewisIntraperitoneal (IP)10, 30, 60 mg/kgSingle dose at 7 weeks of ageInduction of atypical acinar cell nodules (AACN); 30 mg/kg was most effective.[6]
RatWistar/LewisIntraperitoneal (IP)30 mg/kgFour weekly injectionsEnhanced DNA synthesis, suggesting a co-carcinogenic/promotional effect.[6]
RatWistar/LewisIntraperitoneal (IP)10 mg/kg15 weekly injections71% pancreatic adenoma incidence and 35% pancreatic adenocarcinoma incidence after 1 year.[7]
RatWistarIntraperitoneal (IP)10 mg/kgMaximum inhibition of [3H]-thymidine incorporation into pancreatic and liver DNA.[6]

Table 2: this compound Dosage for Other Cancer Models

| Animal Model | Cancer Type | Strain | Route of Administration | Dosage | Dosing Schedule | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Mouse | Leukemia (L1210) | - | - | 25 µM (in vitro) | - | Inhibition of glutamine-dependent amidotransferases. |[3] | | Mouse | - | NOD/SCID | Intraperitoneal (IP) | 1 mg/kg or 3 mg/kg | 1 mg/kg daily for 15 days or 3 mg/kg daily for 5 days | Mimicking oral and injectable azacitidine (a related compound) dosing for leukemia studies. |[8] |

Table 3: this compound Toxicity Data

SpeciesLD50Route of AdministrationReference
Mouse1.598 mg/kgOral[9]
Rat--Data not consistently found
Dog--Data not consistently found

Note: LD50 values can vary depending on the strain, sex, and age of the animal.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection

Materials:

  • This compound powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

Procedure:

  • This compound is soluble in water (50 mg/mL) and PBS (≥10 mg/mL).[1][3] For most in vivo studies, sterile saline or PBS is a suitable vehicle.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using an analytical balance.

  • Reconstitute the this compound powder with the appropriate volume of sterile saline or PBS to achieve the desired final concentration.

  • Gently vortex the solution until the this compound is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution protected from light. While this compound is stable in aqueous solution, it is recommended to prepare fresh solutions for each experiment.

Protocol 2: Intraperitoneal (IP) Injection in Rats

Materials:

  • Prepared sterile this compound solution

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (23-25 gauge for rats)

  • 70% ethanol or other suitable antiseptic

  • Animal restraint device (if necessary)

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Animal Restraint: Securely restrain the rat. One common method is to gently grasp the rat by the scruff of the neck with one hand, allowing the other hand to support the body and hindquarters. For IP injections, the animal should be tilted with its head slightly downward to allow the abdominal organs to shift forward.[10][11]

  • Injection Site Identification: The preferred injection site is the lower right abdominal quadrant.[10] This location helps to avoid puncturing the cecum, which is located on the left side, as well as the bladder and other vital organs.

  • Site Preparation: Cleanse the injection site with a sterile swab soaked in 70% ethanol.

  • Injection:

    • Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[11]

    • Gently aspirate by pulling back on the syringe plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or yellowish fluid (urine) appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • If no fluid is aspirated, slowly and steadily inject the this compound solution. The maximum recommended injection volume for a rat is typically 10 mL/kg.[11]

  • Post-Injection Monitoring:

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any immediate adverse reactions, such as distress or abnormal behavior.

    • Continue to monitor the animals regularly according to the experimental protocol for signs of toxicity, which may include weight loss, lethargy, ruffled fur, and changes in food and water intake.

Mandatory Visualizations

Signaling Pathways Affected by this compound

This compound primarily disrupts cellular metabolism by targeting key enzymes in glutamine-dependent pathways. The diagram below illustrates the major signaling pathways inhibited by this compound.

Azaserine_Signaling_Pathways This compound This compound GlutamineAmidotransferase Glutamine Amidotransferases This compound->GlutamineAmidotransferase Inhibits GGT γ-Glutamyl -transferase (GGT) This compound->GGT Inhibits HBP Hexosamine Biosynthetic Pathway (HBP) This compound->HBP Inhibits Glutamine Glutamine Glutamine->GlutamineAmidotransferase Substrate Purine_Biosynthesis De Novo Purine Biosynthesis GlutamineAmidotransferase->Purine_Biosynthesis Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis GlutamineAmidotransferase->Pyrimidine_Biosynthesis DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Biosynthesis->DNA_RNA_Synthesis Pyrimidine_Biosynthesis->DNA_RNA_Synthesis Glutathione_Metabolism Glutathione Metabolism GGT->Glutathione_Metabolism Redox_Homeostasis Cellular Redox Homeostasis Glutathione_Metabolism->Redox_Homeostasis Glycoprotein_Synthesis Glycoprotein Synthesis HBP->Glycoprotein_Synthesis Cell_Signaling Altered Cell Signaling Glycoprotein_Synthesis->Cell_Signaling

Figure 1. Key signaling pathways inhibited by this compound.
Experimental Workflow for In Vivo this compound Study

The following workflow diagram outlines the key steps in a typical in vivo study to determine the optimal dosage of this compound.

Azaserine_Workflow start Study Design & Protocol Development animal_acclimation Animal Acclimation (e.g., 1 week) start->animal_acclimation dose_preparation This compound Dose Preparation animal_acclimation->dose_preparation randomization Randomization into Treatment Groups dose_preparation->randomization treatment This compound Administration (e.g., IP injection) randomization->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Determination (e.g., Tumor size, Biomarkers) monitoring->endpoint data_collection Data & Tissue Collection endpoint->data_collection analysis Data Analysis & Interpretation data_collection->analysis end Conclusion analysis->end

Figure 2. Experimental workflow for an in vivo this compound study.
Logical Relationship of this compound's Effects

This diagram illustrates the logical progression from this compound's molecular action to its ultimate biological effects.

Azaserine_Logical_Flow This compound This compound (Glutamine Analog) Enzyme_Inhibition Inhibition of Glutamine- Dependent Enzymes This compound->Enzyme_Inhibition Metabolic_Disruption Disruption of Key Metabolic Pathways Enzyme_Inhibition->Metabolic_Disruption Biosynthesis_Block Purine/Pyrimidine Biosynthesis Block Metabolic_Disruption->Biosynthesis_Block HBP_Block Hexosamine Pathway Block Metabolic_Disruption->HBP_Block GGT_Block GGT Inhibition Metabolic_Disruption->GGT_Block Cellular_Effects Cellular Effects Biosynthesis_Block->Cellular_Effects HBP_Block->Cellular_Effects GGT_Block->Cellular_Effects Cytotoxicity Cytotoxicity & Apoptosis Cellular_Effects->Cytotoxicity Anti_inflammatory Anti-inflammatory Effects Cellular_Effects->Anti_inflammatory Biological_Outcome Biological Outcome Cytotoxicity->Biological_Outcome Anti_inflammatory->Biological_Outcome Tumor_Suppression Tumor Growth Suppression Biological_Outcome->Tumor_Suppression

Figure 3. Logical flow of this compound's mechanism of action.

References

Application Notes and Protocols for Inducing Experimental Pancreatitis in Rats Using Azaserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaserine, a naturally occurring serine derivative, is a well-established agent for inducing pancreatic lesions in rodent models. While predominantly utilized in long-term carcinogenesis studies, the initial acinar cell injury and subsequent inflammatory response following this compound administration can serve as a model for experimental pancreatitis. These application notes provide a comprehensive overview of the methodologies, expected outcomes, and underlying mechanisms associated with the use of this compound to induce pancreatic injury in rats. The information is targeted towards researchers and professionals in drug development seeking to understand and utilize this model.

This compound acts as a glutamine antagonist, thereby interfering with the de novo pathway of purine nucleotide biosynthesis. This disruption of cellular metabolism is particularly cytotoxic to the highly metabolic pancreatic acinar cells, leading to injury and, over time, the development of preneoplastic and neoplastic lesions. The acute phase of this injury can be harnessed to study the mechanisms of pancreatitis and to evaluate potential therapeutic interventions.

Experimental Protocols

Detailed methodologies for key experiments involving the induction of pancreatic injury with this compound are outlined below. These protocols are synthesized from various studies, primarily focused on carcinogenesis, but the initial steps are relevant for studying acute pancreatic effects.

Protocol 1: Single-Dose this compound Administration for Induction of Pancreatic Acinar Cell Injury

This protocol is adapted from studies aiming to initiate pancreatic carcinogenesis with a single dose of this compound. The early cellular injury and inflammatory response can be studied as a model of acute pancreatitis.

Materials:

  • Male Wistar or Lewis rats (5-7 weeks old)

  • This compound (CAS Number: 115-02-6)

  • Sterile 0.9% sodium chloride (saline) solution

  • Syringes and needles for intraperitoneal injection

  • Animal handling and euthanasia equipment

  • Materials for tissue collection and processing (formalin, liquid nitrogen)

  • Kits for measuring serum amylase and lipase

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment. Provide standard laboratory chow and water ad libitum.

  • Preparation of this compound Solution: On the day of injection, prepare a fresh solution of this compound in sterile 0.9% saline. A common concentration is 10 mg/mL. Protect the solution from light.

  • This compound Administration: Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 30 mg/kg body weight.[1] Control animals should receive an equivalent volume of sterile saline.

  • Monitoring: Observe the animals for any signs of distress. This compound can cause transient weight loss and lethargy.

  • Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours) post-injection, euthanize the animals.

    • Blood Collection: Collect blood via cardiac puncture for serum separation. Store serum at -80°C for biochemical analysis (amylase, lipase).

    • Pancreas Collection: Excise the pancreas, weigh it, and divide it into sections for histopathological analysis and molecular studies. For histology, fix the tissue in 10% neutral buffered formalin. For molecular analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C.

  • Biochemical Analysis: Measure serum amylase and lipase levels using commercially available assay kits.

  • Histopathological Analysis: Process the formalin-fixed pancreatic tissue for paraffin embedding. Section the tissue and stain with Hematoxylin and Eosin (H&E). Evaluate the slides for evidence of acute pancreatitis, including edema, inflammatory cell infiltration, acinar cell necrosis, and the presence of atypical acinar cell nodules (AACN). A standardized scoring system, such as the Schmidt score, can be used to quantify the severity of pancreatitis.

Protocol 2: Multiple-Dose this compound Administration Regimen

This protocol is based on carcinogenesis studies and involves repeated this compound injections. The cumulative injury and sustained inflammatory response may be relevant for studying chronic or recurrent acute pancreatitis models.

Materials:

  • Same as Protocol 1.

Procedure:

  • Animal Acclimatization and this compound Preparation: Follow steps 1 and 2 from Protocol 1.

  • This compound Administration: Administer weekly intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg body weight for a specified number of weeks (e.g., 4-6 weeks).[2] Control animals receive weekly saline injections.

  • Monitoring and Sample Collection: Monitor the animals throughout the study. Sample collection can be performed at various time points after the final injection to assess the progression of pancreatic injury. Follow steps 5-7 from Protocol 1 for sample collection and analysis.

Data Presentation

The following tables summarize the quantitative data typically generated in studies using this compound to induce pancreatic lesions in rats. Note that specific values for acute pancreatitis markers are limited in the literature, which primarily focuses on long-term carcinogenesis.

Table 1: this compound Dosing Regimens for Inducing Pancreatic Lesions in Rats

Rat StrainAge of RatsThis compound Dose (mg/kg)Route of AdministrationDosing SchedulePrimary Outcome ReportedReference
Lewis7 weeks10, 30, 60Intraperitoneal (i.p.)Single doseAtypical Acinar Cell Nodules (AACN)[1]
WistarMale50, 100Intraperitoneal (i.p.)Single dose (post-pancreatectomy)Hyperplastic nodules, adenomas, adenocarcinomas
WistarNot specified10Intraperitoneal (i.p.)Weekly for 25 weeksPancreatic carcinogenesis
Lewis4 weeks10Intraperitoneal (i.p.)Dose-dependent inhibition of DNA synthesisInhibition of DNA synthesis[1]

Table 2: Biochemical Markers in this compound-Induced Pancreatic Injury Models

Note: Data on early-phase biochemical markers in a dedicated this compound-induced acute pancreatitis model is limited. The following data is extrapolated from long-term carcinogenesis studies where pancreatitis-related markers were measured.

MarkerTime PointChange vs. ControlModel DetailsReference
Plasma Amylase15-20 monthsSignificantly elevatedLong-term this compound-induced acinar carcinomas
Plasma Lipase15-20 monthsSignificantly elevatedLong-term this compound-induced acinar carcinomas

Table 3: Histopathological Scoring of Acute Pancreatitis (Schmidt Score)

This is a general scoring system for experimental pancreatitis and can be adapted for the this compound model.

ParameterScore 0Score 1Score 2Score 3Score 4
Edema AbsentInterlobularInterlobular and interacinar
Inflammation AbsentIn the ductal wallIn the parenchyma (<50%)In the parenchyma (>50%)
Necrosis AbsentPeriductalFocal (<20%)Confluent (20-50%)Massive (>50%)

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of this compound-induced pancreatic injury and a typical experimental workflow.

Azaserine_Mechanism This compound This compound Amidotransferase Glutamine Amidotransferase This compound->Amidotransferase Competitive Inhibition Glutamine Glutamine Glutamine->Amidotransferase Substrate Purine_Synthesis De Novo Purine Nucleotide Synthesis Amidotransferase->Purine_Synthesis Catalyzes DNA_RNA_Synthesis DNA/RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Required for Acinar_Cell_Injury Acinar Cell Injury & Necrosis Purine_Synthesis->Acinar_Cell_Injury Inhibition leads to Inflammation Inflammation (Edema, Leukocyte Infiltration) Acinar_Cell_Injury->Inflammation Triggers Pancreatitis Acute Pancreatitis Inflammation->Pancreatitis Leads to

Caption: Proposed mechanism of this compound-induced pancreatic acinar cell injury.

Experimental_Workflow start Start: Animal Acclimatization azaserine_prep Prepare this compound Solution start->azaserine_prep injection Intraperitoneal Injection (this compound or Saline) azaserine_prep->injection monitoring Post-injection Monitoring injection->monitoring euthanasia Euthanasia at Pre-determined Time Points monitoring->euthanasia blood_collection Blood Collection (Serum Separation) euthanasia->blood_collection pancreas_collection Pancreas Excision (Fixation/Freezing) euthanasia->pancreas_collection biochemical Biochemical Analysis (Amylase, Lipase) blood_collection->biochemical histology Histopathological Analysis (H&E Staining, Scoring) pancreas_collection->histology data_analysis Data Analysis & Interpretation biochemical->data_analysis histology->data_analysis

Caption: General experimental workflow for this compound-induced pancreatitis studies in rats.

References

Application Notes and Protocols for Azaserine as a Glutamine Antagonist in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaserine is a naturally occurring serine derivative that functions as a potent antagonist of glutamine, a critical amino acid in cellular metabolism.[1][2] By structurally mimicking glutamine, this compound competitively inhibits glutamine-utilizing enzymes, known as glutamine amidotransferases.[1][2][3] This inhibitory action disrupts several key metabolic pathways that are often dysregulated in cancer and other proliferative diseases. These pathways include the de novo synthesis of purines and pyrimidines and the hexosamine biosynthetic pathway (HBP).[4][5][6] Consequently, this compound has been investigated for its antineoplastic and antibiotic properties.[1]

These application notes provide detailed protocols for utilizing this compound as a glutamine antagonist in in vitro settings. The included methodologies cover cell viability assessment, analysis of protein expression by western blot, and outline the affected signaling pathways.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of glutamine amidotransferases.[4] This is achieved through the covalent modification of a cysteine residue within the enzyme's active site.[6] This inhibition blocks the transfer of the amide group from glutamine to various substrates, a crucial step in the biosynthesis of nucleotides and hexosamines. The disruption of these pathways leads to decreased cell proliferation, induction of apoptosis, and alterations in cellular signaling.

Data Presentation

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the duration of exposure. The following table summarizes reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HTB-26Breast CancerNot Specified10 - 50[7]
PC-3Pancreatic CancerNot Specified10 - 50[7]
HepG2Hepatocellular CarcinomaNot Specified10 - 50[7]
HCT116Colorectal CancerNot Specified22.4[7]
A549Lung Cancer48~25This is an approximate value based on graphical data in some studies.
MCF-7Breast Cancer48~6.25[8]

Note: IC50 values are highly dependent on experimental conditions. It is recommended that researchers determine the IC50 for their specific cell line and assay conditions.

Experimental Protocols

Protocol 1: Determination of Cell Viability using Resazurin Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line using the resazurin (a metabolically-reduced fluorescent dye) assay.

Materials:

  • This compound solution (stock prepared in sterile PBS or cell culture medium)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile filtered)

  • Phosphate-buffered saline (PBS)

  • Adherent or suspension cells of interest

  • Multimode plate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A common starting range is 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the this compound dilutions directly to the wells.

    • Include wells with untreated cells (vehicle control) and wells with medium only (background control).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Incubation:

    • After the treatment period, add 20 µL of the resazurin solution to each well, including the control wells.[9]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[9] The optimal incubation time should be determined empirically for each cell line.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[9]

  • Data Analysis:

    • Subtract the average fluorescence of the background control wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Analysis of Apoptosis and MAPK Signaling by Western Blot

This protocol describes the use of western blotting to analyze changes in the expression of key proteins involved in apoptosis and the MAPK signaling pathway following this compound treatment.

Materials:

  • This compound solution

  • 6-well plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-p53, anti-PTEN, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Western Blotting:

    • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10][11][12][13]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target proteins to the loading control.

    • Compare the expression levels of the target proteins in this compound-treated cells to the untreated control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Azaserine_Mechanism_of_Action Glutamine Glutamine Amidotransferases Glutamine Amidotransferases Glutamine->Amidotransferases Substrate This compound This compound This compound->Amidotransferases Inhibits Purine_Synth De Novo Purine Synthesis Amidotransferases->Purine_Synth Pyrimidine_Synth De Novo Pyrimidine Synthesis Amidotransferases->Pyrimidine_Synth HBP Hexosamine Biosynthetic Pathway (HBP) Amidotransferases->HBP Cell_Proliferation Cell Proliferation Amidotransferases->Cell_Proliferation Inhibition leads to decreased proliferation Apoptosis Apoptosis Amidotransferases->Apoptosis Inhibition leads to increased apoptosis Nucleotides Nucleotides (ATP, GTP) Purine_Synth->Nucleotides Pyrimidine_Synth->Nucleotides UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc DNA_RNA DNA/RNA Synthesis Nucleotides->DNA_RNA Glycosylation Protein Glycosylation UDP_GlcNAc->Glycosylation DNA_RNA->Cell_Proliferation Glycosylation->Cell_Proliferation Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add Serial Dilutions of this compound Incubate_24h->Add_this compound Incubate_Treatment Incubate for Treatment Period (e.g., 48h) Add_this compound->Incubate_Treatment Add_Resazurin Add Resazurin Solution Incubate_Treatment->Add_Resazurin Incubate_Dye Incubate 1-4h Add_Resazurin->Incubate_Dye Read_Fluorescence Read Fluorescence (Ex: 560nm, Em: 590nm) Incubate_Dye->Read_Fluorescence Analyze_Data Analyze Data & Determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End Azaserine_Signaling_Pathway This compound This compound Glutamine_Metabolism Glutamine Metabolism This compound->Glutamine_Metabolism Inhibits Metabolic_Stress Metabolic Stress (Nucleotide & Hexosamine Depletion) Glutamine_Metabolism->Metabolic_Stress ROS Increased ROS Metabolic_Stress->ROS p53 p53 Activation Metabolic_Stress->p53 MAPK_Pathway MAPK Pathway (ERK, JNK) ROS->MAPK_Pathway Apoptosis Apoptosis (Caspase Cleavage, PARP Cleavage) MAPK_Pathway->Apoptosis Akt_Pathway Akt Pathway Akt_Pathway->Apoptosis Inhibits p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest PTEN PTEN Upregulation PTEN->Akt_Pathway

References

Application Notes: Methodology for Inhibiting the Hexosamine Pathway with Azaserine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Hexosamine Biosynthesis Pathway (HBP) is a critical nutrient-sensing pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] Approximately 2-5% of glucose entering a cell is shunted into the HBP.[3] The pathway culminates in the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital substrate for N-linked and O-linked glycosylation of proteins.[1][3] The rate-limiting step of the HBP is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT), which converts fructose-6-phosphate and glutamine into glucosamine-6-phosphate.[1][4] Dysregulation of the HBP is implicated in various pathologies, including cancer and diabetes.[1][5]

Azaserine (O-(2-Diazoacetyl)-L-serine) is a naturally occurring glutamine analog that serves as a potent inhibitor of the HBP.[6][7] By mimicking glutamine, this compound competitively and irreversibly inhibits glutamine amidotransferases, most notably GFAT.[6][7][8] This inhibition blocks the initial and rate-limiting step of the HBP, leading to a significant reduction in the intracellular pool of UDP-GlcNAc.[9] Consequently, this compound treatment effectively decreases the levels of protein O-GlcNAcylation, a dynamic post-translational modification regulated by the availability of UDP-GlcNAc.[10] Researchers utilize this compound as a chemical tool to probe the functional roles of the HBP and O-GlcNAcylation in various cellular processes. It is important to note that as a glutamine antagonist, this compound can also inhibit other glutamine-dependent enzymes, such as those involved in de novo purine biosynthesis.[11][12]

Mechanism of Action of this compound in the Hexosamine Pathway

The diagram below illustrates the key steps of the Hexosamine Biosynthesis Pathway and pinpoints the inhibitory action of this compound.

Hexosamine_Pathway metabolite metabolite enzyme enzyme inhibitor inhibitor pathway_end pathway_end Glucose Glucose F6P Fructose-6-P Glucose->F6P GFAT GFAT (Rate-Limiting Enzyme) F6P->GFAT Glutamine Glutamine Glutamine->GFAT Glutamine Amidotransferase Glutamate Glutamate GlcN6P Glucosamine-6-P GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GNA1 GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P PGM3 UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc UAP1 O_GlcNAcylation Protein O-GlcNAcylation UDP_GlcNAc->O_GlcNAcylation OGT GFAT->Glutamate GFAT->GlcN6P This compound This compound This compound->GFAT Inhibition

Caption: The Hexosamine Biosynthesis Pathway and the inhibitory site of this compound.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and its observed effects in various experimental models as reported in the literature.

Cell Type/ModelThis compound ConcentrationTreatment DurationObserved EffectReference(s)
Human Umbilical Vein Endothelial Cells (HUVEC)0.2 - 1.0 µM5 daysSignificantly reduced high glucose-induced protein O-GlcNAcylation.[10]
Human Umbilical Vein Endothelial Cells (HUVEC)0.2 - 1.0 µM5 daysInhibited TNF-α stimulated VCAM-1 and ICAM-1 expression under high glucose.[10]
J774 Macrophages0.5 µM1, 8, or 12 hoursUsed to study the role of HBP in modulating O-GlcNAcylation.[10]
General Cell CultureNot SpecifiedNot SpecifiedDecreased UDP-GlcNAc levels by approximately 50%.[9]
Rat Pancreatic β-cells10 µM3 daysPrevented high glucose-induced impairment of cytosolic Ca2+ response.[5]
H-Ras-transformed Mouse Embryonic Fibroblasts1 µM24 - 48 hoursInduced DNA double-strand breaks and oxidative DNA damage.[13]
Isolated Perfused Rat HeartsNot SpecifiedNot SpecifiedReversed the inhibition of phenylephrine-induced inotropy caused by hyperglycemia.[14]

Experimental Protocols

The following protocols provide a framework for using this compound to inhibit the HBP and for assessing the downstream consequences.

Experimental Workflow Overview

This diagram outlines the typical experimental process for studying HBP inhibition with this compound.

Workflow cluster_prep Preparation cluster_analysis Downstream Analysis cluster_protein Protein Analysis cluster_metabolite Metabolite Analysis arrow arrow start Seed Cells in Culture Plates treat Treat Cells with this compound (e.g., 0.2 - 10 µM) and Controls start->treat incubate Incubate for Desired Duration (e.g., 24-72 hours) treat->incubate harvest Harvest Cells incubate->harvest analysis_split harvest->analysis_split lysis_prot Cell Lysis for Protein analysis_split->lysis_prot extract_met Metabolite Extraction (e.g., Methanol/Chloroform) analysis_split->extract_met sds_page SDS-PAGE lysis_prot->sds_page western Western Blot for O-GlcNAc & Loading Control sds_page->western quantify Quantify UDP-GlcNAc (e.g., Enzymatic Assay, LC-MS) extract_met->quantify

References

Application Notes and Protocols: Azaserine in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Azaserine is a naturally occurring serine derivative that functions as a broad-spectrum glutamine antagonist.[1] By mimicking glutamine, it irreversibly inhibits enzymes involved in glutamine metabolism, particularly glutamine amidotransferases.[1] This disrupts critical metabolic pathways essential for cancer cell proliferation, including the de novo synthesis of purines and pyrimidines, and the hexosamine biosynthesis pathway (HBP).[2] Given that many cancer types exhibit a heightened dependence on glutamine ("glutamine addiction"), targeting this metabolic vulnerability with agents like this compound presents a compelling therapeutic strategy.

Combining this compound with conventional chemotherapy agents offers a promising approach to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce treatment-related toxicities through synergistic interactions. This document provides detailed application notes on the mechanistic rationale, quantitative data from preclinical studies, and standardized protocols for evaluating the synergistic potential of this compound in combination with various chemotherapy agents.

Mechanistic Rationale for Combination Therapy

The primary mechanism of this compound is the inhibition of glutamine-dependent biosynthetic pathways. This metabolic disruption can synergize with chemotherapy agents that act on different cellular processes.

  • Synergy with DNA Damaging Agents (e.g., Cisplatin): Cisplatin induces cancer cell death by forming DNA adducts, leading to cell cycle arrest and apoptosis. Cancer cells can repair this damage, contributing to resistance. This compound, by inhibiting de novo purine synthesis, depletes the nucleotide pools necessary for DNA repair mechanisms. This dual assault on DNA integrity and repair can lead to enhanced cytotoxicity. Inhibition of the Hexosamine Biosynthesis Pathway (HBP) by glutamine antagonists has been shown to potentiate cisplatin's efficacy by downregulating the endoplasmic reticulum chaperone BiP, thereby exacerbating cellular stress and apoptosis.

  • Synergy with Antimetabolites (e.g., Gemcitabine): Gemcitabine is a nucleoside analog that inhibits DNA synthesis. Pancreatic ductal adenocarcinoma (PDAC), a cancer for which gemcitabine is a standard treatment, is highly dependent on glutamine.[3] Combining this compound with gemcitabine can create a multi-pronged attack on nucleotide metabolism, potentially overcoming resistance mechanisms. While direct quantitative data for an this compound-gemcitabine combination is limited, studies combining other glutamine antagonists with gemcitabine have shown promise in preclinical models.[4]

  • Synergy with Topoisomerase Inhibitors (e.g., Doxorubicin): Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. Similar to DNA damaging agents, the efficacy of doxorubicin can be enhanced by limiting the cell's capacity for DNA repair through the depletion of nucleotide precursors by this compound.

Signaling Pathway: this compound and Chemotherapy Synergy

The following diagram illustrates the key pathways targeted by this compound and its potential synergistic interaction with a DNA-damaging agent like cisplatin.

SynergyPathway Mechanism of this compound-Chemotherapy Synergy cluster_0 Glutamine Metabolism cluster_1 Chemotherapy Action Glutamine Glutamine GFAT GFAT (Rate-limiting enzyme) Glutamine->GFAT PurineSynth De Novo Purine Synthesis Glutamine->PurineSynth This compound This compound This compound->GFAT Inhibits This compound->PurineSynth Inhibits HBP Hexosamine Biosynthesis Pathway (HBP) GFAT->HBP Apoptosis Apoptosis HBP->Apoptosis Suppresses (via BiP) Nucleotides Nucleotides (dGTP, dATP) PurineSynth->Nucleotides DNARepair DNA Repair Nucleotides->DNARepair Required for Chemo Cisplatin DNA Cellular DNA Chemo->DNA Crosslinks DNAdamage DNA Damage (Adducts) DNAdamage->DNARepair DNAdamage->Apoptosis DNARepair->DNA Restores

Caption: this compound inhibits glutamine metabolism, depleting nucleotides for DNA repair.

Quantitative Data for Combination Effects

The synergistic, additive, or antagonistic effect of a drug combination can be quantified using the Combination Index (CI) method developed by Chou and Talalay. A CI value of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

While preclinical data for this compound combinations are limited, studies using the closely related glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) provide valuable insights into the potential for synergy.

Table 1: Combination Effects of DON and Cisplatin in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineCombination Index (CI) ValueInterpretation
A549~ 1.0Additive Effect
Calu-3< 1.0Synergistic Effect
H2009< 1.0Synergistic Effect

Data is derived from studies on the glutamine antagonist DON, which has a similar mechanism of action to this compound.

Note on Doxorubicin and Gemcitabine Combinations: A comprehensive literature search did not yield specific quantitative synergy data (e.g., CI values or IC50 shifts) for the combination of this compound with doxorubicin or gemcitabine. The protocols outlined in Section 3 can be employed to generate this crucial data and evaluate the potential for synergistic interactions with these agents in relevant cancer models. Studies have shown that combining gemcitabine with other agents, such as zebularine (a CDA inhibitor), can result in strong synergistic activity in pancreatic cancer cells, with CI values ranging from 0.04 to 0.4.[5] This highlights the potential for well-designed combination therapies.

Experimental Protocols

The following protocols provide a framework for assessing the efficacy and synergy of this compound in combination with other chemotherapy agents.

In Vitro Synergy Assessment

This workflow outlines the steps for determining the synergistic effects of a drug combination in cancer cell lines.

InVitroWorkflow start Select Cancer Cell Lines ic50 Determine IC50 for Each Drug Individually start->ic50 design Design Combination Matrix (Constant Ratio or Checkerboard) ic50->design treat Treat Cells with Single Agents and Combinations (48-72h) design->treat viability Perform Cell Viability Assay (e.g., MTT, Resazurin) treat->viability calculate Calculate Combination Index (CI) using Chou-Talalay Method viability->calculate analyze Analyze Synergy/Antagonism (CI < 1 indicates Synergy) calculate->analyze end Identify Optimal Synergistic Ratios analyze->end

Caption: Workflow for in vitro drug combination synergy analysis.

Protocol 3.1.1: Cell Viability Assay (MTT/Resazurin)

This protocol is used to measure the cytotoxic effects of the drug combinations.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Drug Preparation: Prepare stock solutions of this compound and the combination chemotherapy agent in an appropriate solvent (e.g., sterile water, DMSO). Create a dilution series for each drug individually and for the combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).

  • Cell Treatment: Remove the culture medium and add 100 µL of fresh medium containing the various concentrations of single drugs or the drug combination to the respective wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for a period equivalent to several cell doubling times (typically 48-72 hours).

  • Viability Measurement:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1] Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and mix thoroughly to dissolve the formazan crystals.[1]

    • For Resazurin Assay: Add 10 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • MTT: Measure the absorbance at 570 nm using a microplate reader.[1]

    • Resazurin: Measure the fluorescence with an excitation wavelength of ~540-560 nm and an emission wavelength of ~590 nm.[6][7]

  • Data Analysis: Convert absorbance/fluorescence readings to percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the IC50 values for each drug and the combination.

Protocol 3.1.2: Combination Index (CI) Calculation

The Chou-Talalay method is the gold standard for quantifying drug synergy.[8][9]

  • Data Input: Use the dose-response data from the cell viability assay for each drug alone and for the fixed-ratio combination.

  • Software Analysis: Utilize software such as CompuSyn or SynergyFinder to automatically calculate CI values.[10] The software is based on the median-effect equation.

  • CI Equation: The generalized equation for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce x% effect, and (D)₁ and (D)₂ are the doses of the drugs in combination that also produce the same x% effect.[10]

  • Interpretation:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism Generate a Fa-CI plot (Fraction affected vs. CI) to visualize the nature of the interaction across a range of effect levels.

In Vivo Efficacy Assessment

This protocol describes a xenograft mouse model to evaluate the in vivo anti-tumor efficacy of the drug combination.

Protocol 3.2.1: Tumor Xenograft Model

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel, to a final concentration of 1-5 x 10⁶ cells per 100 µL.[11]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[11]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly (2-3 times per week) using calipers, calculating the volume with the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle Control

    • Group 2: this compound alone

    • Group 3: Chemotherapy agent alone

    • Group 4: this compound + Chemotherapy agent

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, or oral gavage). Dosing should be based on prior toxicity studies or literature values.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis). Compare the mean tumor volumes and weights between the treatment groups to assess efficacy.

Summary and Conclusion

The combination of this compound with conventional chemotherapy agents represents a rational and promising strategy for cancer treatment. By targeting the metabolic addiction of cancer cells to glutamine, this compound can potentiate the cytotoxic effects of drugs that target other cellular processes like DNA replication and integrity. The provided protocols offer a robust framework for the preclinical evaluation of these combinations. While quantitative data for this compound with cisplatin (via the analog DON) shows evidence of synergy, further research is needed to establish the interaction with other key agents like doxorubicin and gemcitabine. The methodologies described herein will enable researchers to generate this critical data, identify optimal synergistic combinations, and advance the development of more effective cancer therapies.

References

Application Notes and Protocols for Measuring Azaserine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaserine (O-(2-diazoacetyl)-L-serine) is a naturally occurring compound with potent antibiotic and antineoplastic properties.[1] It functions as a structural analog of glutamine, enabling it to competitively and irreversibly inhibit various glutamine-dependent enzymes.[2] This inhibitory action disrupts critical metabolic pathways, including the hexosamine biosynthesis pathway (HBP) and de novo purine biosynthesis, making this compound a valuable tool for cancer research and a potential therapeutic agent.[1][3]

These application notes provide detailed protocols for biochemical assays designed to measure the activity and inhibitory potential of this compound against its key enzymatic targets: glutamine:fructose-6-phosphate amidotransferase (GFAT) and gamma-glutamyltransferase (GGT). Additionally, a method for assessing the impact of this compound on the overall purine biosynthesis pathway within a cellular context is described.

Key Targets of this compound

  • Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT): The rate-limiting enzyme in the hexosamine biosynthesis pathway, which is crucial for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for protein and lipid glycosylation.[4][5]

  • Gamma-Glutamyltransferase (GGT): A cell-surface enzyme that plays a critical role in glutathione metabolism and the detoxification of xenobiotics.[6]

  • Purine Biosynthesis Enzymes: this compound inhibits multiple enzymes in the de novo purine synthesis pathway that utilize glutamine as a nitrogen donor, such as phosphoribosylformylglycinamidine synthetase.[7]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
Diffuse Large B-cell Lymphoma (DLBCL)Lymphoma~1 - 5[1]
A549Non-Small Cell Lung Cancer~5[5]
Calu-3Non-Small Cell Lung CancerNot specified, but synergistic with cisplatin[5]
Pancreatic Cancer Cell LinesPancreatic CancerNot specified, but used as a treatment model[4]

Signaling and Metabolic Pathways

Hexosamine_Biosynthesis_Pathway Glucose Glucose Glucose-6-Phosphate Glucose-6-Phosphate Glucose->Glucose-6-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate Glucose-6-Phosphate->Fructose-6-Phosphate Glucosamine-6-Phosphate Glucosamine-6-Phosphate Fructose-6-Phosphate->Glucosamine-6-Phosphate GFAT UDP-GlcNAc UDP-GlcNAc Glucosamine-6-Phosphate->UDP-GlcNAc Glycoproteins & Glycolipids Glycoproteins & Glycolipids UDP-GlcNAc->Glycoproteins & Glycolipids Glutamine Glutamine GFAT GFAT Glutamine->GFAT Glutamate Glutamate GFAT->Glutamate This compound This compound This compound->GFAT Inhibition

Purine_Biosynthesis_Pathway

Experimental Protocols

Protocol 1: Inhibition of Gamma-Glutamyltransferase (GGT) Activity

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on GGT activity using the substrate L-γ-glutamyl-p-nitroanilide, which releases a colored product (p-nitroaniline) upon cleavage by GGT.[8][9]

GGT_Assay_Workflow

Materials:

  • 96-well clear flat-bottom microplate

  • Spectrophotometric microplate reader capable of reading absorbance at 405-418 nm

  • Purified GGT enzyme

  • GGT Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 100 mM glycylglycine)

  • L-γ-glutamyl-p-nitroanilide (GGT substrate)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare GGT Assay Buffer and store at 4°C.

    • Prepare a stock solution of L-γ-glutamyl-p-nitroanilide in the appropriate solvent (e.g., dilute acid or a mixture of DMSO and water).

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in GGT Assay Buffer to achieve the desired final concentrations.

  • Assay Protocol:

    • Add 50 µL of GGT Assay Buffer to all wells of a 96-well plate.

    • Add 10 µL of the various this compound dilutions to the test wells. Add 10 µL of GGT Assay Buffer containing the same concentration of DMSO as the this compound dilutions to the control wells.

    • Add 20 µL of the purified GGT enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the GGT substrate solution to all wells.

    • Immediately begin measuring the absorbance at 405-418 nm every minute for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Inhibition of Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) Activity

This protocol outlines a coupled enzyme assay to measure GFAT activity by quantifying the production of glutamate. The glutamate produced is then used as a substrate by glutamate dehydrogenase (GDH), which reduces NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.[10]

GFAT_Assay_Workflow

Materials:

  • 96-well UV-transparent flat-bottom microplate

  • Spectrophotometric microplate reader capable of reading absorbance at 340 nm

  • Cell lysate containing GFAT or purified GFAT enzyme

  • GFAT Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM EDTA)

  • Fructose-6-phosphate

  • L-Glutamine

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Glutamate dehydrogenase (GDH)

  • This compound

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare GFAT Assay Buffer and store at 4°C.

    • Prepare stock solutions of fructose-6-phosphate, L-glutamine, and NAD+ in GFAT Assay Buffer.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in GFAT Assay Buffer.

    • Prepare a working solution of GDH in GFAT Assay Buffer.

  • Assay Protocol:

    • In a 96-well plate, prepare a reaction mixture containing:

      • GFAT Assay Buffer

      • Fructose-6-phosphate (final concentration ~10 mM)

      • L-Glutamine (final concentration ~10 mM)

      • NAD+ (final concentration ~1 mM)

      • GDH (sufficient units to ensure it is not rate-limiting)

    • Add the desired concentration of this compound or vehicle (DMSO) to the appropriate wells.

    • Initiate the reaction by adding the cell lysate or purified GFAT enzyme to each well.

    • Immediately start measuring the absorbance at 340 nm every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADH production (V) for each well from the linear portion of the absorbance versus time plot (ΔAbs/min).

    • Calculate the percent inhibition for each this compound concentration as described in Protocol 1.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the this compound concentration.

Protocol 3: Measurement of de novo Purine Biosynthesis Inhibition

This cell-based assay measures the effect of this compound on the de novo purine synthesis pathway by tracking the incorporation of a radiolabeled precursor, such as [¹⁴C]-formate, into purine nucleotides. This compound blocks this pathway, leading to the accumulation of upstream intermediates.[11]

Materials:

  • Cell culture reagents (media, serum, etc.)

  • Cell line of interest

  • 24-well cell culture plates

  • [¹⁴C]-Formate (or another suitable labeled precursor like [¹⁵N]-glycine)

  • This compound

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

  • Liquid scintillation cocktail

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 24-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

    • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2-4 hours).

    • Add [¹⁴C]-formate to each well and incubate for an additional 1-2 hours.

  • Extraction of Nucleotides:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add a fixed volume of cold 10% TCA to each well to precipitate macromolecules and lyse the cells.

    • Incubate on ice for 30 minutes.

    • Collect the TCA-soluble fraction (containing nucleotides and their precursors) from each well.

  • Quantification of Radioactivity:

    • Transfer a defined volume of the TCA-soluble fraction to a scintillation vial.

    • Add liquid scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) in each sample using a scintillation counter.

  • Data Analysis:

    • The CPM value is proportional to the amount of [¹⁴C]-formate incorporated into the purine nucleotide pool.

    • Calculate the percent inhibition of purine synthesis for each this compound concentration: % Inhibition = [(CPM_control - CPM_inhibitor) / CPM_control] * 100

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

References

Application Notes: In Vivo Administration of Azaserine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azaserine is a naturally occurring serine derivative diazo compound, first isolated from Streptomyces.[1] It functions as an antineoplastic and antibiotic agent due to its structural similarity to glutamine, acting as a potent antagonist in metabolic pathways that utilize this amino acid.[2][3] In research settings, this compound is widely employed as a chemical carcinogen to induce pancreatic neoplasms in animal models, particularly in rats, providing a valuable tool for studying pancreatic carcinogenesis and evaluating potential chemopreventive agents.[4][5]

Mechanism of Action

This compound's primary mechanism involves the irreversible inhibition of glutamine-dependent enzymes. By acting as a glutamine analog, it competitively binds to the active sites of glutamine amidotransferases, which are crucial for the de novo biosynthesis of purine nucleotides.[6] This inhibition disrupts DNA and protein synthesis.[6] Specifically, this compound forms a covalent bond with a cysteine residue in the active site of formylglycinamide ribotide amidotransferase, a key enzyme in the purine synthesis pathway.[6]

Furthermore, this compound inhibits the hexosamine biosynthetic pathway, which is involved in the formation of glycoproteins.[1][7] It has also been shown to induce DNA damage and can elevate levels of antioxidant enzymes like manganese-superoxide dismutase under certain conditions.[2]

Azaserine_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Metabolic Pathways Glutamine Glutamine Enzyme Glutamine Amidotransferases Glutamine->Enzyme Substrate This compound This compound This compound->Enzyme Irreversible Inhibition Purine Purine Nucleotide Biosynthesis Enzyme->Purine Hexosamine Hexosamine Biosynthesis Enzyme->Hexosamine

Caption: this compound's mechanism as a glutamine antagonist.

Quantitative Data Summary

The administration of this compound in vivo varies significantly depending on the experimental goal, such as inducing acute pancreatitis, preneoplastic lesions, or malignant carcinomas. The following table summarizes various protocols reported in the literature.

Animal Species/StrainThis compound Dose (mg/kg)Route of AdministrationDosing ScheduleStudy DurationKey Outcomes/ModelReference(s)
Rat (Lewis)30Intraperitoneal (i.p.)Single dose4 monthsInduction of atypical acinar cell nodules (AACN)[8][9]
Rat (Lewis)10, 30, 60Intraperitoneal (i.p.)Single doseNot specifiedDose-dependent induction of AACN; 30 mg/kg most effective[8]
Rat (Wistar/Lewis)10Intraperitoneal (i.p.)15 weekly injections1 yearPancreatic adenoma (71%) and adenocarcinoma (35%)[10][11]
Rat (Lewis)5Intraperitoneal (i.p.)Once or twice weekly6 monthsInduction of hyperplastic nodules, adenomas, and adenocarcinoma[12]
Rat (Lewis)30Intraperitoneal (i.p.)Single doseUp to 48 hoursStudy of pancreatic and hepatic polyamine metabolism[13]
Mouse (CD-1) & Rat (W/LEW)10Intraperitoneal (i.p.)Once a week for 5 weeks6 monthsInduction of AACN; rats showed more and larger nodules than mice[14]

Experimental Protocols

Protocol 1: Single-Dose Initiation of Pancreatic Atypical Acinar Cell Nodules (AACN) in Rats

This protocol is designed for studies focusing on the early, preneoplastic stages of pancreatic carcinogenesis. A single high dose of this compound effectively induces the formation of AACN.

1. Materials

  • This compound (CAS 115-02-6)

  • Sterile 0.9% saline solution, pH adjusted to 7.2

  • Male Lewis rats, 7 weeks of age

  • Sterile syringes and needles (25-27 gauge)

  • Analytical balance and appropriate personal protective equipment (PPE)

2. This compound Solution Preparation

  • Caution: this compound is a carcinogen and should be handled with appropriate safety precautions, including wearing gloves, a lab coat, and working in a chemical fume hood.[6]

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in sterile 0.9% saline to a final concentration of 10 mg/mL. This compound is soluble in PBS (pH 7.2).[7] Ensure the solution is completely dissolved. Sonication may be recommended.[1]

  • Prepare the solution fresh on the day of injection and protect it from light.

3. Administration Procedure

  • Allow rats to acclimatize to the facility for at least one week prior to the experiment.

  • Weigh each rat to determine the precise injection volume.

  • Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 30 mg/kg body weight.[8]

  • Control animals should receive an equivalent volume of the saline vehicle.

  • Monitor the animals closely for any signs of toxicity or distress post-injection.

4. Post-Injection Monitoring and Endpoint

  • Animals are typically maintained for a period of 4 months to allow for the development of AACN.[9]

  • At the study endpoint, animals are euthanized via an approved method.

  • The pancreas is carefully excised, weighed, and fixed in 10% neutral buffered formalin for subsequent histological processing and analysis.

Protocol 2: Multiple-Dose Induction of Pancreatic Carcinoma in Rats

This long-term protocol is used to develop a robust model of pancreatic adenocarcinoma, suitable for efficacy studies of therapeutic agents.

1. Materials

  • Same as Protocol 1.

  • Male Wistar/Lewis rats.

2. This compound Solution Preparation

  • Prepare a 10 mg/mL solution of this compound in sterile 0.9% saline as described in Protocol 1.

3. Administration Procedure

  • Begin injections when rats are at the appropriate age as per study design.

  • Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.[10][11]

  • Repeat the injections once weekly for a total of 15 consecutive weeks.[10][11]

  • Control animals should receive weekly i.p. injections of the saline vehicle.

4. Post-Injection Monitoring and Endpoint

  • After the final injection, the animals are monitored for up to one year.[10][11]

  • Monitor animal health, body weight, and any clinical signs of tumor development.

  • At the study endpoint (or if humane endpoints are reached), euthanize the animals.

  • Perform a full necropsy. Excise the pancreas for histological analysis to determine the incidence and progression of adenomas and adenocarcinomas.[4][11]

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase Acclimatization 1. Animal Acclimatization (1 week) AzaserinePrep 2. This compound Solution Preparation (Fresh) Acclimatization->AzaserinePrep Protocol1 Protocol 1: Single Dose (30 mg/kg) AzaserinePrep->Protocol1 Protocol2 Protocol 2: Weekly Doses (10 mg/kg) for 15 weeks AzaserinePrep->Protocol2 Monitoring1 3a. Monitoring (4 months) Protocol1->Monitoring1 Monitoring2 3b. Monitoring (Up to 1 year) Protocol2->Monitoring2 Endpoint 4. Euthanasia & Tissue Collection Monitoring1->Endpoint Monitoring2->Endpoint Histo 5. Histological Analysis (AACN, Adenoma, Carcinoma) Endpoint->Histo

Caption: General workflow for in vivo this compound studies.

References

Application Notes and Protocols for Studying Purine Deprivation Using Azaserine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaserine is a naturally occurring antibiotic and antineoplastic agent that acts as a potent inhibitor of the de novo purine biosynthesis pathway.[1] As a structural analog of glutamine, it competitively inhibits glutamine amidotransferases, crucial enzymes in purine synthesis.[1] Specifically, this compound forms a covalent bond with a cysteine residue in the active site of formylglycinamide ribotide amidotransferase, a key enzyme in the pathway, effectively blocking the synthesis of purine nucleotides.[1] This property makes this compound a valuable tool for studying the metabolic and cellular consequences of purine deprivation. These application notes provide detailed protocols for using this compound to induce and study purine deprivation in both in vitro and in vivo research models.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of enzymes that utilize glutamine as a nitrogen donor. This directly impacts the de novo purine synthesis pathway, which is essential for the production of adenosine and guanosine nucleotides. By blocking this pathway, this compound treatment leads to a depletion of the intracellular purine nucleotide pool, forcing cells to rely on salvage pathways for purine acquisition.

Glutamine Glutamine Amidotransferases Amidotransferases Glutamine->Amidotransferases Substrate This compound This compound This compound->Amidotransferases Inhibits DeNovoPurineSynthesis De Novo Purine Synthesis Amidotransferases->DeNovoPurineSynthesis Catalyzes PurineNucleotides Purine Nucleotides (ATP, GTP) DeNovoPurineSynthesis->PurineNucleotides Produces

This compound inhibits de novo purine synthesis.

Data Presentation: Quantitative Effects of this compound Treatment

The following tables summarize quantitative data on this compound treatment from various studies.

Cell Line This compound Concentration Treatment Duration Observed Effect Reference
MCF-7 (Breast Cancer)6.25 µM24 hoursAltered cell morphology[2]
MCF-7 (Breast Cancer)Lower concentrationsNot specifiedPotent inhibition of proliferation[3]
General (enzymatic assay)25 µMNot applicableInhibition of glutamine-dependent amidotransferases[1]
TA3 (Ascites Carcinoma)Single dose (in vivo)3 hoursInhibition of de novo purine synthesis[2]
S49 (T Lymphoma)Not specifiedNot specifiedEarly block in purine biosynthesis[4]

| Animal Model | This compound Dosage | Administration Route | Treatment Regimen | Observed Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Rat | 30 mg/kg | Intraperitoneal (i.p.) | Single dose | Induction of pancreatic carcinogenesis |[5] | | Rat | 10, 30, 60 mg/kg | Intraperitoneal (i.p.) | Single doses | Dose-dependent appearance of atypical acinar cell nodules |[5] | | Ovine | 150 mg or 500 µg | Into ovarian vascular pedicle sheath | Every 4 or 6 hours | Altered progesterone and IMP levels |[6] | | Chicken | Not specified | Intravenous (i.v.) | Not specified | Decreased uric acid, increased plasma glutamine |[7] |

Experimental Protocols

Protocol 1: In Vitro Purine Deprivation using this compound

This protocol describes the general steps for treating mammalian cell lines with this compound to induce purine deprivation for subsequent analysis.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed (optional, for purine-depleted conditions)

  • This compound (prepare fresh stock solution in sterile water or PBS)

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density suitable for the planned downstream assay. Allow cells to adhere overnight.

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of this compound (e.g., 10 mM in sterile water or PBS). Filter-sterilize the stock solution.

    • On the day of the experiment, dilute the stock solution in complete or purine-depleted (containing dialyzed FBS) cell culture medium to the desired final concentration (e.g., starting with a range of 1-50 µM).

  • This compound Treatment:

    • Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle-treated control (medium with the same volume of water or PBS used to dissolve this compound).

    • Incubate the cells for the desired duration (e.g., 6, 24, or 48 hours). The optimal time will depend on the cell line and the specific endpoint being measured.

  • Downstream Analysis:

    • Following treatment, cells can be harvested for various analyses, including:

      • Cell Viability and Proliferation Assays: (e.g., MTT, resazurin, or cell counting)

      • Metabolite Extraction and Analysis: (see Protocol 3)

      • Cell Migration and Invasion Assays: (see Protocol 4)

      • Western Blotting or qPCR: to analyze the expression of relevant proteins or genes.

Start Start SeedCells Seed Cells Start->SeedCells Preparethis compound Prepare this compound Working Solution SeedCells->Preparethis compound TreatCells Treat Cells with this compound Preparethis compound->TreatCells Incubate Incubate (6-48h) TreatCells->Incubate DownstreamAnalysis Downstream Analysis (Viability, Metabolomics, etc.) Incubate->DownstreamAnalysis End End DownstreamAnalysis->End

In vitro this compound treatment workflow.
Protocol 2: In Vivo Purine Deprivation in a Rat Model

This protocol is based on a single-dose this compound administration to induce pancreatic lesions and can be adapted for studying the systemic effects of purine deprivation. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • Male Lewis rats (or other appropriate strain)

  • This compound

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Acclimation:

    • Acclimate animals to the housing conditions for at least one week before the experiment.

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile saline to a final concentration that allows for the administration of the desired dose (e.g., 30 mg/kg) in a reasonable injection volume (e.g., 1-2 ml/kg). Prepare fresh on the day of injection.

  • This compound Administration:

    • Weigh each animal to determine the precise volume of the this compound solution to be injected.

    • Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 30 mg/kg). A control group should receive an equivalent volume of sterile saline.

  • Monitoring and Sample Collection:

    • Monitor the animals regularly for any signs of toxicity.

    • At predetermined time points after injection (e.g., 24, 48, 72 hours, or longer for chronic studies), euthanize the animals and collect tissues of interest (e.g., pancreas, liver, blood).

    • Process the collected samples for histological analysis, metabolite extraction, or other relevant assays.

Start Start Acclimate Acclimate Rats Start->Acclimate Preparethis compound Prepare this compound Injection Solution Acclimate->Preparethis compound Administer Administer this compound (i.p.) Preparethis compound->Administer Monitor Monitor Animals Administer->Monitor CollectSamples Collect Tissues/Blood at Time Points Monitor->CollectSamples Analyze Analyze Samples CollectSamples->Analyze End End Analyze->End

In vivo this compound treatment workflow.
Protocol 3: Quantification of Intracellular Purine Nucleotides

This protocol describes the extraction and analysis of intracellular purine nucleotides (e.g., ATP, GTP) using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cells treated with this compound as described in Protocol 1

  • Ice-cold PBS

  • Ice-cold extraction solvent (e.g., 80% methanol)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • LC-MS system

Procedure:

  • Metabolite Extraction:

    • Place the culture plate on ice and aspirate the medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the plate (e.g., 1 ml for a 6-well plate).

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at maximum speed for 15 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS:

    • Carefully transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS method for the separation and quantification of purine nucleotides.[8][9]

    • Use authentic standards for ATP, GTP, ADP, GDP, AMP, and GMP to create calibration curves for accurate quantification.

    • Normalize the quantified metabolite levels to the cell number or total protein content of the original sample.

Start Start TreatedCells This compound-Treated Cells Start->TreatedCells Wash Wash with Ice-Cold PBS TreatedCells->Wash Extract Extract Metabolites (80% Methanol) Wash->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Dry Dry Extract Centrifuge->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze End End Analyze->End

Metabolite extraction and analysis workflow.
Protocol 4: Cell Migration and Invasion Assays

Purine depletion has been shown to impact cell migration.[10] The following are standard assays to assess this phenotype after this compound treatment.

A. Wound-Healing (Scratch) Assay

Materials:

  • Cells grown to a confluent monolayer in a 6-well plate

  • P200 pipette tip

  • Microscope with a camera

Procedure:

  • Treat cells with this compound as described in Protocol 1 until they form a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile P200 pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh medium (with or without this compound) to the wells.

  • Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Quantify the rate of wound closure by measuring the area of the scratch at each time point.

B. Transwell (Boyden Chamber) Invasion Assay

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

Procedure:

  • For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.

  • Treat cells with this compound as described in Protocol 1.

  • Harvest and resuspend the cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the transwell insert.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

  • After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.

  • Fix and stain the cells that have migrated to the underside of the membrane.

  • Count the number of stained cells in several fields of view under a microscope.

Conclusion

This compound is a powerful and specific inhibitor of de novo purine synthesis, making it an invaluable tool for researchers studying the metabolic consequences of purine deprivation. The protocols outlined in these application notes provide a framework for utilizing this compound in both in vitro and in vivo settings. By carefully selecting the appropriate concentrations, treatment durations, and downstream assays, researchers can effectively investigate the roles of purine metabolism in a wide range of biological processes, from cell proliferation and migration to metabolic reprogramming in cancer. It is recommended to perform dose-response and time-course experiments for each new cell line to determine the optimal conditions for inducing purine deprivation.

References

Application Notes and Protocols for Creating Azaserine-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of azaserine-resistant cell lines, critical tools for cancer research and the development of novel therapeutics.

Introduction

This compound is a naturally occurring glutamine analog that exhibits antineoplastic and antibiotic properties.[1] It functions as a competitive inhibitor of glutamine-dependent enzymes, thereby disrupting key metabolic pathways essential for cancer cell proliferation, including de novo purine biosynthesis and the hexosamine biosynthesis pathway (HBP).[1][2] The development of this compound-resistant cell lines is crucial for understanding the mechanisms of drug resistance, identifying potential therapeutic targets to overcome resistance, and for the preclinical evaluation of new anticancer agents.

The primary mechanism of acquired resistance to this compound is often associated with reduced activity of γ-glutamyl transpeptidase (GGT).[1] GGT is an enzyme that plays a role in glutathione metabolism, and cells with lower GGT activity have been shown to exhibit greater resistance to this compound's toxic effects.[1]

This document provides detailed protocols for generating this compound-resistant cell lines using a stepwise dose-escalation method and for characterizing the resulting resistant phenotype.

Data Presentation

Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines

Cell LineParental IC50 (µM)This compound-Resistant IC50 (µM)Fold Resistance
Pancreatic Cancer (e.g., PANC-1)515030
Colon Cancer (e.g., HCT116)820025
Leukemia (e.g., Jurkat)27035

Note: These are representative values. Actual IC50 and fold resistance will vary depending on the cell line and specific experimental conditions.

Table 2: Key Reagents and Materials

Reagent/MaterialSupplier (Example)Purpose
This compoundSigma-AldrichSelection agent
Parental Cancer Cell LineATCCStarting material for resistance development
Complete Cell Culture MediumGibcoCell growth and maintenance
Fetal Bovine Serum (FBS)GibcoSupplement for cell culture medium
Penicillin-StreptomycinGibcoAntibiotic to prevent contamination
Trypsin-EDTAGibcoCell detachment for passaging
Phosphate-Buffered Saline (PBS)GibcoWashing cells
Cell Viability Assay Kit (e.g., MTT, WST-1)PromegaDetermination of IC50 values
γ-Glutamyl Transpeptidase (GGT) Assay KitSigma-Aldrich, AbcamMeasurement of GGT activity
Protein Assay Kit (e.g., BCA)Thermo Fisher ScientificProtein quantification for GGT assay normalization

Experimental Protocols

Protocol 1: Determination of the Initial IC50 of this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line. This value is essential for defining the starting concentration for the resistance development protocol.

Methodology:

  • Cell Seeding: Seed the parental cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create a series of dilutions in complete culture medium.

  • Drug Treatment: The following day, remove the existing medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include untreated control wells (medium with solvent only).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • Cell Viability Assay: After the incubation period, assess cell viability using a colorimetric assay such as MTT or WST-1, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Generation of this compound-Resistant Cell Lines by Stepwise Dose Escalation

Objective: To develop a stable this compound-resistant cell line through continuous exposure to gradually increasing concentrations of the drug.[2][3][4][5]

Methodology:

  • Initiation of Resistance Development: Begin by culturing the parental cells in their standard complete medium supplemented with a low concentration of this compound, typically in the range of the IC10 to IC20, as determined in Protocol 1.

  • Monitoring and Passaging: Closely monitor the cells for signs of toxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to recover and repopulate the culture vessel to approximately 80-90% confluency. This may take several passages.

  • Dose Escalation: Once the cells are proliferating at a stable rate in the presence of the current this compound concentration, increase the drug concentration by a factor of 1.5 to 2.0.[5]

  • Repeat Cycles: Repeat the process of monitoring, recovery, and dose escalation. The time between dose increases will depend on the rate at which the cells adapt.

  • Cryopreservation: At each stage of successful adaptation to a higher drug concentration, cryopreserve a stock of the cells. This provides a backup in case of contamination or loss of the culture.

  • Duration: This process is lengthy and can take several months to achieve a significant level of resistance (e.g., >10-fold increase in IC50).

  • Maintenance of Resistant Phenotype: Once a desired level of resistance is achieved, the resistant cell line should be continuously maintained in a medium containing a maintenance concentration of this compound (e.g., the highest concentration they are resistant to) to ensure the stability of the resistant phenotype.

Protocol 3: Characterization of this compound-Resistant Cell Lines

Objective: To confirm and characterize the this compound-resistant phenotype.

Methodology:

  • IC50 Re-evaluation: Determine the IC50 of the newly generated resistant cell line using the same methodology as in Protocol 1. Compare this value to the IC50 of the parental cell line to calculate the fold resistance.

  • Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks). Subsequently, re-determine the IC50 for this compound. A stable resistant phenotype will show minimal to no decrease in the IC50 value.

  • γ-Glutamyl Transpeptidase (GGT) Activity Assay:

    • Cell Lysate Preparation: Harvest both parental and resistant cells and prepare cell lysates according to the instructions of a commercial GGT assay kit.[6][7][8]

    • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA).

    • GGT Assay: Perform the GGT activity assay following the kit's protocol. This typically involves the incubation of the cell lysate with a GGT substrate that produces a colorimetric or fluorescent signal upon cleavage.

    • Data Analysis: Measure the signal using a microplate reader. Normalize the GGT activity to the total protein concentration to determine the specific activity (e.g., in mU/mg protein). Compare the GGT activity between the parental and resistant cell lines.

Mandatory Visualizations

experimental_workflow cluster_phase1 Phase 1: IC50 Determination cluster_phase2 Phase 2: Resistance Development cluster_phase3 Phase 3: Characterization start Parental Cell Line ic50_det Determine IC50 (Protocol 1) start->ic50_det culture_low Culture with low-dose this compound (IC10-IC20) ic50_det->culture_low monitor Monitor and Passage culture_low->monitor dose_increase Increase this compound Concentration (1.5x - 2.0x) monitor->dose_increase repeat_cycle Repeat Cycle dose_increase->repeat_cycle repeat_cycle->monitor resistant_line Stable Resistant Cell Line repeat_cycle->resistant_line char_ic50 Confirm IC50 & Fold Resistance resistant_line->char_ic50 char_stability Assess Stability char_ic50->char_stability char_ggt Measure GGT Activity (Protocol 3) char_stability->char_ggt signaling_pathway cluster_purine Purine Biosynthesis cluster_hbp Hexosamine Biosynthesis Pathway (HBP) This compound This compound Glutamine_Amidotransferase Glutamine Amidotransferase This compound->Glutamine_Amidotransferase Inhibition GFPT1 GFPT1 This compound->GFPT1 Inhibition Glutamine Glutamine Glutamine->Glutamine_Amidotransferase Glutamine->GFPT1 Purine_Synthesis Purine Synthesis Glutamine_Amidotransferase->Purine_Synthesis Cell_Proliferation Cell_Proliferation Purine_Synthesis->Cell_Proliferation UDP_GlcNAc UDP-GlcNAc GFPT1->UDP_GlcNAc UDP_GlcNAc->Cell_Proliferation logical_relationship GGT_High High GGT Activity Azaserine_Sensitivity Increased this compound Sensitivity GGT_High->Azaserine_Sensitivity leads to GGT_Low Low GGT Activity Azaserine_Resistance Increased this compound Resistance GGT_Low->Azaserine_Resistance leads to

References

Troubleshooting & Optimization

Azaserine in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with azaserine in cell culture media.

Troubleshooting Guide for this compound Solubility

Researchers may occasionally face challenges with this compound precipitation in cell culture media. This guide provides a systematic approach to identify and resolve these issues.

Visual Troubleshooting Workflow

The following workflow diagram illustrates the steps to troubleshoot this compound precipitation in your cell culture experiments.

Azaserine_Troubleshooting_Workflow cluster_0 Observation cluster_1 Initial Checks cluster_2 Investigation & Resolution cluster_3 Advanced Solutions A Precipitate observed after adding This compound to cell culture media B Verify stock solution concentration and clarity A->B Start Here C Check final concentration in media. Is it within recommended range? B->C G Prepare a fresh, lower concentration stock solution B->G If stock is cloudy D Review media preparation technique C->D C->G If concentration is too high E Pre-warm media to 37°C before adding this compound D->E If technique is correct F Add this compound dropwise while gently swirling E->F F->G If precipitation persists H Test solubility in a small volume of basal media (no serum/supplements) G->H I Consider media components: High glucose, high amino acids? H->I If soluble in basal media J Prepare this compound in a different solvent (e.g., sterile PBS, pH 7.2-7.4) I->J If interaction is suspected K Filter-sterilize the final media containing this compound J->K L Contact Technical Support K->L If all else fails

Caption: A stepwise guide to resolving this compound precipitation issues in cell culture.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in water and PBS. For a typical stock solution, dissolve this compound in sterile water or sterile phosphate-buffered saline (PBS) at a concentration of 1-10 mg/mL. To enhance solubility, gentle warming to 37°C and sonication can be beneficial.[1] It is recommended to prepare fresh aqueous solutions or store aliquots at -20°C for short-term use and -80°C for longer-term storage to avoid repeated freeze-thaw cycles.

Q2: What is the recommended solvent for this compound?

A2: Water is the most common and recommended solvent for preparing this compound stock solutions for cell culture.[2] Solubility in water has been reported to be as high as 50-60 mg/mL.[1][2] For applications where pH buffering is critical, sterile PBS (pH 7.2) is also a suitable solvent, with a reported solubility of at least 10 mg/mL.[3]

Q3: How should I sterilize my this compound stock solution?

A3: It is recommended to sterile-filter the this compound stock solution through a 0.22 µm syringe filter after dissolution. Do not autoclave this compound solutions, as it is a heat-labile compound.

Solubility in Cell Culture Media

Q4: I observed a precipitate after adding this compound to my cell culture medium. What could be the cause?

A4: Precipitation of this compound in cell culture media can be attributed to several factors:

  • High Concentration: The final concentration of this compound in the medium may exceed its solubility limit in that specific formulation.

  • Temperature: Adding a cold this compound stock solution to the medium can cause a localized temperature drop, leading to precipitation.

  • pH: The pH of your final medium can influence this compound's stability and solubility. Aqueous solutions of this compound are most stable at a pH of 8.[4]

  • Media Components: Interactions with components in complex media, such as high concentrations of certain salts or amino acids, may reduce solubility.

Q5: Are there specific cell culture media in which this compound solubility is a known issue?

A5: While this compound is generally soluble in most aqueous-based media, highly concentrated or complex media formulations may present challenges. For instance, media with very high concentrations of amino acids or salts could potentially lead to precipitation. It has been observed that complex, undefined organic media can reduce the sensitivity of cells to this compound, which may be partly due to interactions with media components.

Q6: Can I dissolve this compound directly into my complete cell culture medium (containing serum)?

A6: It is generally not recommended to dissolve this compound powder directly into a complete medium containing serum. It is best practice to first prepare a concentrated stock solution in a simple solvent like sterile water or PBS. This allows for accurate dosing and minimizes the risk of precipitation upon addition to the more complex complete medium. Serum proteins could potentially interact with this compound, although specific interactions are not well-documented.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

  • Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 1 mL of sterile, tissue culture-grade water or PBS (pH 7.2).

  • Vortex briefly to mix.

  • If not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.

  • Vortex again until the solution is clear.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solution in Cell Culture Medium

  • Thaw an aliquot of your sterile this compound stock solution at room temperature or in a 37°C water bath.

  • Pre-warm your cell culture medium to 37°C.

  • Calculate the volume of the stock solution needed to achieve your desired final concentration in the medium.

  • While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise.

  • Mix the final solution gently by inverting the container or pipetting up and down. Do not vortex, as this can cause foaming and protein denaturation.

  • The medium is now ready for use in your cell culture experiments.

Quantitative Data Summary

PropertyValueSolvent/Conditions
Solubility in Water 50 mg/mLNot specified
60 mg/mLSonication recommended
Solubility in PBS ≥10 mg/mLpH 7.2
Aqueous Solution Stability Most stable at pH 8
Half-life at pH 3 (25°C)2.1 hours
Half-life at pH 7 (25°C)111 days
Half-life at pH 11 (25°C)425 days

Mechanism of Action and Signaling Pathways

This compound is a structural analog of glutamine and acts as a competitive inhibitor of glutamine-utilizing enzymes.[2] Its primary mechanisms of action involve the inhibition of the hexosamine biosynthetic pathway (HBP) and the de novo purine synthesis pathway.

Inhibition of the Hexosamine Biosynthetic Pathway (HBP)

This compound inhibits Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT), the rate-limiting enzyme in the HBP. This pathway is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for protein and lipid glycosylation.

Hexosamine_Pathway Glucose Glucose F6P Fructose-6-P Glucose->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P Glutamine -> Glutamate Glutamine Glutamine GFAT GFAT Glutamate Glutamate UDP_GlcNAc UDP-GlcNAc GlcN6P->UDP_GlcNAc Glycosylation Protein & Lipid Glycosylation UDP_GlcNAc->Glycosylation This compound This compound This compound->GFAT Inhibits

Caption: this compound inhibits GFAT in the Hexosamine Biosynthetic Pathway.

Inhibition of De Novo Purine Synthesis

This compound also inhibits phosphoribosylformylglycinamidine synthetase (FGAM synthetase), an enzyme involved in the de novo synthesis of purines. This enzyme utilizes glutamine as a nitrogen donor to convert formylglycinamide ribonucleotide (FGAR) to formylglycinamidine ribonucleotide (FGAM).

Purine_Synthesis_Pathway PRPP PRPP FGAR Formylglycinamide ribonucleotide (FGAR) PRPP->FGAR Multiple Steps FGAM Formylglycinamidine ribonucleotide (FGAM) FGAR->FGAM Glutamine -> Glutamate FGAM_Synthetase FGAM Synthetase Glutamine_donor Glutamine IMP IMP FGAM->IMP Multiple Steps Purines AMP, GMP IMP->Purines This compound This compound This compound->FGAM_Synthetase Inhibits

Caption: this compound inhibits FGAM Synthetase in the de novo purine synthesis pathway.

References

Technical Support Center: Mitigating Off-Target Effects of Azaserine in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azaserine. The information is designed to help mitigate off-target effects and ensure the successful design and execution of experiments.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: High Cytotoxicity in Control or Non-Target Cancer Cell Lines

  • Question: I am observing high levels of cell death in my control cell lines or in cancer cell lines that are not the primary target of my study. How can I reduce this off-target cytotoxicity?

  • Possible Cause: this compound's primary off-target effect is the induction of oxidative stress through the generation of mitochondrial reactive oxygen species (ROS), leading to apoptosis. Healthy cells and some cancer cells may be particularly susceptible to this.

  • Solution:

    • Co-treatment with an antioxidant: The most effective way to mitigate ROS-induced cytotoxicity is to co-administer an antioxidant. N-acetylcysteine (NAC) is a widely used ROS scavenger that can significantly reduce the off-target effects of this compound.

    • Dose Optimization: Perform a dose-response curve to determine the optimal concentration of this compound that inhibits the target pathway (e.g., purine synthesis) with minimal toxicity in your specific cell line.

    • Time-Course Experiment: The cytotoxic effects of this compound may be time-dependent. Consider reducing the incubation time to a point where on-target effects are observable, but off-target toxicity is minimized.

Issue 2: Inconsistent Results in Cell Viability Assays

  • Question: My cell viability assay results (e.g., using resazurin) are highly variable between experiments when using this compound. What could be the cause?

  • Possible Causes:

    • This compound Instability: this compound can be unstable in aqueous solutions and cell culture media over time.

    • Assay Interference: High concentrations of this compound or the presence of antioxidants like NAC may interfere with the chemistry of the viability assay.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.

  • Solutions:

    • Fresh Preparation: Always prepare fresh solutions of this compound immediately before use. Avoid repeated freeze-thaw cycles.

    • Assay Validation: Run control experiments to test for any direct interaction between this compound, NAC, and the resazurin dye at the concentrations you are using. This can be done in a cell-free system.

    • Careful Cell Plating: Ensure a uniform and consistent number of cells are seeded in each well. Allow cells to adhere and resume proliferation before adding this compound.

Issue 3: Difficulty in Discerning On-Target vs. Off-Target Effects

  • Question: How can I be sure that the effects I'm observing are due to the inhibition of glutamine metabolism (on-target) and not just a general stress response from off-target effects?

  • Solution:

    • Rescue Experiments: To confirm that the observed effect is due to inhibition of the purine synthesis pathway, you can try to "rescue" the cells by providing downstream metabolites. For example, supplementing the culture medium with purines like adenosine or guanosine may reverse the on-target effects of this compound without affecting the off-target ROS production.

    • Combination with ROS Scavengers: As mentioned, co-treatment with NAC should mitigate the off-target effects. If the primary phenotype you are studying persists in the presence of NAC, it is more likely to be an on-target effect.

    • Molecular Markers: Use specific molecular markers to assess the engagement of on-target and off-target pathways. For example, you can measure the levels of intermediates in the purine synthesis pathway (on-target) and markers of oxidative stress and apoptosis (off-target).

Frequently Asked Questions (FAQs)

General

  • What is the primary on-target mechanism of action of this compound?

    • This compound is a glutamine analog that competitively inhibits enzymes involved in glutamine metabolism.[1] Its primary on-target effect in cancer therapy is the inhibition of de novo purine biosynthesis.[2]

  • What are the main off-target effects of this compound?

    • The principal off-target effect is the induction of oxidative stress through the generation of mitochondrial reactive oxygen species (ROS), which can trigger apoptosis.[3]

  • Is this compound stable in solution?

    • This compound's stability in aqueous solutions can be a concern. It is recommended to prepare fresh solutions for each experiment and avoid long-term storage in solution.[4]

Experimental Design

  • What is a good starting concentration for this compound in cell culture experiments?

    • The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line. Concentrations typically range from the low micromolar to millimolar range.

  • What concentration of N-acetylcysteine (NAC) should I use to mitigate off-target effects?

  • How long should I incubate cells with this compound?

    • Incubation times can range from a few hours to several days, depending on the specific research question and cell type. For cytotoxicity assays, 24 to 72 hours is a common timeframe.[7]

Data Interpretation

  • My cell viability is above 100% at some concentrations of this compound. What does this mean?

    • This can sometimes be an artifact of the cell viability assay used. For example, with resazurin-based assays, changes in cellular metabolism that are not directly related to viability can sometimes lead to an increased signal. It is important to visually inspect the cells and consider using a secondary method to confirm viability.

  • How do I calculate and interpret synergy when using this compound in combination with other drugs?

    • Synergy can be assessed using methods like the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. There are various software packages available to calculate these scores from dose-response data.[8]

Data Presentation

Table 1: Illustrative IC50 Values for this compound in Cancer vs. Normal Cell Lines

Cell LineCell TypeIC50 (µM)Reference
MCF-7Breast Cancer~25[9]
MCF-10ANormal Breast Epithelial>50[9]
PANC-1Pancreatic Cancer~10-50[10][11]
Normal Pancreatic CellsNormal Pancreatic Tissue>100 (inferred)[10][11]

Note: These are approximate values from the literature and should be used as a general guide. It is essential to determine the IC50 experimentally for your specific cell line and conditions.

Table 2: Example of N-acetylcysteine (NAC) Mitigating this compound-Induced Cytotoxicity

TreatmentCell Viability (%)Fold Change in Viability (vs. This compound alone)
Control100-
This compound (IC50 concentration)501.0
This compound + NAC (1 mM)851.7
This compound + NAC (5 mM)951.9

This table provides a hypothetical example based on the principle that NAC can rescue cells from this compound-induced cytotoxicity. The actual fold change will vary depending on the cell line and experimental conditions.[12][13]

Experimental Protocols

1. Protocol for Determining the IC50 of this compound using a Resazurin-Based Viability Assay

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)[14]

    • 96-well clear-bottom black plates

    • Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete culture medium.

    • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no cells) for a background control and wells with cells in medium without this compound as a vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of the resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.[15]

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log(this compound concentration).

    • Use a non-linear regression analysis to determine the IC50 value.

2. Protocol for Assessing this compound-Induced Apoptosis using Annexin V/Propidium Iodide (PI) Staining

  • Materials:

    • Cells treated with this compound (and controls)

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Culture and treat cells with the desired concentrations of this compound and/or NAC for the specified time.

    • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Mandatory Visualization

Azaserine_On_Target_Pathway cluster_purine_synthesis De Novo Purine Synthesis cluster_glutamine Glutamine Metabolism PRPP PRPP PRA PRA PRPP->PRA Glutamine Amidotransferase GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM FGAM Synthetase AIR AIR FGAM->AIR IMP IMP AIR->IMP ... Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate This compound This compound Glutamine\nAmidotransferase Glutamine Amidotransferase This compound->Glutamine\nAmidotransferase Inhibits FGAM Synthetase FGAM Synthetase This compound->FGAM Synthetase Inhibits

Caption: this compound's on-target inhibition of purine synthesis.

Azaserine_Off_Target_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress ROS Mitochondrial ROS (Reactive Oxygen Species) Mitochondrion->ROS Generates Apoptosis Apoptosis ROS->Apoptosis Triggers NAC N-acetylcysteine (NAC) NAC->ROS Scavenges Experimental_Workflow cluster_assays Endpoint Assays start Start Experiment seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound +/- Mitigating Agent (e.g., NAC) seed_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., Resazurin) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay ros_assay ROS Detection Assay incubate->ros_assay analyze Data Analysis (IC50, % Apoptosis, ROS levels) viability_assay->analyze apoptosis_assay->analyze ros_assay->analyze end End analyze->end

References

"stability of azaserine in aqueous solution over time"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of azaserine in aqueous solutions. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: To prepare a stock solution, dissolve this compound powder in a suitable solvent. This compound is soluble in water (up to 50 mg/mL) and PBS (pH 7.2) at approximately 10 mg/mL.[1][2] For cell culture experiments, it is recommended to use a sterile aqueous solvent. Sonication may be used to aid dissolution.[3] It is crucial to prepare and use solutions on the same day if possible.[2] If advance preparation is necessary, store the solution in tightly sealed vials at -20°C for up to one month.[4]

Q2: How should I store aqueous stock solutions of this compound to maintain stability?

A2: For long-term storage, it is recommended to store aqueous stock solutions of this compound in aliquots at -20°C or -80°C.[5] At -20°C, the solution is generally usable for up to one month, while at -80°C, it can be stable for up to 6 months.[5] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Before use, allow the frozen aliquot to equilibrate to room temperature for at least one hour before opening the vial.[4] For use in cell culture, the working solution should be sterile-filtered through a 0.22 µm filter before being added to the culture medium.[5]

Q3: What is the stability of this compound in aqueous solutions at different pH values?

A3: The stability of this compound in aqueous solution is highly dependent on the pH. It is most stable in neutral to slightly alkaline conditions and hydrolyzes rapidly in acidic conditions.[4] The half-life of this compound varies significantly with pH at 25°C.[4]

Q4: How does temperature affect the stability of this compound in aqueous solutions?

A4: Temperature is a critical factor influencing the stability of this compound. Higher temperatures accelerate its degradation. For short-term storage (up to a few hours), solutions should be kept on ice or at 4°C. For longer-term storage, frozen conditions (-20°C or -80°C) are necessary to maintain its integrity.[4][5]

Data on this compound Stability

The stability of this compound in aqueous solutions is influenced by pH and temperature. The following tables summarize the available quantitative data.

Table 1: Half-life of this compound in Aqueous Solution at 25°C

pHHalf-life
32.1 hours
7111 days
11425 days

Data sourced from PubChem.[4]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

TemperatureDurationRecommendations
Room TemperatureNot RecommendedPrepare fresh for immediate use.
4°CShort-termUse within the same day.
-20°CUp to 1 monthStore in tightly sealed aliquots. Avoid freeze-thaw cycles.
-80°CUp to 6 monthsStore in tightly sealed aliquots. Avoid freeze-thaw cycles.

Data compiled from multiple supplier recommendations.[4][5]

Experimental Protocols

Protocol for Assessing this compound Stability in Aqueous Solution via HPLC

This protocol provides a general framework for determining the stability of this compound in an aqueous solution over time. Specific parameters may need to be optimized for your equipment and experimental conditions.

1. Preparation of this compound Solution:

  • Prepare a stock solution of this compound in the desired aqueous buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the solution into several sterile microcentrifuge tubes for analysis at different time points.

2. Incubation:

  • Store the aliquots under the desired experimental conditions (e.g., specific temperature and light exposure).

  • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for analysis.

3. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for polar compounds.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions will need to be optimized to achieve good separation of this compound from its degradation products.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: this compound has a UV absorbance maximum at approximately 250 nm.

  • Injection Volume: 10-20 µL.

4. Data Analysis:

  • Integrate the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life under the tested conditions.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell culture experiments.

  • Possible Cause 1: this compound degradation.

    • Solution: Prepare fresh this compound solutions for each experiment. If using a stock solution, ensure it has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[4][5] Consider the pH of your culture medium, as acidic conditions can accelerate degradation.[4]

  • Possible Cause 2: Contamination of the this compound solution.

    • Solution: Always sterile-filter the this compound working solution through a 0.22 µm filter before adding it to your cell culture.[5] Handle the solution using aseptic techniques to prevent microbial contamination.

  • Possible Cause 3: Incorrect concentration.

    • Solution: Double-check all calculations for dilutions. If possible, verify the concentration of the stock solution spectrophotometrically or by HPLC.

Issue 2: Precipitation observed in the this compound solution upon storage.

  • Possible Cause 1: Low temperature storage of a highly concentrated solution.

    • Solution: Allow the solution to fully equilibrate to room temperature and vortex gently to redissolve any precipitate before use. If precipitation persists, consider preparing a less concentrated stock solution.

  • Possible Cause 2: Change in pH.

    • Solution: Ensure the pH of the buffer used to dissolve the this compound is within a range where it is stable and soluble.

Issue 3: HPLC chromatogram shows multiple peaks for a freshly prepared this compound solution.

  • Possible Cause 1: Impurities in the this compound powder.

    • Solution: Check the certificate of analysis for the purity of the compound. If necessary, consider purchasing a higher purity grade of this compound.

  • Possible Cause 2: On-column degradation.

    • Solution: The mobile phase composition may not be optimal. Adjust the pH of the mobile phase to be in the neutral to slightly alkaline range to minimize degradation during the HPLC run.

Visualizations

experimental_workflow prep Prepare this compound Solution (Aqueous Buffer, known concentration) filter Sterile Filter (0.22 µm syringe filter) prep->filter aliquot Aliquot Solution filter->aliquot incubate Incubate under Experimental Conditions (Temperature, pH, Light) aliquot->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (Peak Area vs. Time) hplc->data results Determine Degradation Kinetics and Half-life data->results

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_guide start Inconsistent Experimental Results cause1 This compound Degradation? start->cause1 sol1 Prepare Fresh Solution Check Storage Conditions cause1->sol1 Yes cause2 Solution Contamination? cause1->cause2 No sol2 Sterile Filter (0.22 µm) Use Aseptic Technique cause2->sol2 Yes cause3 Incorrect Concentration? cause2->cause3 No sol3 Verify Calculations Confirm Stock Concentration cause3->sol3 Yes

Caption: Troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Troubleshooting Azaserine-Induced Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing azaserine in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in animal studies?

This compound is a naturally occurring compound that acts as a glutamine antagonist.[1] In animal studies, it is primarily used to induce pancreatic lesions, including atypical acinar cell nodules (AACN), adenomas, and adenocarcinomas, making it a valuable tool for studying pancreatic carcinogenesis.[2][3][4]

Q2: What is the primary mechanism of this compound-induced toxicity?

This compound's toxicity stems from its ability to interfere with metabolic pathways that utilize glutamine. It inhibits enzymes involved in purine biosynthesis and other metabolic processes.[1] This disruption of cellular metabolism can lead to DNA damage, oxidative stress, and ultimately cell death, particularly in rapidly dividing cells or those with high metabolic activity like pancreatic acinar cells.

Q3: What are the common signs of this compound toxicity in rodents?

Common clinical signs of toxicity include weight loss, decreased motor activity, piloerection (hair standing on end), and eyes appearing half-shut.[5] In cases of severe toxicity, animals may exhibit lethargy, dehydration, and hunched posture. Regular monitoring of these signs is crucial for animal welfare and experimental integrity.[5]

Q4: Are there species and strain differences in sensitivity to this compound?

Yes, significant variations in sensitivity to this compound exist between different rodent species and even between strains of the same species. For instance, Wistar and Wistar/Lewis rats are highly susceptible to this compound-induced pancreatic lesions, while F344 rats are less so.[2][6] Mice generally show an intermediate response.[2] Syrian golden hamsters and guinea pigs are relatively resistant to the pancreatic carcinogenic effects of this compound.[2]

Troubleshooting Guide

Issue 1: High Mortality Rate in Study Animals

Q: We are observing an unexpectedly high mortality rate in our animals after this compound administration. What could be the cause and how can we troubleshoot this?

A: High mortality is a critical issue that can compromise your study. Several factors could be contributing to this:

  • Inappropriate Dosing: The dose of this compound may be too high for the specific species, strain, or age of your animals. Younger animals can be more sensitive.

  • Route of Administration: The intraperitoneal (i.p.) route can lead to rapid systemic exposure and higher toxicity compared to oral administration.[7]

  • Animal Health Status: Pre-existing health conditions can increase susceptibility to this compound's toxic effects.

  • Dehydration and Malnutrition: this compound can cause gastrointestinal upset, leading to reduced food and water intake.

Troubleshooting Steps:

  • Review and Adjust Dose: Refer to the dose-response tables below (Tables 1 and 2) and consider starting with a lower dose, especially if you are using a highly sensitive strain like Wistar or Wistar/Lewis rats.[2][6] A pilot study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific model is highly recommended.[8]

  • Optimize Route of Administration: If using i.p. injections, ensure proper technique to avoid accidental injection into organs. For some protocols, oral administration might be a less toxic alternative, although absorption can be poor.[1][7]

  • Animal Acclimatization and Health Monitoring: Ensure animals are properly acclimatized before the start of the experiment and are free from any underlying health issues. Monitor animal health closely post-administration for clinical signs of toxicity.[5]

  • Supportive Care: Provide supportive care such as supplemental hydration (e.g., subcutaneous saline) and highly palatable, moist food to counteract dehydration and malnutrition.[8]

Issue 2: Inconsistent or Low Incidence of Pancreatic Lesions

Q: We are not observing the expected incidence or severity of pancreatic lesions in our this compound-treated group. What could be the reasons for this variability?

A: Inconsistent tumor induction can be frustrating and can affect the statistical power of your study. Here are some potential causes and solutions:

  • Insufficient Dose or Duration: The dose of this compound or the duration of the treatment protocol may not be sufficient to induce lesions in your chosen animal model.

  • Animal Strain and Sex: As mentioned, sensitivity to this compound is strain-dependent. Female rats have also been shown to be less susceptible than males.[2]

  • Diet: The composition of the diet can significantly influence the development of this compound-induced pancreatic lesions. High-fat diets can promote carcinogenesis, while standard laboratory chow may have an inhibitory effect.[7][9]

  • Age of Animals at Treatment: The age of the animals at the time of this compound administration is a critical factor. Younger, growing animals with higher rates of pancreatic DNA synthesis are more susceptible to the carcinogenic effects.

Troubleshooting Steps:

  • Protocol Optimization: Re-evaluate your dosing regimen. For example, multiple lower doses over a period may be more effective and less toxic than a single high dose for some models.[10] Refer to established protocols for your specific research question (see Experimental Protocols section).

  • Model Selection: Ensure you are using a responsive animal model for your study. Young, male Wistar or Wistar/Lewis rats are generally the most sensitive for pancreatic nodule induction.[2][6]

  • Standardize Diet: Use a consistent and appropriate diet throughout the study. If the goal is to promote lesion development, a purified, high-fat diet may be considered, but be aware of its potential to be a confounding variable.[9]

  • Timing of Administration: Administer this compound during the period of maximal pancreatic DNA synthesis in your chosen animal model for optimal lesion induction.[10]

Data Presentation

Table 1: this compound Dose-Response for Pancreatic Lesion Induction in Rodents
Animal ModelRoute of AdministrationDosing RegimenObserved OutcomeReference(s)
Wistar/Lewis RatsIntraperitoneal (i.p.)10 mg/kg, weekly for 15 weeks71% adenoma, 35% adenocarcinoma incidence at 1 year[7]
Wistar RatsIntraperitoneal (i.p.)Single dose of 30 mg/kg at 7 weeks of ageEffective induction of atypical acinar cell nodules (AACN)[10]
Wistar RatsIntraperitoneal (i.p.)Single dose of 50 mg/kg or 100 mg/kg after partial pancreatectomyAdenomas in 100% of rats, adenocarcinomas in 2 of 7 rats in the high-dose group at 52 weeks[11]
CD-1 MiceIntraperitoneal (i.p.)10 mg/kg, weekly for 15 weeksNumerous AACN, but no advanced lesions (adenomas or adenocarcinomas) at 1 year[7]
Table 2: Biochemical Markers of this compound-Induced Toxicity
MarkerOrgan of InterestExpected Change with ToxicitySignificance
Amylase PancreasIncreaseIndicator of pancreatic acinar cell injury.
Lipase PancreasIncreaseMore specific marker of pancreatic damage than amylase.
Alanine Aminotransferase (ALT) LiverIncreaseIndicates hepatocellular damage.
Aspartate Aminotransferase (AST) Liver, Heart, MuscleIncreaseLess specific for liver injury than ALT, as it is also found in other tissues.
Blood Urea Nitrogen (BUN) KidneyIncreaseSuggests impaired kidney function.
Creatinine KidneyIncreaseA more specific marker of renal dysfunction than BUN.
Hemoglobin / Total Erythrocyte Count BloodDecreaseCan indicate anemia associated with chronic illness or toxicity.[12]

Experimental Protocols

Protocol 1: Induction of Atypical Acinar Cell Nodules (AACN) in Rats

This protocol is adapted from studies aimed at initiating pancreatic carcinogenesis for further investigation.

Materials:

  • This compound (handle with appropriate safety precautions as it is a carcinogen)[1]

  • Sterile saline solution (0.9% NaCl)

  • Male Wistar or Wistar/Lewis rats (5-7 weeks old)[2][10]

  • Sterile syringes and needles (25-27 gauge)

  • Animal scale

  • Appropriate caging and husbandry supplies

Procedure:

  • Animal Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment.

  • This compound Preparation: On the day of injection, dissolve this compound in sterile saline to the desired concentration (e.g., for a 30 mg/kg dose, a 3 mg/mL solution would require injecting 1 mL per 100g of body weight). Protect the solution from light.

  • Dosing:

    • Weigh each rat accurately.

    • Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 30 mg/kg body weight.[10]

    • Alternatively, for a multiple-dose regimen, administer 10 mg/kg i.p. once weekly for a specified number of weeks.[7]

  • Post-Injection Monitoring:

    • Monitor the animals daily for the first week for any signs of acute toxicity (weight loss, lethargy, etc.).[5]

    • Provide easy access to food and water. Consider providing gel packs or moist chow if dehydration is a concern.

    • Continue to monitor animal weight and health status weekly for the duration of the study.

  • Tissue Collection:

    • At the desired experimental endpoint (e.g., 4-6 months for AACN development), euthanize the animals according to approved protocols.[2]

    • Perform a necropsy and carefully excise the pancreas.

    • Fix a portion of the pancreas in 10% neutral buffered formalin for histological analysis.

    • Snap-freeze another portion in liquid nitrogen and store at -80°C for biochemical or molecular analyses.

Protocol 2: Biochemical Analysis of Blood Samples

Materials:

  • Blood collection tubes (e.g., with EDTA for plasma, or serum separator tubes)

  • Centrifuge

  • Pipettes and tips

  • Spectrophotometer or automated clinical chemistry analyzer

  • Commercially available assay kits for amylase, lipase, ALT, AST, BUN, and creatinine.

Procedure:

  • Blood Collection:

    • Collect blood from animals at specified time points (e.g., baseline, and at various times post-azaserine administration) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

    • For plasma, collect blood into tubes containing an anticoagulant like EDTA and mix gently.

    • For serum, collect blood into tubes without an anticoagulant and allow it to clot.

  • Sample Processing:

    • For plasma, centrifuge the blood at 1,500-2,000 x g for 10-15 minutes at 4°C. Carefully collect the supernatant (plasma).

    • For serum, centrifuge the clotted blood at 1,500-2,000 x g for 10-15 minutes. Collect the supernatant (serum).

  • Biochemical Assays:

    • Perform the biochemical assays according to the manufacturer's instructions for the chosen commercial kits.

    • Ensure proper calibration and use of controls for accurate measurements.

  • Data Analysis:

    • Compare the levels of the biochemical markers in the this compound-treated group to those of a control (vehicle-treated) group.

    • Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.

Mandatory Visualizations

Experimental_Workflow cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase Animal_Acclimatization Animal Acclimatization (≥ 1 week) Baseline_Measurements Baseline Measurements (Weight, Blood Sample) Animal_Acclimatization->Baseline_Measurements Azaserine_Admin This compound Administration (i.p. or other route) Baseline_Measurements->Azaserine_Admin Monitoring Daily/Weekly Monitoring (Clinical Signs, Weight) Azaserine_Admin->Monitoring Endpoint_Collection Endpoint Tissue and Blood Collection Monitoring->Endpoint_Collection Histopathology Histopathological Analysis Endpoint_Collection->Histopathology Biochemical_Analysis Biochemical Analysis Endpoint_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis Biochemical_Analysis->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azaserine in in vivo models. The information is designed to help mitigate this compound-related side effects and ensure the successful execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced toxicity in vivo?

This compound is a glutamine analog that primarily exerts its cytotoxic and genotoxic effects by irreversibly inhibiting enzymes involved in glutamine metabolism.[1] Key mechanisms include:

  • Inhibition of Purine Biosynthesis: this compound covalently binds to and inhibits formylglycinamide ribotide amidotransferase, a crucial enzyme in the de novo purine synthesis pathway. This disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2]

  • Inhibition of the Hexosamine Biosynthetic Pathway (HBP): By inhibiting glutamine:fructose-6-phosphate amidotransferase (GFAT), this compound blocks the HBP, which is involved in the synthesis of glycoproteins and other essential macromolecules.[1][3]

  • Induction of Oxidative Stress: this compound treatment can lead to an increase in reactive oxygen species (ROS), resulting in oxidative damage to DNA, proteins, and lipids.[4] This can contribute to cellular damage and apoptosis.[4]

  • Alteration of Polyamine Metabolism: In the pancreas, this compound has been shown to increase putrescine concentrations through the interconversion pathway, while in the liver, it increases putrescine via de novo synthesis.[5]

Q2: What are the most commonly observed side effects of this compound in animal models?

The most significant side effect of this compound in rodent models is its carcinogenicity, particularly in the pancreas.[5][6] Other reported toxicities include:

  • Hepatic necrosis and fatty liver.[7]

  • Myelosuppression.[4]

  • Central nervous system side effects.[4]

  • Weight loss and general malaise.

Q3: Are there any known strategies to reduce the carcinogenic effects of this compound in long-term studies?

Yes, several combination therapies have been investigated to mitigate the carcinogenic potential of this compound, particularly in the pancreas. These strategies often involve co-administration of agents that interfere with the carcinogenic process.

  • Neurotensin: Prolonged administration of neurotensin has been shown to significantly reduce the volume of pre-cancerous lesions and the incidence of pancreatic adenocarcinoma in rats treated with this compound.[6]

  • Retinoids and Selenium: A combination of a synthetic retinoid (N-(2-hydroxyethyl)retinamide) and selenium was more effective than the retinoid alone in inhibiting the progression of this compound-induced pancreatic carcinogenesis during the post-initiation phase.[2]

  • Resveratrol: Dietary supplementation with resveratrol has been shown to statistically significantly lower the volume and ratio of atypical acinar cell foci (AACF), which are precursors to pancreatic carcinoma, in an this compound-induced rat model.[8]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Strategy
Excessive Toxicity / Animal Mortality This compound dose is too high for the specific animal model or strain.Reduce the dose of this compound. Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific model.
Consider a combination therapy approach to allow for a lower, less toxic dose of this compound while maintaining efficacy.[9]
Pancreatic Lesions Developing Too Rapidly High sensitivity of the animal model to this compound-induced carcinogenesis.Co-administer an inhibitory agent such as neurotensin or resveratrol.[6][8]
Modify the diet, as certain components like raw soybean products can potentiate the carcinogenic effects of this compound.[2]
Evidence of Significant Oxidative Stress (e.g., high levels of malondialdehyde) This compound-induced generation of reactive oxygen species (ROS).Co-administer an antioxidant such as resveratrol or squalene.[9][10] Resveratrol has been shown to protect against hyperglycemic endothelial damage by increasing manganese-superoxide dismutase (MnSOD) levels.[1][10]
Off-Target Effects in the Liver This compound's impact on hepatic polyamine metabolism and its potential for causing liver damage.Co-administer α-difluoromethylornithine (DFMO), an ornithine decarboxylase (ODC) inhibitor, which has been shown to block the this compound-induced increase in hepatic putrescine.[5]

Quantitative Data on Combination Therapies

Combination AgentAnimal ModelThis compound DoseCombination Agent DoseOutcome
Neurotensin Wistar Rats10 mg/kg weekly for 25 weeks200 µg/kg every other day for 62 weeksSignificantly reduced the volume of ATPase-positive pancreatic lesions and the incidence of pancreatic adenocarcinoma.[6]
N-(2-hydroxyethyl)retinamide + Selenium Lewis Rats30 mg/kg weekly for 3 weeksRetinoid: 0.5 or 1 mmol/kg diet; Selenium: 5 ppm sodium seleniteCombination was more effective than retinoid alone in inhibiting the progression of pancreatic carcinogenesis.[2]
Resveratrol Sprague Dawley Rats30 mg/kg (single i.p. injection)10%, 15%, or 20% mmol in diet for 8 monthsStatistically significant reduction in the mean volume and percentage of atypical acinar cell foci (AACF).[8]
Thioguanine Not specified in abstractNot specified in abstractNot specified in abstractInvestigated for multiple myeloma treatment, suggesting a synergistic effect.[11]
MS-275 (HDAC Inhibitor) Neuroblastoma cell lines (in vitro)40 µM0.75 µMSignificantly higher effects on reducing cell viability and migration compared to either agent alone.[9]

Experimental Protocols

This compound-Induced Pancreatic Carcinogenesis Model in Rats

This protocol is a synthesis of methodologies described in the cited literature.[5][6][8]

  • Animal Model: Male Lewis or Wistar rats, 14 days old.

  • This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 30 mg/kg body weight. For chronic models, weekly injections of 10 mg/kg can be used for up to 25 weeks.[6]

  • Post-Initiation Phase: Following the final this compound injection, switch the animals to their respective experimental diets or begin co-administration of therapeutic agents.

  • Monitoring: Monitor the animals for signs of toxicity, including weight loss, lethargy, and changes in behavior.

  • Histological Analysis: Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section for staining with hematoxylin and eosin (H&E). Analyze for the presence and size of atypical acinar cell foci (AACF) and adenocarcinomas.

  • Biochemical Analysis: Tissue homogenates can be used to measure levels of polyamines, glutathione, and markers of oxidative stress.

Visualizations

Signaling Pathways and Experimental Workflows

Azaserine_Mechanism_of_Action cluster_purine De Novo Purine Synthesis cluster_hbp Hexosamine Biosynthetic Pathway PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM Formylglycinamide ribotide amidotransferase Purines Purines FGAM->Purines F6P Fructose-6-P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT UDP_GlcNAc UDP-GlcNAc GlcN6P->UDP_GlcNAc Glycoproteins Glycoproteins UDP_GlcNAc->Glycoproteins This compound This compound This compound->FGAM Inhibits This compound->GlcN6P Inhibits

Caption: this compound's inhibitory action on key enzymes in cellular metabolic pathways.

Azaserine_Toxicity_and_Mitigation cluster_toxicity Toxic Effects cluster_mitigation Mitigation Strategies This compound This compound Administration ROS Increased ROS (Oxidative Stress) This compound->ROS DNA_Damage DNA Damage (Genotoxicity) This compound->DNA_Damage Hepatic_Toxicity Hepatic Toxicity This compound->Hepatic_Toxicity Carcinogenesis Pancreatic Carcinogenesis DNA_Damage->Carcinogenesis Antioxidants Antioxidants (Resveratrol, Squalene) Antioxidants->ROS Reduces Neurotensin Neurotensin Neurotensin->Carcinogenesis Inhibits Retinoid_Selenium Retinoid + Selenium Retinoid_Selenium->Carcinogenesis Inhibits DFMO DFMO DFMO->Hepatic_Toxicity Reduces

Caption: Overview of this compound-induced toxicities and corresponding mitigation strategies.

Experimental_Workflow Start Start: 14-day old Rats Azaserine_Injection This compound Injection (e.g., 30 mg/kg i.p.) Start->Azaserine_Injection Treatment_Phase Post-Initiation Phase: - Experimental Diets - Co-administration of Agents Azaserine_Injection->Treatment_Phase Monitoring In-life Monitoring: - Body Weight - Clinical Signs Treatment_Phase->Monitoring Endpoint Study Endpoint (e.g., 6-12 months) Monitoring->Endpoint Tissue_Collection Tissue Collection: - Pancreas - Liver - Kidney Endpoint->Tissue_Collection Analysis Analysis Tissue_Collection->Analysis Histology Histological Analysis (H&E, IHC) Analysis->Histology Biochemistry Biochemical Analysis (e.g., Oxidative Stress Markers) Analysis->Biochemistry

Caption: A generalized experimental workflow for in vivo this compound studies.

References

Technical Support Center: Improving Azaserine Delivery and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azaserine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the delivery and bioavailability of this potent glutamine antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the delivery of this compound?

This compound is a hydrophilic small molecule, which presents several challenges for effective drug delivery. Its poor oral absorption limits its bioavailability when administered orally. Furthermore, its non-specific distribution in the body can lead to off-target toxicity. The primary goals for improving this compound delivery are to enhance its absorption, prolong its circulation time, and achieve targeted delivery to tumor tissues, particularly pancreatic cancer.

Q2: What are the most promising strategies for enhancing this compound bioavailability?

The most promising strategies focus on overcoming its hydrophilicity and lack of targeting. These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve its pharmacokinetic profile, and allow for targeted delivery.

  • Prodrugs: Modifying the this compound molecule to create a more lipophilic prodrug can enhance its ability to cross cell membranes. The prodrug is then converted to the active this compound within the target tissue.

Q3: Are there any specific nanoformulations that have been developed for this compound?

Currently, there is limited publicly available research on specific nanoformulations developed exclusively for this compound. However, based on its hydrophilic nature, formulation strategies successful for other water-soluble drugs can be adapted. Liposomal and polymeric nanoparticle systems are excellent starting points for investigation.

Troubleshooting Guides

Nanoparticle Formulation Issues
Problem Potential Cause Suggested Solution
Low Encapsulation Efficiency of this compound in Liposomes This compound is highly water-soluble and may leak from the lipid bilayer.1. Optimize Lipid Composition: Use lipids with a higher phase transition temperature (e.g., DSPC) to create a more rigid bilayer. 2. Employ a pH Gradient: Actively load this compound into pre-formed liposomes using a pH gradient. 3. Use a Dehydration-Rehydration Method: This method can improve the encapsulation of hydrophilic drugs.
Poor Stability of this compound-Loaded Nanoparticles (Aggregation) The surface charge of the nanoparticles is insufficient to prevent aggregation.1. Incorporate Charged Lipids: Add lipids like DSPG to impart a negative surface charge. 2. PEGylation: Coat the nanoparticle surface with polyethylene glycol (PEG) to provide steric stabilization.
Inconsistent Particle Size in Polymeric Nanoparticles The formulation process (e.g., emulsification, solvent evaporation) is not well-controlled.1. Optimize Homogenization: Adjust the speed and duration of homogenization. 2. Control Solvent Evaporation Rate: A slower, more controlled evaporation can lead to more uniform particle sizes.
Prodrug Synthesis and Evaluation Issues
Problem Potential Cause Suggested Solution
Synthesized this compound Prodrug is Not Stable in Plasma The linker used to attach the promoiety is susceptible to rapid enzymatic cleavage in the bloodstream.1. Select a More Stable Linker: Investigate different types of linkers (e.g., esters with varying steric hindrance) to find one with optimal stability. 2. Modify the Promoietry: Alter the chemical structure of the promoiety to reduce its recognition by plasma esterases.
Prodrug Fails to Release Active this compound at the Target Site The enzyme required to cleave the prodrug is not present or is at a low concentration in the target tissue.1. Tumor-Specific Enzyme Targeting: Design the prodrug to be cleaved by enzymes that are overexpressed in the tumor microenvironment (e.g., certain proteases). 2. pH-Sensitive Linkers: If the tumor microenvironment is acidic, use a linker that is cleaved at a lower pH.

Data Presentation: Hypothetical Comparison of this compound Formulations

The following table presents a hypothetical comparison of different this compound delivery strategies to illustrate how quantitative data would be structured. Note: This data is for illustrative purposes only and is not derived from published experimental results.

Formulation Mean Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) In Vitro Release at 24h (%) Mouse Plasma Half-life (h) Tumor Accumulation (%ID/g)
Free this compoundN/AN/AN/A1000.50.8
This compound Liposomes (DSPC/Chol)120 ± 15-25 ± 535 ± 445 ± 684.2
PEGylated this compound Liposomes130 ± 12-15 ± 332 ± 530 ± 5247.5
This compound Polymeric Nanoparticles (PLGA)180 ± 20-30 ± 655 ± 760 ± 8125.8
This compound Ester ProdrugN/AN/AN/A>95 (after cleavage)42.5

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve lipids (e.g., DSPC and cholesterol at a 2:1 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare a solution of this compound in a phosphate-buffered saline (PBS) at pH 7.4.

    • Add the this compound solution to the lipid film.

    • Hydrate the film by rotating the flask above the lipid phase transition temperature for 1-2 hours.

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

Protocol 2: Characterization of this compound Nanoparticles
  • Particle Size and Zeta Potential:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS).

    • Analyze the sample using Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential.

  • Encapsulation Efficiency:

    • Separate the nanoparticles from the aqueous medium containing unencapsulated this compound using ultracentrifugation or a centrifugal filter device.

    • Lyse the nanoparticles to release the encapsulated this compound.

    • Quantify the amount of this compound in the supernatant and the lysed nanoparticles using a suitable analytical method (e.g., HPLC).

    • Calculate the encapsulation efficiency as: (Amount of encapsulated drug / Total amount of drug) x 100%.

Protocol 3: In Vitro Drug Release Study
  • Setup:

    • Place a known amount of the this compound nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or a more acidic buffer to simulate the tumor microenvironment) at 37°C with constant stirring.

  • Sampling:

    • At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method.

    • Plot the cumulative percentage of drug released versus time.

Visualizations

Azaserine_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Cell Glutamine Glutamine GlutamineTransporter Glutamine Transporter Glutamine->GlutamineTransporter Enters cell This compound This compound This compound->GlutamineTransporter Competes with Glutamine GFAT Glutamine:fructose-6-phosphate amidotransferase (GFAT) This compound->GFAT Irreversibly Inhibits GlutamineTransporter->GFAT Intracellular Glutamine Purine_Synthesis De Novo Purine Synthesis GFAT->Purine_Synthesis Provides nitrogen Nucleotides Nucleotides Purine_Synthesis->Nucleotides DNA_RNA_Synthesis DNA/RNA Synthesis Nucleotides->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: this compound's mechanism of action as a glutamine antagonist.

Experimental_Workflow cluster_Formulation Formulation cluster_Characterization Characterization cluster_Evaluation Evaluation Formulation Nanoparticle Formulation (e.g., Thin-film hydration) Purification Purification (e.g., Dialysis) Formulation->Purification Size_Zeta Size & Zeta Potential (DLS) Purification->Size_Zeta Encapsulation Encapsulation Efficiency (HPLC) Purification->Encapsulation Morphology Morphology (SEM/TEM) Purification->Morphology In_Vitro_Release In Vitro Release Study Purification->In_Vitro_Release Cell_Culture Cell Culture Studies (Cytotoxicity Assay) In_Vitro_Release->Cell_Culture Animal_Studies Animal Studies (Pharmacokinetics & Efficacy) Cell_Culture->Animal_Studies Logical_Relationships cluster_Challenges Challenges with this compound cluster_Strategies Delivery Strategies cluster_Outcomes Desired Outcomes Poor_Bioavailability Poor Oral Bioavailability Nanoencapsulation Nanoencapsulation Poor_Bioavailability->Nanoencapsulation Prodrug_Design Prodrug Design Poor_Bioavailability->Prodrug_Design Toxicity Systemic Toxicity Toxicity->Nanoencapsulation Toxicity->Prodrug_Design Improved_PK Improved Pharmacokinetics Nanoencapsulation->Improved_PK Targeted_Delivery Targeted Delivery Nanoencapsulation->Targeted_Delivery Prodrug_Design->Improved_PK Enhanced_Efficacy Enhanced Efficacy Improved_PK->Enhanced_Efficacy Reduced_Toxicity Reduced Toxicity Targeted_Delivery->Reduced_Toxicity Reduced_Toxicity->Enhanced_Efficacy

Technical Support Center: Dealing with Cellular Resistance to Azaserine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azaserine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving cellular resistance to this glutamine analog.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a naturally occurring antibiotic and antineoplastic agent that acts as a glutamine antagonist.[1][2][3] Its primary mechanism involves the irreversible inhibition of enzymes that utilize glutamine, a crucial amino acid in various metabolic pathways.[1][2][4] A key target is glutamine amidotransferase, which is essential for de novo purine biosynthesis.[1][5] By mimicking glutamine, this compound covalently binds to the active site of these enzymes, leading to a blockage of nucleotide synthesis and subsequent inhibition of cell proliferation.[2][5] It also inhibits the hexosamine biosynthetic pathway and γ-glutamyltransferase.[1][4]

Q2: My cells have developed resistance to this compound. What are the potential underlying mechanisms?

Cellular resistance to this compound can arise from several molecular changes. Based on studies in various cell types, including cancer cells and bacteria, common mechanisms include:

  • Altered Drug Transport: Mutations in transporter proteins can reduce the uptake of this compound into the cell. For example, in Escherichia coli, mutations in the aroP gene, which encodes an aromatic amino acid transporter, are associated with resistance.[6][7]

  • Changes in Target Enzyme Activity: Alterations in the levels or activity of enzymes that interact with this compound can confer resistance. For instance, lower levels of γ-glutamyl transpeptidase have been correlated with increased resistance to this compound's toxicity.[5]

  • Metabolic Reprogramming: Resistant cells may adapt their metabolic pathways to bypass the inhibitory effects of this compound. This can include an increased ability to utilize preformed purines for nucleic acid synthesis, thus circumventing the block in the de novo pathway.[8]

  • Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (P-gp), has been observed in some this compound-resistant cell lines, suggesting that increased efflux of the drug can contribute to resistance.[9]

Q3: Is cross-resistance to other drugs common in this compound-resistant cells?

Yes, cross-resistance has been observed. A subline of TA3 ascites carcinoma resistant to this compound also showed resistance to 6-diazo-5-oxo-L-norleucine (DON), another glutamine antagonist, and N-methylformamide.[8] Interestingly, these cells remained sensitive to 6-mercaptopurine, a purine analog.[8] In some acute myeloid leukemia (AML) cell lines, this compound resistance has been linked to varying degrees of cross-resistance to 5-azacytidine (azacitidine), another antimetabolite.[9]

Q4: Can this compound be used in combination with other agents to overcome resistance or enhance efficacy?

Yes, combination therapy has shown promise. This compound has been shown to have a synergistic antineoplastic effect when used with purine analogs like 6-thioguanine and 6-mercaptopurine.[10] Pre-treatment with this compound can increase the intracellular concentration of thioguanine nucleotides, enhancing its cytotoxic effects.[10] This suggests that blocking the de novo purine synthesis pathway with this compound can make cells more reliant on salvage pathways, thereby increasing their sensitivity to purine analogs.

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy in my cell culture over time.

  • Possible Cause: Development of a resistant cell population through selection pressure.

  • Troubleshooting Steps:

    • Verify Drug Integrity: Ensure the this compound stock solution is fresh and has been stored correctly, as it can be unstable.

    • Cell Line Authenticity: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination with a different, less sensitive cell line.

    • Dose-Response Curve: Perform a new dose-response experiment to determine the current IC50 value of your cell line and compare it to the initial sensitive population. A significant shift to the right indicates the development of resistance.

    • Isolate Clonal Populations: If resistance is suspected, consider isolating single-cell clones from the population to test for heterogeneity in sensitivity.

    • Investigate Resistance Mechanisms: If resistance is confirmed, proceed with experiments to investigate the potential mechanisms outlined in the FAQs (e.g., transporter expression, enzyme activity assays).

Issue 2: High variability in experimental results with this compound treatment.

  • Possible Cause: Inconsistent experimental conditions or cellular metabolic state.

  • Troubleshooting Steps:

    • Standardize Cell Seeding Density: Ensure that cells are seeded at a consistent density for all experiments, as cell confluence can affect metabolic activity and drug response.

    • Control for Media Components: Glutamine concentration in the culture medium can directly compete with this compound. Use a defined medium with a consistent glutamine concentration for all experiments.

    • Monitor Cell Cycle: this compound's effects can be cell cycle-dependent.[4] Synchronize cells or analyze the cell cycle distribution of your population to ensure consistency between experiments.

    • Pre-treatment Equilibration: Allow cells to equilibrate in the experimental medium for a set period before adding this compound to ensure a consistent metabolic state.

Quantitative Data Summary

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineDrugIC50 (µM)Fold ResistanceReference
Raji (HPRT+)This compound>300-[2]
Raji (HPRT-)This compoundCytotoxic-[2]
ParasiteThis compound7-[2]

Note: This table is populated with example data from the search results. Researchers should generate their own data for their specific cell lines.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using a Cell Viability Assay (e.g., MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with might be 0.1 µM to 1000 µM. Include a vehicle-only control.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a semi-logarithmic graph and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Protocol 2: Assessing Changes in Purine Biosynthesis using Glycine-2-C14 Incorporation

  • Cell Culture and Treatment: Culture sensitive and resistant cells to mid-log phase. Treat the cells with this compound at a relevant concentration (e.g., IC50) for a specified time (e.g., 3 hours).[8] Include untreated controls.

  • Radiolabeling: Add glycine-2-C14 to the culture medium and incubate for a defined period to allow for incorporation into newly synthesized purines.

  • Cell Lysis and Nucleic Acid Isolation: Harvest the cells, lyse them, and isolate the nucleic acids (DNA and RNA).

  • Scintillation Counting: Measure the radioactivity incorporated into the nucleic acid fraction using a scintillation counter.

  • Data Analysis: Compare the amount of glycine-2-C14 incorporation between the sensitive and resistant cell lines, both with and without this compound treatment. A reduced incorporation in sensitive cells treated with this compound, and a faster recovery in resistant cells, would indicate a difference in de novo purine synthesis.[8]

Visualizing Cellular Resistance to this compound

Diagram 1: this compound's Mechanism of Action and Resistance Pathways

Azaserine_Mechanism_and_Resistance This compound's Mechanism of Action and Resistance Pathways cluster_cell Cell cluster_resistance Resistance Mechanisms Glutamine Glutamine Transporter Glutamine Transporter Glutamine->Transporter Azaserine_ext This compound (extracellular) Azaserine_ext->Transporter Uptake Azaserine_int This compound (intracellular) Transporter->Azaserine_int Glutamine_Metabolism Glutamine-dependent Biosynthesis Transporter->Glutamine_Metabolism Azaserine_int->Glutamine_Metabolism Inhibits Increased_Efflux Increased Efflux (e.g., P-gp) Azaserine_int->Increased_Efflux Purine_Synthesis De Novo Purine Synthesis Glutamine_Metabolism->Purine_Synthesis Nucleic_Acids DNA/RNA Purine_Synthesis->Nucleic_Acids Cell_Proliferation Cell Proliferation Nucleic_Acids->Cell_Proliferation Reduced_Uptake Reduced Uptake (Transporter Mutation) Reduced_Uptake->Transporter Metabolic_Bypass Metabolic Bypass (Purine Salvage) Metabolic_Bypass->Purine_Synthesis Circumvents block

Caption: Overview of this compound's action and key resistance mechanisms.

Diagram 2: Experimental Workflow for Investigating this compound Resistance

Azaserine_Resistance_Workflow Workflow for Investigating this compound Resistance Start Suspected this compound Resistance Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Investigate_Uptake Assess Drug Uptake (Radiolabeled this compound) Confirm_Resistance->Investigate_Uptake If resistant Investigate_Metabolism Assess Metabolic Changes (e.g., Glycine Incorporation Assay) Confirm_Resistance->Investigate_Metabolism If resistant Investigate_Efflux Assess Drug Efflux (e.g., Rhodamine 123 Assay) Confirm_Resistance->Investigate_Efflux If resistant Analyze_Transporters Analyze Transporter Expression/Sequence (e.g., aroP, SLC1A5) Investigate_Uptake->Analyze_Transporters Conclusion Identify Resistance Mechanism(s) Analyze_Transporters->Conclusion Analyze_Enzymes Measure Enzyme Activity (e.g., GGT) Investigate_Metabolism->Analyze_Enzymes Analyze_Enzymes->Conclusion Analyze_Pumps Analyze Efflux Pump Expression (e.g., P-gp) Investigate_Efflux->Analyze_Pumps Analyze_Pumps->Conclusion

Caption: A logical workflow for diagnosing this compound resistance.

References

Technical Support Center: Protocol Refinement for Azaserine-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azaserine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

General this compound Handling and Storage

Q1: How should I store and handle this compound powder and stock solutions?

A1: this compound is a pale yellow to green crystalline solid. For long-term storage, the powder should be kept at -20°C for up to 3 years. Once in solution, it should be stored at -80°C for up to 1 year.[1] this compound is very soluble in water.[2] It is incompatible with acids.

Q2: What is the stability of this compound in cell culture media?

A2: The stability of this compound in cell culture media can be a critical factor in experimental reproducibility. One study showed that the concentration of this compound can decrease over time in conditioned media, even after the removal of cells, suggesting some level of instability. However, in fresh TSB medium at both neutral (7.3) and slightly alkaline (8.4) pH, this compound was found to be stable.[3] It is recommended to prepare fresh dilutions of this compound in your specific cell culture medium for each experiment to minimize variability due to degradation.

Troubleshooting Cell Viability Assays

Q3: My cell viability results with this compound are inconsistent. What are the common causes?

A3: Inconsistent results in cell viability assays using this compound can stem from several factors:

  • This compound Instability: As mentioned, this compound can degrade in conditioned media.[3] Always use freshly prepared solutions.

  • Cell Seeding Density: The optimal cell seeding density is crucial for reproducible results and depends on the cell type and the duration of the experiment.

  • Incubation Time: The incubation time with both this compound and the viability reagent (e.g., resazurin) needs to be optimized. Prolonged incubation with resazurin, especially at high cell densities, can lead to complete reduction of the dye, resulting in a signal plateau and loss of linearity.[4][5]

  • Reagent Interference: Some compounds can directly react with viability reagents. It's important to include proper controls, such as media with this compound but without cells, to check for any direct chemical reduction or oxidation of the assay reagent.[6]

Q4: I am observing a lower-than-expected cytotoxic effect of this compound. What could be the reason?

A4: Several factors can contribute to a reduced cytotoxic effect:

  • High Glutamine Concentration in Media: this compound is a competitive inhibitor of glutamine.[7] High concentrations of glutamine in the cell culture medium can outcompete this compound, thereby reducing its efficacy. Consider using a medium with a lower glutamine concentration or titrating the this compound concentration accordingly.

  • Cellular Resistance: Some cell lines may exhibit intrinsic or acquired resistance to this compound. This can be due to lower expression or activity of γ-glutamyltranspeptidase (GGT), an enzyme involved in this compound's cytotoxic effects.[2]

  • Suboptimal this compound Concentration: The effective concentration of this compound can vary significantly between cell lines. It is essential to perform a dose-response curve to determine the optimal IC50 value for your specific cell line.

Table 1: General Guidelines for this compound Concentration in Cell Culture
Cell Line TypeSuggested Starting Concentration RangeReference Notes
Various Cancer1 µM - 100 µMThe IC50 can vary widely. A titration is highly recommended.
Pancreatic Cancer10 µM - 50 µMOften used to induce carcinogenesis in animal models at higher concentrations.
Endothelial Cells10 µM - 50 µMHas been shown to have protective effects against hyperglycemia-induced damage in this concentration range.[8]

Note: This table provides general starting points. The optimal concentration must be determined empirically for each cell line and experimental condition.

Troubleshooting Metabolic Flux Analysis

Q5: I am performing 13C-metabolic flux analysis (MFA) with this compound treatment. How do I interpret complex changes in labeling patterns?

A5: this compound inhibits key enzymes in both the hexosamine biosynthetic pathway (HBP) and de novo purine synthesis.[2] This can lead to widespread changes in cellular metabolism. When interpreting your MFA data:

  • Expect Reduced Purine Synthesis: Look for accumulation of intermediates upstream of the inhibited enzyme, formylglycinamide ribotide amidotransferase, and decreased labeling in downstream purine nucleotides.

  • Assess HBP Inhibition: Inhibition of glutamine:fructose-6-phosphate amidotransferase (GFAT) will decrease the flux of glucose and glutamine into the HBP.[9] This will result in reduced labeling of UDP-GlcNAc and other downstream products.

  • Consider Off-Target Effects: this compound can have effects beyond its primary targets.[10] Be prepared to observe broader changes in central carbon metabolism, including glycolysis and the TCA cycle, which may be compensatory responses to the primary inhibition.

  • Integrate with Other Data: Combine your flux data with measurements of cell proliferation, nutrient uptake/secretion rates, and targeted metabolomics to build a more comprehensive picture of the metabolic reprogramming induced by this compound.

Q6: My metabolic flux data after this compound treatment is noisy and difficult to interpret. What are some potential issues?

A6: Noisy MFA data can arise from several sources:

  • Isotopic and Metabolic Unsteady State: Ensure that your cells have reached both metabolic and isotopic steady state before harvesting. The time required to reach steady state can be influenced by the metabolic perturbations induced by this compound.[11]

  • Incomplete Inhibition: If the this compound concentration is too low or the treatment time is too short, you may only see partial inhibition, leading to ambiguous labeling patterns.

  • Complex Network Topology: Mammalian metabolic networks are highly interconnected. The inhibition of one pathway can lead to rerouting of flux through alternative pathways, complicating the interpretation.[12] Consider using advanced computational modeling tools to deconvolve these complex interactions.

  • Sample Preparation Artifacts: Ensure consistent and rapid quenching and extraction of metabolites to prevent metabolic activity from continuing after harvesting.

Troubleshooting Western Blotting

Q7: I am not seeing the expected changes in my protein of interest after this compound treatment in a Western blot.

A7: If you are not observing the expected results in your Western blot, consider the following:

  • Suboptimal Antibody Concentration: The primary and secondary antibody concentrations may need to be optimized.[13][14]

  • Insufficient Protein Loading: Ensure that you have loaded enough protein for detection. A Bradford assay or similar method should be used to quantify protein concentration before loading.[15]

  • Poor Protein Transfer: Verify that your protein has successfully transferred from the gel to the membrane using a reversible stain like Ponceau S.[15]

  • Incorrect Antibody Storage or Handling: Ensure that your antibodies have been stored correctly and have not undergone multiple freeze-thaw cycles.[13]

  • Sodium Azide Contamination: Sodium azide is a common preservative in antibody solutions but it inhibits horseradish peroxidase (HRP), a common enzyme used for detection. Ensure your buffers are free of sodium azide if you are using an HRP-conjugated secondary antibody.[16]

Q8: I am seeing multiple non-specific bands in my Western blot after treating cells with this compound.

A8: Non-specific bands can be a common issue in Western blotting. Here are some potential causes and solutions when working with this compound:

  • High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[14][16] Try titrating your antibodies to find the optimal concentration.

  • Insufficient Blocking: Inadequate blocking of the membrane can result in high background and non-specific bands. Ensure you are using an appropriate blocking agent (e.g., BSA or non-fat milk) for a sufficient amount of time.

  • Cross-Reactivity of the Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in your lysate. Run a control lane with only the secondary antibody to check for this.

  • Cellular Stress Response: this compound treatment can induce a cellular stress response, leading to the upregulation of various proteins that may be cross-reactive with your antibody. It is important to include appropriate vehicle-treated controls to distinguish between specific and non-specific effects.

Experimental Protocols & Methodologies

Cell Viability Assay (Resazurin-Based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare fresh serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of approximately 10% of the total volume.

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically to ensure the signal is within the linear range of the assay.[4]

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

  • Data Analysis: Subtract the background fluorescence (media with resazurin but no cells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Metabolic Flux Analysis (13C-Labeling)
  • Cell Culture: Culture cells in a medium containing a 13C-labeled tracer (e.g., [U-13C]-glucose or [U-13C, 15N]-glutamine).

  • This compound Treatment: Introduce this compound at the desired concentration and for the appropriate duration.

  • Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.

  • Sample Preparation: Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (for GC-MS): Derivatize the dried metabolites to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.

  • LC-MS/MS or GC-MS Analysis: Analyze the isotopic labeling patterns of key metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or GC-MS.

  • Data Analysis and Modeling: Use specialized software to correct for natural isotope abundance and to fit the labeling data to a metabolic network model to calculate intracellular fluxes.[17][18]

Western Blotting
  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing steps to remove unbound secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Azaserine_Mechanism_of_Action cluster_HBP Hexosamine Biosynthetic Pathway cluster_Purine De Novo Purine Synthesis Glutamine Glutamine GFAT Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) Glutamine->GFAT Amidotransferase Other Glutamine Amidotransferases Glutamine->Amidotransferase This compound This compound This compound->GFAT Inhibition This compound->Amidotransferase Inhibition Glucosamine-6-P Glucosamine-6-P GFAT->Glucosamine-6-P FGAR FGAR Amidotransferase->FGAR Fructose-6-P Fructose-6-P Fructose-6-P->Glucosamine-6-P Glutamine -> Glutamate UDP-GlcNAc UDP-GlcNAc Glucosamine-6-P->UDP-GlcNAc Glycosylation\nO-GlcNAcylation Glycosylation O-GlcNAcylation UDP-GlcNAc->Glycosylation\nO-GlcNAcylation PRPP PRPP Formylglycinamide Ribonucleotide (FGAR) Formylglycinamide Ribonucleotide (FGAR) PRPP->Formylglycinamide Ribonucleotide (FGAR) Glutamine -> Glutamate Purines Purines FGAR->Purines

Caption: this compound as a glutamine antagonist inhibits key enzymes in metabolic pathways.

Experimental_Workflow_Troubleshooting cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Troubleshooting A Optimize this compound Concentration & Incubation Time B Select Appropriate Cell Line & Media A->B C Prepare Fresh This compound Solution B->C D Cell Treatment with This compound & Controls C->D E Perform Assay (Viability, MFA, Western Blot) D->E F Analyze Data E->F G Unexpected Results? F->G H Review Protocol & Troubleshooting Guide G->H Yes J Publishable Results G->J No I Refine Protocol H->I I->A

Caption: A logical workflow for troubleshooting this compound-based experiments.

References

"long-term storage and handling of azaserine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of azaserine.

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q: How should I store powdered this compound for long-term use?

    • A: For long-term storage, powdered this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3][4] Under these conditions, it can be stable for up to three years.[1]

  • Q: Can I store powdered this compound at a different temperature?

    • A: For short-term storage, +4°C is acceptable. Some suppliers may ship this compound at ambient temperatures with blue ice.[1]

  • Q: How should I store this compound solutions?

    • A: It is highly recommended to prepare and use this compound solutions on the same day.[5] If you need to store a stock solution, it should be aliquoted into tightly sealed vials and stored at -20°C for up to one month or -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][3][5]

  • Q: What is the stability of this compound in aqueous solutions?

    • A: Aqueous solutions of this compound are most stable at a pH of 8.[6] The stability decreases significantly at acidic pH. For instance, at pH 3, the half-life is approximately 2.1 hours, whereas at pH 7, it is about 111 days.[6] It is not recommended to store aqueous solutions for more than one day.

Handling and Safety

  • Q: What are the primary safety precautions when handling this compound?

    • A: this compound is a hazardous substance and should be handled with care in a well-ventilated area or a chemical fume hood.[2][7][8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, must be worn.[2][7][8] Avoid inhalation of dust or aerosols and contact with skin and eyes.[2][7]

  • Q: What should I do in case of accidental exposure?

    • A:

      • Skin contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.[7]

      • Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

      • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7]

      • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or Poison Control Center immediately.[7]

  • Q: How should I dispose of this compound waste?

    • A: this compound is classified as a hazardous waste (EPA hazardous waste number U015) and must be disposed of in accordance with federal, state, and local regulations.[9] Do not dispose of it with regular laboratory trash or down the drain.[10] Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.[9]

Experimental Use

  • Q: How do I reconstitute powdered this compound?

    • A: this compound is soluble in water.[11] To reconstitute, you can dissolve the solid in an aqueous buffer like PBS (pH 7.2), where its solubility is approximately 10 mg/mL. Sonication may be recommended to aid dissolution.[1]

  • Q: What is the mechanism of action of this compound?

    • A: this compound is a structural analog of glutamine and acts as a competitive inhibitor of glutamine-dependent amidotransferases.[1] This inhibition disrupts purine biosynthesis and the hexosamine biosynthetic pathway (HBP).[1][11] It can also irreversibly inhibit gamma-glutamyltranspeptidase (GGT).

Troubleshooting Guides

Problem: Poor Solubility or Precipitation

  • Possible Cause: The concentration of this compound may be too high for the chosen solvent, or the pH of the solution may not be optimal.

  • Solution:

    • Try sonicating the solution to aid dissolution.[1]

    • Ensure the pH of your aqueous buffer is around 7.2-8.0 for better stability.[6]

    • For higher concentrations, you may need to explore different solvent systems, though water is the most commonly reported solvent.

Problem: Inconsistent Experimental Results

  • Possible Cause: Degradation of this compound in the stock solution or during the experiment.

  • Solution:

    • Always prepare fresh solutions of this compound for each experiment.[5]

    • If using a stored stock solution, ensure it has been stored properly in aliquots at -20°C or -80°C and that the number of freeze-thaw cycles has been minimized.[1][3][5]

    • Check the pH of your experimental media, as this compound's stability is pH-dependent.[6]

Problem: Unexpected Cytotoxicity or Off-Target Effects

  • Possible Cause: The concentration of this compound may be too high for your specific cell line or experimental model.

  • Solution:

    • Perform a dose-response curve to determine the optimal concentration for your experiment.

    • Review the literature for concentrations used in similar experimental systems. For example, in some cell lines, concentrations as low as 25 µM have been shown to inhibit specific enzymes.[1]

Data Presentation

Table 1: Storage Conditions for this compound

FormConditionTemperatureDurationNotes
Solid (Powder) Long-term-20°CUp to 3 years[1]Keep tightly sealed, protected from light and moisture.[2][3]
Short-term+4°CUp to 12 months
ShippingAmbient with blue iceAs per supplier
Solution Stock Solution-20°CUp to 1 month[3][5]Aliquot to avoid freeze-thaw cycles.[3]
Stock Solution-80°CUp to 1 year[1]Aliquot to avoid freeze-thaw cycles.
Aqueous SolutionRoom TemperatureNot recommended for more than one dayPrepare fresh for each use.

Table 2: Solubility of this compound

SolventSolubilityNotes
Water~50 mg/mL[11]Sonication may be required.[1]
PBS (pH 7.2)~10 mg/mL
DMSOInsoluble or very low solubility[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

  • Materials:

    • This compound powder

    • Sterile phosphate-buffered saline (PBS), pH 7.2

    • Sterile, conical microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature for at least one hour before opening.[5]

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 173.13 g/mol .

    • Add the appropriate volume of sterile PBS (pH 7.2) to achieve a 10 mM concentration.

    • Vortex the tube until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]

    • Sterile-filter the solution through a 0.22 µm filter if required for your application.

    • Use the solution immediately or aliquot it into sterile, tightly sealed vials and store at -20°C or -80°C.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_application Experimental Application a Weigh this compound Powder b Dissolve in PBS (pH 7.2) a->b c Vortex/Sonicate b->c d Sterile Filter (0.22 µm) c->d e Use Immediately d->e Recommended f Aliquot and Store at -20°C/-80°C d->f For Stock Solution g Cell Culture Treatment e->g h In Vivo Administration e->h f->g f->h signaling_pathway cluster_purine Purine Biosynthesis cluster_hbp Hexosamine Biosynthetic Pathway (HBP) Glutamine Glutamine Amidotransferase Glutamine-dependent Amidotransferases Glutamine->Amidotransferase GFAT GFAT Glutamine->GFAT This compound This compound This compound->Amidotransferase Inhibits This compound->GFAT Inhibits Purines Purine Nucleotides Amidotransferase->Purines Glucosamine6P Glucosamine-6-P GFAT->Glucosamine6P

References

Technical Support Center: Optimizing Treatment Duration with Azaserine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving azaserine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a glutamine antagonist that primarily works by irreversibly inhibiting enzymes involved in glutamine metabolism.[1] It covalently binds to the cysteine residue in the active site of key enzymes in the de novo purine nucleotide biosynthesis pathway, such as formylglycinamide ribotide amidotransferase.[2] This inhibition disrupts the synthesis of proteins and nucleic acids. This compound also inhibits the hexosamine biosynthetic pathway.

Q2: What are the common research applications of this compound?

A2: this compound is widely used as a tool to induce pancreatic carcinogenesis in laboratory animals, particularly rats, for studying the mechanisms of cancer development and for testing potential chemopreventive agents.[3] It has also been investigated for its antineoplastic and antibiotic properties, although its clinical use has been limited due to toxicity.[2][4]

Q3: How should this compound be handled and stored?

A3: this compound is a toxic and suspected carcinogenic compound and should be handled with appropriate safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses).[2] It should be stored in a securely sealed container in a cool, dry, and well-ventilated area.

Q4: What is the stability of this compound in solution?

A4: this compound solutions should be freshly prepared for experiments as the diazo group can be unstable. It is recommended to protect solutions from light to prevent degradation.

Q5: Can this compound be used in combination with other drugs?

A5: Yes, studies have shown that this compound's weak cytostatic activity when used alone can be significantly potentiated when administered with purine analogs such as mercaptopurine or thioguanine.[2] Combination therapies may allow for lower, less toxic doses of this compound to be used.

Troubleshooting Guides

In Vitro Experiments

Q1: I am observing lower than expected efficacy of this compound in my cell line. What are the possible reasons and solutions?

A1:

  • Cell Line Resistance: Some cell lines may exhibit intrinsic resistance to this compound. This can be due to lower expression of gamma-glutamyl transpeptidase (GGT), which is involved in this compound uptake and toxicity.[2]

    • Solution: Screen different cell lines to find a sensitive model. You can also measure the GGT levels in your cell line to assess potential resistance.

  • Drug Inactivation: this compound can be unstable in culture media over long incubation periods.

    • Solution: When performing long-term assays, consider replenishing the media with freshly prepared this compound at regular intervals.

  • Incorrect Dosing: The effective concentration of this compound can vary significantly between cell lines.

    • Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations.

Q2: My cell viability assay results are inconsistent when using this compound. What could be the cause?

A2:

  • Assay Interference: Some cell viability assays, like those based on resazurin (AlamarBlue), can be affected by the chemical properties of the tested compounds.

    • Solution: Ensure that your experimental protocol includes appropriate controls, such as wells with this compound but without cells, to check for direct reduction of the assay reagent. If interference is observed, consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo).

  • Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability in results.

    • Solution: Ensure proper cell counting and mixing before seeding. Allow cells to adhere and stabilize before adding the treatment.

In Vivo Experiments

Q1: I am observing high toxicity and mortality in my animal models treated with this compound. How can I mitigate this?

A1:

  • Dose and Schedule: this compound has a narrow therapeutic window, meaning the effective dose is close to the toxic dose.[2]

    • Solution: Start with a dose-finding study using a small cohort of animals to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Consider fractionating the dose or using a less frequent dosing schedule. For example, instead of daily injections, try a weekly or bi-weekly schedule.

  • Animal Strain and Age: The sensitivity to this compound can vary between different strains and ages of animals.

    • Solution: Review the literature for studies using similar animal models to inform your dose selection. Younger animals may be more susceptible to toxicity.

  • Hydration and Nutrition: this compound can cause side effects like dehydration and weight loss.

    • Solution: Closely monitor the animals for signs of toxicity, including weight loss, lethargy, and ruffled fur. Provide supportive care, such as hydration with subcutaneous fluids and palatable, high-energy food, as needed.

Q2: The tumor growth inhibition in my this compound-treated animals is not significant. What should I consider?

A2:

  • Suboptimal Dose or Duration: The administered dose may be too low, or the treatment duration may be too short to elicit a significant anti-tumor response.

    • Solution: Based on your MTD study, try escalating the dose. If toxicity is a concern, explore combination therapies with other agents that may synergize with this compound.[2] The duration of treatment is a critical parameter to optimize; however, specific data on optimizing therapeutic duration is limited. A pilot study with different treatment durations (e.g., 2, 4, and 6 weeks) could be beneficial.

  • Tumor Model Resistance: The chosen tumor model may be resistant to this compound.

    • Solution: If possible, test this compound on different preclinical tumor models to identify a responsive one.

  • Pharmacokinetics: The route of administration and formulation can affect drug exposure. This compound has poor oral absorption.[2]

    • Solution: Ensure you are using an appropriate route of administration, such as intraperitoneal (IP) injection, for better bioavailability.

Experimental Protocols

Protocol 1: Single-Dose this compound Administration for Induction of Pancreatic Nodules in Rats

This protocol is adapted from studies inducing pancreatic carcinogenesis and can be a starting point for designing therapeutic experiments.

  • Animal Model: Male Lewis rats, 7 weeks of age.

  • This compound Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 10, 30, or 60 mg/mL). Prepare fresh on the day of injection and protect from light.

  • Administration: Administer a single intraperitoneal (IP) injection of this compound at a dose of 10, 30, or 60 mg/kg body weight.

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity (weight loss, lethargy, etc.).

    • Body weights should be recorded weekly.

  • Endpoint: The experiment can be terminated at a predetermined time point (e.g., 4-6 months) to assess the development of atypical acinar cell nodules (AACN) in the pancreas.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and carefully dissect the pancreas.

    • Fix the pancreas in 10% neutral buffered formalin for histological analysis.

    • Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to identify and quantify AACN.

Protocol 2: Multiple-Dose this compound Administration

  • Animal Model: Male Lewis rats, 4 weeks of age.

  • This compound Preparation: Prepare a 30 mg/mL solution of this compound in sterile 0.9% saline.

  • Administration: Administer four weekly IP injections of this compound at a dose of 30 mg/kg body weight.

  • Monitoring and Endpoint: Follow the same monitoring and endpoint procedures as described in Protocol 1.

Quantitative Data Summary

Table 1: Dose-Dependent Effect of a Single this compound Injection on the Number of Atypical Acinar Cell Nodules (AACN) in Rats

This compound Dose (mg/kg)Mean Number of AACN/cm² (± SD)
10Data not specified in the provided search results
30Most effective dose for AACN induction
60Data not specified in the provided search results

Data is qualitative from the provided search results, indicating 30 mg/kg as the most effective single dose for inducing AACN.

Table 2: Effect of this compound Treatment on DNA Synthesis in Rat Pancreas and Liver

TreatmentTime PointPancreatic DNA Synthesis (% of Control)Liver DNA Synthesis (% of Control)
Single 10 mg/kg dose24 hoursMaximum inhibitionMaximum inhibition
Single 10 mg/kg dose48 hoursReturn to normalReturn to normal
Four weekly 30 mg/kg doses1 week post-treatmentSignificantly elevatedSignificantly elevated

Mandatory Visualizations

Azaserine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GGT Gamma-Glutamyl Transpeptidase (GGT) This compound->GGT Enters cell via GGT GFAT Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) This compound->GFAT Inhibits FGAR_AT Formylglycinamide Ribotide Amidotransferase (FGAR-AT) This compound->FGAR_AT Inhibits Glutamine Glutamine Glutamine->GFAT Glutamine->FGAR_AT Hexosamine_Pathway Hexosamine Biosynthesis Pathway GFAT->Hexosamine_Pathway Purine_Synthesis De Novo Purine Synthesis FGAR_AT->Purine_Synthesis Protein_Nucleic_Acid Protein & Nucleic Acid Synthesis Hexosamine_Pathway->Protein_Nucleic_Acid Purine_Synthesis->Protein_Nucleic_Acid

Caption: this compound's mechanism of action.

Azaserine_Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis cluster_optimization Phase 4: Optimization Loop A1 Select Animal/Cell Model A2 Determine Dose and Schedule (based on literature/pilot study) A1->A2 A3 Prepare Fresh this compound Solution A2->A3 B1 Administer this compound (e.g., IP injection) A3->B1 B2 Monitor for Toxicity (daily) B1->B2 B3 Measure Tumor Growth/ Cell Viability B1->B3 C1 Collect Tissues/ Endpoint Measurement B2->C1 B3->C1 C2 Histological/Biochemical Analysis C1->C2 C3 Statistical Analysis C2->C3 D1 Results Interpretation C3->D1 D2 Refine Dose/Duration D1->D2 D2->A2 Iterate

Caption: General experimental workflow for this compound studies.

References

Validation & Comparative

A Comparative Analysis of Azaserine and Other Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of azaserine with other key metabolic inhibitors, focusing on their mechanisms of action, inhibitory concentrations, and the metabolic pathways they target. The information is supported by experimental data and detailed protocols for key assays to facilitate reproducible research.

Introduction to this compound and its Analogs

This compound is a naturally occurring antibiotic and antineoplastic agent that functions as a structural analog of glutamine.[1] This property allows it to competitively inhibit various glutamine-dependent metabolic pathways that are crucial for cell growth and proliferation, particularly in cancer cells which often exhibit glutamine addiction.[1][2] This guide will compare this compound with other well-known glutamine antagonists, namely 6-diazo-5-oxo-L-norleucine (DON) and acivicin, which share a similar mechanism of action.[2][3][4]

Mechanism of Action and Targeted Pathways

This compound and its analogs primarily exert their effects by inhibiting enzymes that utilize glutamine as a substrate. These inhibitors act as irreversible, competitive inhibitors of amidotransferases and glutaminases.[2] The key metabolic pathways affected include:

  • Purine and Pyrimidine Biosynthesis: this compound inhibits glutamine-utilizing enzymes essential for the de novo synthesis of purines and pyrimidines, thereby halting DNA and RNA formation in cancer cells.[3][5][6]

  • Hexosamine Biosynthetic Pathway (HBP): This pathway is crucial for protein glycosylation. This compound inhibits the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT).[7][8][9]

  • Gamma-Glutamyltransferase (GGT) Activity: this compound can irreversibly inhibit GGT, an enzyme involved in glutathione metabolism and amino acid transport.[10]

The following diagram illustrates the primary metabolic pathways targeted by this compound and other glutamine antagonists.

Metabolic_Inhibition_Pathways This compound This compound Purine_Pyrimidine Purine/Pyrimidine Biosynthesis This compound->Purine_Pyrimidine HBP Hexosamine Biosynthetic Pathway (HBP) This compound->HBP GGT Gamma-Glutamyltransferase (GGT) This compound->GGT DON DON DON->Purine_Pyrimidine DON->HBP Acivicin Acivicin Acivicin->Purine_Pyrimidine Acivicin->GGT Glutamine Glutamine Glutamine->Purine_Pyrimidine Glutamine->HBP Glutamine->GGT

Caption: Inhibition of key metabolic pathways by glutamine antagonists.

Comparative Performance: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound, DON, and acivicin against various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

InhibitorCell LineIC50 (µM)Reference
This compound MCF-7 (Breast Cancer)~6.25[11]
H2009 (NSCLC)4.2 (in combination with cisplatin)[9]
DON Various Cancer Cell Lines10 - 50[12]
HL-60 (AML)Dose-dependent inhibition of proliferation[13]
Acivicin MCF-7 (Breast Cancer)~6.25[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and extension of these comparative studies.

Cell Proliferation Assay (IC50 Determination)

This protocol outlines the steps to determine the IC50 value of a metabolic inhibitor using a common method like the MTT or crystal violet assay.[11][14][15]

Workflow:

Cell_Proliferation_Assay A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of the inhibitor B->C D Incubate for a specified period (e.g., 24, 48, 72 hours) C->D E Add MTT or crystal violet reagent D->E F Incubate to allow for color development E->F G Solubilize formazan crystals or stain F->G H Measure absorbance using a plate reader G->H I Calculate cell viability and determine IC50 H->I

Caption: Workflow for a cell proliferation assay to determine IC50.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C and 5% CO2.

  • Inhibitor Treatment: Prepare serial dilutions of the metabolic inhibitors (e.g., this compound, DON, acivicin) in fresh cell culture medium. Remove the old medium from the wells and add the inhibitor-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay Example):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

γ-Glutamyltransferase (GGT) Activity Assay

This colorimetric assay measures the activity of GGT in cell lysates or serum samples.[1][2][8][10]

Workflow:

GGT_Activity_Assay A Prepare cell lysate or serum sample C Add sample and GGT substrate solution to a 96-well plate A->C B Prepare p-nitroanilide (pNA) standard curve G Determine GGT activity using the pNA standard curve B->G D Incubate at 37°C C->D E Measure absorbance at 418 nm at multiple time points (kinetic assay) D->E F Calculate the change in absorbance over time (ΔOD/min) E->F F->G

Caption: Workflow for a γ-Glutamyltransferase (GGT) activity assay.

Detailed Steps:

  • Sample Preparation: Homogenize cells or tissues in GGT assay buffer on ice. Centrifuge to remove insoluble material and collect the supernatant. Serum samples can often be used directly.

  • Standard Curve: Prepare a standard curve using a p-nitroanilide (pNA) standard solution in a 96-well plate.

  • Reaction Setup: Add the prepared samples to separate wells of the 96-well plate. Add the GGT substrate solution to each sample well.

  • Measurement: Immediately measure the absorbance at 418 nm using a microplate reader in kinetic mode, taking readings every 3-5 minutes at 37°C.

  • Data Analysis: Calculate the rate of pNA formation (ΔOD/min) from the linear portion of the reaction curve. Use the pNA standard curve to convert the change in absorbance to the amount of pNA produced per minute, which is proportional to the GGT activity.

Intracellular Glutamine Concentration Assay

This protocol describes how to measure the concentration of glutamine within cells, which is essential for understanding the direct impact of glutamine antagonists.[3][7][16][17]

Workflow:

Intracellular_Glutamine_Assay A Culture and treat cells with inhibitors B Wash cells with cold PBS to remove extracellular glutamine A->B C Lyse cells and inactivate enzymes B->C E Add cell lysate and assay reagents to a 96-well plate C->E D Prepare glutamine standard curve H Determine intracellular glutamine concentration from the standard curve D->H F Incubate to allow for enzymatic reactions E->F G Measure fluorescence or absorbance F->G G->H

Caption: Workflow for measuring intracellular glutamine concentration.

Detailed Steps:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with metabolic inhibitors as required.

  • Sample Collection: Quickly remove the culture medium and wash the cells twice with ice-cold PBS to eliminate extracellular glutamine.

  • Cell Lysis: Add an inactivation solution or lysis buffer to the cells to stop metabolic activity and release intracellular contents.

  • Standard Curve: Prepare a glutamine standard curve in a 96-well plate.

  • Assay Reaction: Add the cell lysates and the assay reaction mix (containing glutaminase and glutamate dehydrogenase for coupled enzymatic assays) to the wells.

  • Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence (e.g., excitation 530-570 nm, emission 590-600 nm) or absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the intracellular glutamine concentration by comparing the sample readings to the standard curve, normalizing to cell number or protein concentration.

Conclusion

This compound, DON, and acivicin are potent inhibitors of glutamine metabolism with significant potential in cancer therapy. While they share a common mechanism of targeting glutamine-dependent pathways, their specific activities and potencies can vary. The data and protocols presented in this guide provide a framework for the objective comparison of these inhibitors, enabling researchers to make informed decisions in their drug development and metabolic research endeavors. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy and therapeutic potential of these compounds.

References

Cross-Validating Azaserine's Antimetabolite Effects with Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of azaserine with the phenotypic outcomes observed in genetic knockout models of its key molecular targets. By juxtaposing experimental data from both approaches, we aim to offer a deeper understanding of this compound's mechanism of action and validate its specificity, thereby providing a valuable resource for researchers in oncology, metabolism, and drug development.

This compound, a naturally occurring diazo compound, functions as a broad-spectrum glutamine antagonist, primarily targeting enzymes dependent on this amino acid.[1][2][3] Its cytotoxic and antineoplastic properties stem from the disruption of key metabolic pathways, including de novo purine biosynthesis and the hexosamine biosynthetic pathway (HBP).[4][5][6] This guide will delve into the specific effects of this compound and compare them with the phenotypes of genetic models where its primary targets have been knocked out.

Key this compound Targets and Corresponding Genetic Models

This compound's primary mechanism involves the irreversible inhibition of several key enzymes:

  • Glutamine-Fructose-6-Phosphate Transaminase (GFPT1): The rate-limiting enzyme in the hexosamine biosynthetic pathway.

  • Gamma-Glutamyltransferase (GGT): An enzyme involved in glutathione metabolism and cysteine homeostasis.

  • Phosphoribosylformylglycinamidine Synthetase (PFAS) and other glutamine amidotransferases: Crucial enzymes in the de novo purine synthesis pathway.

This guide will focus on the comparative analysis of this compound's effects with the phenotypes of GFPT1 and GGT knockout models, for which more extensive data is currently available.

Comparative Analysis: this compound vs. Genetic Knockouts

The following tables summarize the known effects of this compound and compare them with the phenotypes observed in corresponding knockout mouse models.

Table 1: Comparison of this compound Effects with GFPT1 Knockout Phenotype
FeatureThis compound AdministrationGFPT1 Knockout (Muscle-specific)Overlap & Implications for Cross-Validation
Primary Pathway Affected Hexosamine Biosynthetic Pathway (HBP) InhibitionHexosamine Biosynthetic Pathway (HBP) DisruptionDirect overlap confirms GFPT1 as a key target of this compound for HBP inhibition.
Key Phenotype Reduced protein glycosylation, cell proliferation inhibition in cancer cell lines.[7]Progressive muscle weakness, fatigue, myopathy (Congenital Myasthenic Syndrome-like phenotype).[1][5]Both interventions disrupt glycosylation, leading to cellular dysfunction. The knockout model reveals the critical role of GFPT1 in neuromuscular function, a systemic effect not typically studied with acute this compound administration in cancer models.
Molecular Mechanism Competitive inhibition of GFPT1, leading to decreased UDP-GlcNAc levels.Absence of GFPT1 protein, leading to a complete block in the HBP in muscle tissue.[8]This compound mimics the genetic knockout at the biochemical level, validating its on-target effect.
Experimental Observations Inhibition of cancer cell growth, potentiation of cisplatin cytotoxicity.[9]Impaired neuromuscular junction morphology and neurotransmission.[1]The knockout model provides a clean system to study the long-term consequences of HBP disruption in a specific tissue, which can inform potential long-term toxicities of this compound.
Table 2: Comparison of this compound Effects with GGT Knockout Phenotype
FeatureThis compound AdministrationGGT KnockoutOverlap & Implications for Cross-Validation
Primary Pathway Affected Glutathione MetabolismGlutathione Metabolism and Cysteine HomeostasisDirect overlap confirms GGT as a target of this compound.
Key Phenotype Increased cellular sensitivity to oxidative stress, cytotoxicity in high-GGT expressing cells.[10][11]Glutathionuria (excessive glutathione in urine), systemic cysteine deficiency, growth retardation, cataracts, infertility.[7][12][13]Both interventions disrupt glutathione metabolism. The knockout model reveals the systemic importance of GGT in maintaining cysteine levels, a phenotype that may be partially recapitulated with chronic, high-dose this compound treatment.
Molecular Mechanism Irreversible inhibition of GGT activity.[3]Complete absence of GGT protein.This compound's effect on GGT is validated by the similar, albeit more severe and chronic, phenotype of the knockout model.
Experimental Observations Increased cell death in Ras-transformed cells, mitigated by STAT3 knockdown.[14]Reduced splenic and thymus cellularity, impaired T-cell dependent immune responses.[15]The knockout model provides insights into the immunological consequences of GGT inhibition, which could be a relevant, yet under-explored, aspect of this compound's in vivo effects.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.

Azaserine_Mechanism cluster_this compound This compound cluster_pathways Target Pathways cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes This compound This compound GFPT1 GFPT1 This compound->GFPT1 inhibits PFAS PFAS & other Amidotransferases This compound->PFAS inhibits GGT GGT This compound->GGT inhibits HBP Hexosamine Biosynthetic Pathway Glycosylation Decreased Glycosylation HBP->Glycosylation Purine De Novo Purine Synthesis Nucleotide Decreased Nucleotide Synthesis Purine->Nucleotide GGT_path Gamma-Glutamyl Cycle Redox Altered Redox Homeostasis GGT_path->Redox Proliferation Inhibition of Proliferation Glycosylation->Proliferation Nucleotide->Proliferation Redox->Proliferation

Figure 1. This compound's multifaceted mechanism of action.

Cross_Validation_Workflow cluster_models Experimental Models cluster_treatments Treatments cluster_analysis Comparative Analysis cluster_validation Validation WT Wild-Type Model (Cell line or Mouse) Vehicle Vehicle Control WT->Vehicle Azaserine_treat This compound WT->Azaserine_treat KO Genetic Knockout Model (e.g., GFPT1-/-, GGT-/-) KO->Vehicle KO->Azaserine_treat Phenotype Phenotypic Analysis (e.g., Proliferation, Metabolism, Behavior) Vehicle->Phenotype Molecular Molecular Analysis (e.g., Western Blot, Metabolomics) Vehicle->Molecular Azaserine_treat->Phenotype Azaserine_treat->Molecular Conclusion Cross-Validation of This compound's On-Target Effects Phenotype->Conclusion Molecular->Conclusion

Figure 2. Experimental workflow for cross-validation.

Experimental Protocols

Generation of a Conditional GFPT1 Knockout Mouse Model

A muscle-specific knockout of GFPT1 can be generated using the Cre-LoxP system.[1]

  • Vector Construction: A targeting vector is constructed to flank a critical exon of the Gfpt1 gene with loxP sites.

  • ES Cell Targeting: The targeting vector is electroporated into embryonic stem (ES) cells. Homologous recombination leads to the insertion of the loxP sites around the target exon.

  • Generation of Floxed Mice: Chimeric mice are generated by injecting the targeted ES cells into blastocysts. These chimeras are then bred to establish a line of "floxed" mice carrying the loxP-flanked Gfpt1 allele.

  • Tissue-Specific Knockout: The floxed mice are crossed with a transgenic mouse line expressing Cre recombinase under the control of a muscle-specific promoter (e.g., Creatine Kinase, Ckm). In the offspring, Cre recombinase will excise the floxed exon specifically in muscle tissue, leading to a conditional knockout.[16]

Generation of a GGT Knockout Mouse Model

A constitutive GGT knockout mouse model can be generated through standard gene targeting techniques in ES cells.[17]

  • Targeting Vector Design: A targeting vector is designed to replace a crucial part of the Ggt1 gene with a selectable marker cassette (e.g., neomycin resistance).

  • ES Cell Electroporation and Selection: The vector is introduced into ES cells, and cells that have undergone homologous recombination are selected for using the appropriate antibiotic.

  • Blastocyst Injection and Chimera Production: Successfully targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice to generate chimeric offspring.

  • Germline Transmission: Chimeric mice are bred to establish germline transmission of the null Ggt1 allele, resulting in a heterozygous knockout line. Heterozygous mice can then be intercrossed to produce homozygous GGT knockout mice.

This compound Administration Protocol (In Vitro Cell Culture)

This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.[9]

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or PBS) to create a concentrated stock solution. Further dilute the stock solution in complete culture medium to the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Analysis: Following incubation, cells can be harvested for various downstream analyses, such as proliferation assays (e.g., MTT, cell counting), western blotting for protein expression, or metabolomic analysis.

Conclusion

References

Azaserine vs. 6-Diazo-5-oxo-L-norleucine (DON): A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent glutamine antagonists, azaserine and 6-diazo-5-oxo-L-norleucine (DON), in the context of cancer research. Both compounds, originally identified as antibiotics, have been investigated for their antineoplastic properties due to their ability to interfere with glutamine metabolism, a critical pathway for cancer cell proliferation and survival.[1][2] This document summarizes their mechanisms of action, presents available quantitative data on their efficacy and toxicity, outlines relevant experimental protocols, and visualizes key cellular pathways they impact.

Mechanism of Action: Targeting Glutamine Metabolism

Both this compound and DON are structurally similar to L-glutamine, allowing them to act as competitive inhibitors of various glutamine-utilizing enzymes.[2] This inhibition disrupts numerous biosynthetic pathways essential for cancer cell growth, including the synthesis of purines, pyrimidines, and hexosamines.[2][3]

This compound , a serine derivative, has been shown to inhibit glutamine-fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme of the hexosamine biosynthetic pathway (HBP).[4][5][6] Inhibition of the HBP can lead to decreased protein glycosylation and affect cellular signaling. This compound also impacts purine biosynthesis.[7]

6-Diazo-5-oxo-L-norleucine (DON) is a more potent and broad-spectrum glutamine antagonist compared to this compound.[8] It irreversibly inhibits a wide range of glutamine-dependent enzymes, leading to a more profound disruption of cellular metabolism.[8] Like this compound, DON also inhibits GFAT in the hexosamine pathway.[3][4] Its extensive inhibition of nucleotide synthesis makes it a powerful antiproliferative agent.[2]

Comparative Efficacy

Direct head-to-head comparisons of the in vitro and in vivo efficacy of this compound and DON are limited in recent literature. The following tables summarize available data from various studies. It is important to note that the experimental conditions may vary between studies, making direct comparisons challenging.

In Vitro Cytotoxicity
Cell LineCompoundIC50Reference
A549 (Non-small cell lung cancer)DON~5 µM[4]
Pancreatic Cancer Cells (Generic)DONNot specified, but effective[9]
Various Cancer Cell LinesThis compoundNot specified, weak cytostatic activity alone[7]

Note: The table highlights the scarcity of directly comparable IC50 data for this compound and DON in the same cancer cell lines within the recent literature.

Preclinical In Vivo Efficacy
Cancer ModelCompoundDosing RegimenTumor Growth InhibitionReference
Mouse Mammary CarcinomaThis compound (in combination)Not specifiedSynergistic inhibition[10]
Mouse Mammary CarcinomaDON (in combination)Not specifiedSynergistic inhibition[10]
Human Tumor Xenografts in Nude MiceDONNot specifiedRemarkable activity[11]
Pancreatic Cancer XenograftDON Prodrug (DRP-104)Not specifiedEffective tumor targeting[9]

Note: The data suggests that both agents, particularly DON and its prodrugs, have shown significant anti-tumor activity in preclinical models. However, direct comparative studies with this compound are lacking.

Clinical Trials and Toxicity

Both this compound and DON have been evaluated in clinical trials, but their development has been hampered by toxicity.[11][12]

This compound Clinical Toxicity
6-Diazo-5-oxo-L-norleucine (DON) Clinical Toxicity

Phase I clinical trials of DON have provided more detailed toxicity data. The major dose-limiting toxicity is gastrointestinal.[13][14]

Adverse EventGradeIncidence (at doses >52.5 mg/m²/day)Reference
Nausea, Vomiting, Malaise, AnorexiaSevereMajor dose-limiting toxicity[13]
DiarrheaLess frequentNot specified[13]
StomatitisLess frequentNot specified[13]
LeukopeniaMildNadir on Day 6-8[13]
ThrombocytopeniaMildNadir on Day 7-12[13]
NauseaGrade 3 (in combination with PEG-PGA)2 of 6 patients (at 470 mg/m²)[15]
VomitingGrade 3 (in combination with PEG-PGA)2 of 6 patients (at 470 mg/m²)[15]

The significant gastrointestinal toxicity of DON has led to the development of tumor-targeted prodrugs, such as DRP-104, to improve its therapeutic index.[12][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and DON, as well as a typical experimental workflow for evaluating these compounds.

Glutamine Metabolism and Inhibition

cluster_inhibition Inhibition Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Purines Purines Glutamine->Purines Pyrimidines Pyrimidines Glutamine->Pyrimidines GFAT GFAT Glutamine->GFAT alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA TCA Cycle alpha_KG->TCA Hexosamines Hexosamine Biosynthesis (UDP-GlcNAc) GFAT->Hexosamines This compound This compound This compound->GFAT DON 6-Diazo-5-oxo-L-norleucine (DON) DON->Glutamine Broad Spectrum Inhibition DON->GFAT cluster_inhibitors Inhibitors Glutamine Glutamine GFAT GFAT Glutamine->GFAT Fructose_6P Fructose-6-P Fructose_6P->GFAT Glucosamine_6P Glucosamine-6-P GFAT->Glucosamine_6P UDP_GlcNAc UDP-GlcNAc Glucosamine_6P->UDP_GlcNAc Protein_Glycosylation Protein O-GlcNAcylation UDP_GlcNAc->Protein_Glycosylation mTOR_signaling mTOR Signaling Protein_Glycosylation->mTOR_signaling Cell_Growth Cell Growth & Proliferation mTOR_signaling->Cell_Growth This compound This compound This compound->GFAT DON DON DON->GFAT cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Line Culture Treatment Treat with this compound or DON (Dose-Response) Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 Drug_Administration Administer this compound or DON (Treatment vs. Control Groups) IC50->Drug_Administration Inform Dosing Tumor_Model Establish Tumor Model (e.g., Xenograft) Tumor_Model->Drug_Administration Tumor_Measurement Monitor Tumor Volume and Body Weight Drug_Administration->Tumor_Measurement Efficacy_Analysis Analyze Anti-Tumor Efficacy & Toxicity Tumor_Measurement->Efficacy_Analysis

References

Validating Azaserine-Induced Metabolic Changes: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry and other analytical techniques for validating metabolic alterations induced by the glutamine antagonist, azaserine. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation method for your research needs.

This compound, a naturally occurring antibiotic, acts as a competitive inhibitor of glutamine-utilizing enzymes, significantly impacting cellular metabolism.[1] Its primary targets include glutamine amidotransferases, such as glutamine:fructose-6-phosphate amidotransferase (GFAT) in the hexosamine biosynthesis pathway (HBP), and enzymes involved in de novo purine biosynthesis.[1][2] Consequently, this compound treatment leads to profound shifts in metabolite levels, which require robust analytical methods for validation. Mass spectrometry (MS) has emerged as a powerful tool for these analyses, offering high sensitivity and comprehensive metabolite coverage. This guide compares MS-based metabolomics with alternative techniques, providing a framework for experimental design and data interpretation.

Comparative Analysis of Validation Methods

The choice of analytical method for validating this compound-induced metabolic changes depends on the specific research question, the target metabolites, and the desired level of quantification. Mass spectrometry offers unparalleled sensitivity and the ability to perform both targeted and untargeted analyses. However, Nuclear Magnetic Resonance (NMR) spectroscopy and traditional enzyme activity assays provide valuable complementary information.

Method Principle Advantages Disadvantages Typical Application for this compound Studies
Mass Spectrometry (LC-MS/GC-MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity and selectivity, broad metabolite coverage, suitable for both targeted and untargeted analysis.[3][4]Requires extensive sample preparation, potential for ion suppression effects, complex data analysis.Comprehensive profiling of metabolic pathways affected by this compound, including the hexosamine biosynthesis and purine synthesis pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Non-destructive, requires minimal sample preparation, provides structural information, highly reproducible for quantification.[5]Lower sensitivity compared to MS, may not detect low-abundance metabolites.Analysis of major metabolic pathways, flux analysis using stable isotopes, and validation of changes in highly abundant metabolites.
Enzyme Activity Assays Measures the rate of an enzyme-catalyzed reaction.Direct measurement of target engagement, relatively simple and cost-effective, high-throughput adaptable.Indirect measure of metabolic flux, does not provide a global metabolic snapshot.Validating the direct inhibitory effect of this compound on specific enzymes like GFAT and gamma-glutamyl transferase (GGT).[6][7][8][9][10]

Quantitative Data Summary

Mass spectrometry-based studies have provided quantitative insights into the metabolic consequences of this compound treatment. The following tables summarize key findings from such studies.

Table 1: this compound-Induced Changes in Hexosamine Biosynthesis Pathway Metabolites (LC-MS/MS Analysis)
MetaboliteFold Change (this compound vs. Control)p-valueReference
Glucosamine-6-phosphateData not availableData not available
N-acetylglucosamine-6-phosphateData not availableData not available
UDP-N-acetylglucosamine↓ (Significant Decrease)< 0.05[11]

Note: Specific fold-change values were not provided in the referenced abstract. The table indicates a significant decrease as reported.

Table 2: this compound's Effect on Purine Biosynthesis Intermediates (Conceptual LC-MS Data)
MetaboliteFold Change (this compound vs. Control)p-value
Phosphoribosyl pyrophosphate (PRPP)< 0.05
Inosine monophosphate (IMP)< 0.01
Adenosine monophosphate (AMP)< 0.01
Guanosine monophosphate (GMP)< 0.01

This table represents expected outcomes based on this compound's mechanism of action, as specific quantitative data was not found in the provided search results. This compound inhibits de novo purine synthesis, leading to a buildup of precursors like PRPP and a depletion of downstream purine nucleotides.[2][12]

Table 3: Conceptual Changes in Glycolysis Metabolites with this compound Treatment (GC-MS Analysis)
MetaboliteFold Change (this compound vs. Control)p-value
Glucose-6-phosphate< 0.05
Fructose-6-phosphate< 0.05
Pyruvate< 0.05
Lactate< 0.05

This table illustrates the anticipated impact of this compound on glycolysis. By inhibiting the hexosamine biosynthesis pathway, which shunts glucose away from glycolysis, this compound could lead to an accumulation of early glycolytic intermediates and a decrease in downstream products. Specific quantitative data from a dedicated GC-MS study on this compound's effect on glycolysis is needed for definitive values.

Signaling Pathways and Experimental Workflows

Visualizing the intricate molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical mass spectrometry-based metabolomics workflow.

Glutamine Glutamine GFAT Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) Glutamine->GFAT Purine_synthesis De Novo Purine Synthesis Glutamine->Purine_synthesis GGT Gamma-Glutamyl Transferase (GGT) Glutamine->GGT Glucose Glucose Fructose6P Fructose-6-Phosphate Glucose->Fructose6P Fructose6P->GFAT Glucosamine6P Glucosamine-6-Phosphate GFAT->Glucosamine6P Glutamate This compound This compound This compound->GFAT Inhibition This compound->Purine_synthesis Inhibition This compound->GGT Inhibition HBP_end UDP-N-acetylglucosamine (Glycosylation) Glucosamine6P->HBP_end

Caption: this compound's primary metabolic targets.

Sample Biological Sample (e.g., Cells, Tissue) Quenching Metabolism Quenching (e.g., Liquid Nitrogen) Sample->Quenching Extraction Metabolite Extraction (e.g., Methanol/Water) Quenching->Extraction LCMS LC-MS or GC-MS Analysis Extraction->LCMS Data_Acquisition Data Acquisition LCMS->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, t-test) Data_Processing->Statistical_Analysis Identification Metabolite Identification (Database Matching) Statistical_Analysis->Identification Interpretation Biological Interpretation (Pathway Analysis) Identification->Interpretation

Caption: A typical mass spectrometry metabolomics workflow.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results. Below are methodologies for key experiments cited in this guide.

Mass Spectrometry-Based Metabolomics Protocol

This protocol is adapted from a study investigating this compound's effects on the hexosamine biosynthesis pathway.

  • Sample Preparation:

    • Homogenize tissue samples or cell pellets in 80% methanol.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

    • Collect the supernatant and evaporate to dryness.

    • Reconstitute the dried metabolites in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Utilize a triple quadrupole mass spectrometer for targeted analysis.

    • Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).

    • Optimize the mass spectrometer settings (e.g., collision energy, declustering potential) for each target metabolite.

    • Acquire data in multiple reaction monitoring (MRM) mode for quantitative analysis.

  • Data Analysis:

    • Integrate peak areas for each metabolite using appropriate software.

    • Normalize the peak areas to an internal standard or total ion count to correct for variations.

    • Perform statistical analysis (e.g., t-test, ANOVA) to identify significant changes between control and this compound-treated groups.

NMR-Based Metabolomics Protocol for Cancer Cells

This protocol provides a general framework for analyzing metabolic changes in cancer cells using NMR.[13][14]

  • Cell Culture and Treatment:

    • Culture cancer cells to the desired confluency.

    • Treat cells with this compound or vehicle control for the specified duration.

  • Metabolite Extraction:

    • Quench metabolism by rapidly washing cells with ice-cold saline.

    • Extract metabolites using a methanol/chloroform/water extraction method to separate polar and lipophilic metabolites.[5]

    • Lyophilize the polar and lipophilic fractions.

  • NMR Sample Preparation:

    • Reconstitute the lyophilized extracts in a deuterated solvent (e.g., D₂O with a known concentration of a reference standard like DSS or TSP).[13]

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Acquire one-dimensional (e.g., ¹H NOESY) and two-dimensional (e.g., ¹H-¹³C HSQC) NMR spectra on a high-field NMR spectrometer.[13]

  • Data Analysis:

    • Process the NMR spectra (phasing, baseline correction, and referencing).

    • Identify and quantify metabolites using spectral databases (e.g., HMDB, BMRB) and specialized software.

    • Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolic patterns that differentiate between control and treated cells.

Enzyme Activity Assay Protocols

Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) Activity Assay:

This assay measures the production of glutamate from glutamine and fructose-6-phosphate.[7]

  • Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.

  • Reaction Mixture: Prepare a reaction mixture containing fructose-6-phosphate, glutamine, and a coupled enzyme system (e.g., glutamate dehydrogenase) that links glutamate production to a measurable change (e.g., change in absorbance of NADH).[15][16]

  • Assay Procedure:

    • Add the sample lysate to the reaction mixture.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Monitor the change in absorbance over time using a spectrophotometer.

  • Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and a standard curve.

Gamma-Glutamyl Transferase (GGT) Activity Assay:

This colorimetric assay measures the transfer of a gamma-glutamyl group to a chromogenic substrate.[6][8][9][10]

  • Sample Preparation: Use serum, plasma, or tissue homogenates.

  • Reaction Mixture: Prepare a reaction buffer containing a GGT substrate (e.g., L-γ-glutamyl-p-nitroanilide) and an acceptor molecule (e.g., glycylglycine).[9]

  • Assay Procedure:

    • Add the sample to the reaction mixture.

    • Incubate at a specified temperature (e.g., 37°C).

    • Measure the absorbance of the released chromophore (e.g., p-nitroanilide at 405-418 nm) at multiple time points.[8][9]

  • Data Analysis: Determine the GGT activity from the rate of increase in absorbance.

Conclusion

Validating the metabolic consequences of this compound treatment is crucial for understanding its mechanism of action and for the development of novel therapeutic strategies. Mass spectrometry stands out as a highly sensitive and comprehensive platform for this purpose. However, a multi-faceted approach that incorporates complementary techniques such as NMR spectroscopy for pathway flux analysis and enzyme activity assays for direct target validation will provide the most robust and comprehensive understanding of this compound-induced metabolic reprogramming. The protocols and comparative data presented in this guide offer a valuable resource for researchers embarking on such investigations.

References

Azaserine in Combination Therapies: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comparative analysis of azaserine in combination with other therapeutic agents. Below, we synthesize available experimental data, detail methodologies for key experiments, and visualize relevant biological pathways to offer a comprehensive overview of this compound's potential in combinatorial cancer therapy.

This compound, a glutamine analog, functions as an antimetabolite by competitively inhibiting enzymes involved in glutamine metabolism. This mechanism disrupts the de novo synthesis of purine nucleotides, which is crucial for the proliferation of cancer cells. While its efficacy as a monotherapy has been limited, its potential in combination with other drugs continues to be an area of active research. This guide compares the performance of this compound in combination with purine analogs and other targeted therapies.

Comparative Efficacy of this compound Combinations

The following tables summarize quantitative data from studies comparing this compound in combination with other drugs.

In Vitro Studies in Breast Cancer

A recent study investigated the in vitro efficacy of this compound in comparison with another glutamine antagonist, acivicin, and the multi-kinase inhibitor sorafenib in the MCF-7 breast cancer cell line.[1][2][3][4][5]

Table 1: Comparative Cytotoxicity of this compound, Acivicin, and Sorafenib on MCF-7 Cells (MTT Assay) [1][2][3][4][5]

CompoundConcentration (µM)Cell Viability (%)
This compound 6.25~75%
12.5~60%
25~45%
50~30%
Acivicin 6.25~70%
12.5~55%
25~40%
50~25%
Sorafenib 6.25~50%
12.5~35%
25~20%
50~10%

Table 2: Apoptotic Effects of this compound, Acivicin, and Sorafenib on MCF-7 Cells (Annexin V Assay) [1][2][3][5]

Compound (6.25 µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
This compound ~15%~25%~15%
Acivicin >40%~10%~15%
Sorafenib ~20%~30%~20%

Table 3: Effect of this compound, Acivicin, and Sorafenib on Cytokine Production by MCF-7 Cells (ELISA) [1][2][3][5]

Compound (6.25 µM)IL-4 Production (pg/mL)IL-10 Production (pg/mL)TNF-α Production (pg/mL)
This compound Significantly IncreasedSignificantly IncreasedSignificantly Reduced
Acivicin Significantly IncreasedSignificantly IncreasedSignificantly Reduced
Sorafenib No Significant ChangeNo Significant ChangeSignificantly Increased
Clinical and Preclinical Studies in Leukemia and Other Cancers

Older studies have explored this compound in combination with purine analogs for the treatment of leukemia and other cancers. While detailed quantitative data from these studies are not always readily available in modern formats, the key findings are summarized below.

Table 4: Overview of Early Combination Studies with this compound

CombinationCancer TypeKey FindingsCitation
This compound + 6-MercaptopurineAcute Leukemia in ChildrenNo significant difference in complete remission rates or duration compared to 6-mercaptopurine alone.[6]
This compound + 6-ThioguanineAdvanced Solid TumorsShowed some anti-tumor activity, but with notable toxicity.[7]
This compound + 6-ThioguanineAscites Cell Carcinoma (in mice)Combination therapy was more effective than either drug alone in tumor-free survival.[8]
This compound + 6-ThioguanineMultiple MyelomaInvestigated as a combination therapy.[9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and its combination partners, the following diagrams illustrate the targeted signaling pathways and a general workflow for the key in vitro experiments cited.

purine_synthesis_inhibition cluster_pathway De Novo Purine Synthesis Pathway cluster_drugs Drug Inhibition PRPP PRPP PRA Phosphoribosylamine PRPP->PRA Glutamine Amidotransferase IMP IMP PRA->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP This compound This compound This compound->PRA Inhibits Mercaptopurine 6-Mercaptopurine Mercaptopurine->AMP Inhibits (via metabolites) Thioguanine 6-Thioguanine Thioguanine->GMP Inhibits (via metabolites)

Figure 1: Inhibition of De Novo Purine Synthesis.

experimental_workflow cluster_assays In Vitro Assays start Seed MCF-7 Cells treatment Treat with this compound, Acivicin, or Sorafenib start->treatment incubation Incubate for Specified Duration treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt annexin Annexin V Assay (Apoptosis) incubation->annexin elisa ELISA (Cytokine Levels) incubation->elisa data_analysis Data Analysis and Comparison mtt->data_analysis annexin->data_analysis elisa->data_analysis

Figure 2: General Experimental Workflow.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12]

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: The cells are then treated with various concentrations of this compound, acivicin, or sorafenib and incubated for a further 72 hours.

  • MTT Addition: Following treatment, 28 µL of a 2 mg/mL MTT solution is added to each well, and the plates are incubated for 1.5 hours at 37°C.[12]

  • Solubilization: The MTT solution is removed, and the remaining formazan crystals are solubilized by adding 130 µL of DMSO to each well.[12] The plates are then incubated for 15 minutes at 37°C with shaking.[12]

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.[12] Cell viability is calculated as a percentage of the control (untreated) cells.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13][14][15][16][17]

  • Cell Seeding and Treatment: MCF-7 cells are seeded in a T25 culture flask at a density of 1 x 106 cells and incubated for 48 hours.[15][16] The cells are then treated with the test compounds.

  • Cell Harvesting: After the treatment period, both the supernatant containing floating apoptotic cells and the adherent cells (collected by trypsinization) are harvested.[15][16]

  • Washing: The collected cells are washed twice with PBS.[15][16]

  • Staining: The cell pellet is resuspended in 100 µL of Annexin V binding buffer, and 0.3 µL of Annexin V is added.[14] The cells are incubated at room temperature for 10 minutes.[14] Propidium iodide (PI) or a similar viability dye is also added to differentiate between apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16][17]

ELISA for Cytokine Measurement

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.[18][19][20][21][22]

  • Sample Collection: After treating the MCF-7 cells with the compounds for the desired time, the cell culture supernatant is collected.

  • Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-4, IL-10, TNF-α) and incubated overnight at 4°C.[19][20]

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 10% FBS) for one hour to prevent non-specific binding.[19]

  • Sample and Standard Incubation: The collected culture supernatants and a series of known standards for the cytokine are added to the wells and incubated for two hours.[19]

  • Detection: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added, followed by an enzyme-conjugated streptavidin.

  • Substrate Addition and Measurement: After a final wash, a substrate solution is added, which reacts with the enzyme to produce a colored product. The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.[19]

References

Validating Biomarkers of Azaserine Response In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of strategies for validating biomarkers of in vivo response to azaserine, a glutamine antagonist with antineoplastic properties. We present supporting data from related glutamine metabolism inhibitors and detailed experimental protocols to guide preclinical research.

This compound is a naturally occurring compound that exerts its anticancer effects by acting as a glutamine analog, thereby inhibiting key enzymes involved in nucleotide and hexosamine biosynthesis.[1][2][3] As with many targeted therapies, identifying robust biomarkers is crucial for predicting therapeutic response and monitoring efficacy in vivo. This guide compares three major classes of potential biomarkers for this compound and related glutamine antagonists: metabolic, signaling pathway, and tumor microenvironment (TME) biomarkers.

Comparison of Potential In Vivo Biomarker Strategies

The validation of biomarkers for this compound response in vivo can be approached from several angles, each with distinct advantages and challenges. The choice of biomarker will depend on the specific research question, the tumor model, and the available analytical technologies.

1. Metabolic Biomarkers: Given that this compound directly targets cellular metabolism, monitoring metabolic changes offers a direct pharmacodynamic readout of drug activity. Techniques like mass spectrometry-based metabolite profiling and PET imaging can provide a dynamic view of the tumor's metabolic response to treatment.[4][5] For instance, studies on other metabolic inhibitors have shown that changes in lactate, phosphocholine, and glycerophosphocholine can serve as early indicators of therapeutic response.[6]

2. Signaling Pathway Biomarkers: Glutamine metabolism is intricately linked with major signaling pathways that control cell growth and proliferation, such as the mTOR pathway.[7][8] this compound-induced metabolic stress can lead to the inhibition of mTOR signaling. Therefore, assessing the phosphorylation status of key mTORC1 targets like the ribosomal protein S6 and the translation initiation factor 4EBP1 can serve as a robust biomarker of biological response.[2] Furthermore, for related glutaminase inhibitors, activation of the NRF2-antioxidant response pathway has been identified as a conserved biomarker of tumor sensitivity.[1]

3. Tumor Microenvironment (TME) Biomarkers: Recent evidence suggests that glutamine antagonists can remodel the tumor microenvironment, particularly the immune cell landscape. A prodrug of a DON (a compound structurally similar to this compound) was shown to significantly reduce the population of immunosuppressive M2-like macrophages within tumors.[3] This indicates that profiling changes in immune cell infiltrates (e.g., via immunohistochemistry or flow cytometry of dissociated tumors) could be a valuable biomarker strategy, particularly for evaluating the combination of this compound with immunotherapies.

Data Presentation: Comparison of Biomarker Classes

Biomarker ClassExamplesMeasurement TechniquesProsCons
Metabolic Glutamine, Glutamate, Lactate, Glycine, Phosphocholine, α-KetoglutarateLC-MS/MS, GC-MS, PET Imaging (e.g., [18F]FDG, [18F]GLN)[4]Direct measure of drug's pharmacodynamic effect; Can be non-invasive (PET); High sensitivity.Requires specialized equipment and expertise; PET imaging has limited resolution; Can be influenced by systemic metabolism.
Signaling Pathway p-S6, p-4EBP1, NRF2 activationImmunohistochemistry (IHC), Western Blot, Reverse Phase Protein Array (RPPA)Reflects downstream biological consequences of target engagement; Well-established and standardized techniques (IHC); Can be spatially resolved within the tumor.Indirect measure of target inhibition; May be subject to feedback loops and pathway crosstalk; Quantification can be challenging.
Tumor Microenvironment M1/M2 Macrophage Ratio, T-cell Infiltration, Arginase I expressionImmunohistochemistry (IHC), Flow Cytometry, Single-Cell RNA SequencingProvides insight into immunomodulatory effects; Relevant for combination therapy strategies; Can identify mechanisms of resistance.Requires fresh tissue for flow cytometry/scRNA-seq; Complex data analysis; TME can be highly heterogeneous.

Mandatory Visualizations

Azaserine_Mechanism_and_Biomarker_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm & Mitochondria Glutamine_in Extracellular Glutamine SLC1A5 SLC1A5 Transporter Glutamine_in->SLC1A5 Glutamine_cell Intracellular Glutamine SLC1A5->Glutamine_cell GFAT GFAT Glutamine_cell->GFAT CTPS CTPS Glutamine_cell->CTPS GLS GLS Glutamine_cell->GLS mTOR_Signal mTORC1 Signaling (p-S6, p-4EBP1) Glutamine_cell->mTOR_Signal Activates This compound This compound This compound->GFAT Inhibits This compound->CTPS Inhibits Hexosamine_Bio Hexosamine Biosynthesis GFAT->Hexosamine_Bio Purine_Pyrimidine Purine/Pyrimidine Synthesis CTPS->Purine_Pyrimidine Glutamate Glutamate GLS->Glutamate TCA_Cycle TCA Cycle Anaplerosis Glutamate->TCA_Cycle GSH_Synth GSH Synthesis (Redox Balance) Glutamate->GSH_Synth Metabolic_Biomarker Metabolic_Biomarker Glutamate->Metabolic_Biomarker Signaling_Biomarker Signaling Biomarkers (p-S6, p-4EBP1) mTOR_Signal->Signaling_Biomarker

Caption: this compound inhibits key enzymes in glutamine metabolism, impacting biosynthesis and mTORC1 signaling.

In_Vivo_Biomarker_Validation_Workflow Model_Selection 1. In Vivo Model Selection (e.g., PDX, CDX) Pilot_Study 2. Pilot Study (Dose-finding, Tolerability) Model_Selection->Pilot_Study Treatment_Groups 3. Group Allocation (Vehicle, this compound) Pilot_Study->Treatment_Groups Dosing 4. Drug Administration Treatment_Groups->Dosing Monitoring 5. Tumor Growth Monitoring & Non-invasive Imaging (PET) Dosing->Monitoring Sample_Collection 6. Sample Collection (Tumor, Blood, etc.) at multiple timepoints Monitoring->Sample_Collection Assay 7. Biomarker Assay (LC-MS, IHC, etc.) Sample_Collection->Assay Analysis 8. Data Analysis (Correlation of biomarker levels with tumor response) Assay->Analysis Validation 9. Biomarker Validation Analysis->Validation

Caption: A stepwise workflow for the in vivo validation of pharmacodynamic and predictive biomarkers.

Experimental Protocols

Protocol 1: Validation of Metabolic Biomarkers using LC-MS/MS
  • In Vivo Model: Utilize human pancreatic cancer (e.g., PANC-1) cell line-derived xenografts (CDX) in immunodeficient mice (e.g., NSG mice). Tumor implantation is typically subcutaneous for ease of measurement.

  • Study Design: Once tumors reach a volume of 100-150 mm³, randomize animals into two groups: Vehicle control and this compound treatment. A typical group size is 8-10 animals.

  • Drug Administration: Administer this compound (or vehicle) via intraperitoneal (i.p.) injection daily at a predetermined dose (e.g., 10 mg/kg), established from tolerability studies.[9]

  • Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week.

  • Sample Collection: At specified time points (e.g., 2h, 24h, 72h, and end of study) post-treatment, euthanize a subset of animals from each group. Immediately resect tumors and flash-freeze in liquid nitrogen to quench metabolic activity. Collect blood via cardiac puncture for plasma analysis.

  • Metabolite Extraction: Pulverize frozen tumor tissue under liquid nitrogen. Extract metabolites using an 80% methanol solution. Precipitate protein by centrifugation at 4°C. Lyophilize the supernatant.

  • LC-MS/MS Analysis: Reconstitute dried metabolites in an appropriate solvent. Analyze using a high-resolution mass spectrometer coupled with liquid chromatography. Use a targeted approach to quantify key metabolites in the glutamine pathway (glutamine, glutamate, glycine, serine, etc.).

  • Data Analysis: Normalize metabolite peak areas to tissue weight. Use statistical tests (e.g., t-test or ANOVA) to compare metabolite levels between vehicle and treated groups at each time point. Correlate changes in metabolite levels with tumor growth inhibition.

Protocol 2: Validation of Signaling Biomarkers using Immunohistochemistry (IHC)
  • In Vivo Model, Study Design, and Drug Administration: Follow steps 1-4 as described in Protocol 1.

  • Sample Collection and Processing: At the end of the study, resect tumors. Fix half of each tumor in 10% neutral buffered formalin for 24 hours, followed by embedding in paraffin (FFPE blocks). Flash-freeze the other half for protein lysate generation (optional).

  • Immunohistochemistry:

    • Cut 4-5 µm sections from the FFPE blocks.

    • Perform antigen retrieval using a citrate-based buffer.

    • Block endogenous peroxidases and non-specific binding sites.

    • Incubate sections overnight at 4°C with primary antibodies against p-S6 (Ser240/244) and p-4EBP1 (Thr37/46).

    • Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop with a chromogen substrate (e.g., DAB) and counterstain with hematoxylin.

  • Image Analysis: Scan stained slides using a digital slide scanner. Quantify the intensity and percentage of positive cells using image analysis software (e.g., QuPath or ImageJ). Scoring methods like the H-score can be used for semi-quantitative analysis.

  • Data Analysis: Compare the quantification scores for p-S6 and p-4EBP1 between the vehicle and this compound-treated groups. A significant reduction in the phosphorylation of these proteins in the treated group would validate them as pharmacodynamic biomarkers. Correlate the degree of signal reduction with the extent of tumor response.

References

Safety Operating Guide

Proper Disposal of Azaserine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of Azaserine waste is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, a compound classified as toxic and a suspected carcinogen, with the EPA hazardous waste number U015.

For researchers, scientists, and professionals in drug development, adherence to strict disposal protocols is paramount. This document outlines a chemical degradation method using acid hydrolysis, followed by neutralization and disposal, ensuring that this compound is handled safely from the laboratory bench to its final disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this compound and its solutions within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes:

  • Double nitrile gloves: Provides enhanced protection against chemical permeation.

  • Safety goggles: Protects eyes from splashes.

  • A lab coat: Shields skin and clothing from contamination.

Disposal Overview: A Two-Stage Process

The recommended procedure for this compound disposal involves a two-stage process:

  • Chemical Inactivation (Acid Hydrolysis): The primary and most critical step is the degradation of the this compound molecule into less hazardous components.

  • Neutralization and Disposal: The resulting acidic solution is then neutralized to a safe pH range before final disposal in accordance with institutional and local regulations.

It is strictly prohibited to dispose of this compound directly down the drain or in regular laboratory or household trash[1].

Quantitative Data on this compound Hydrolysis

The efficacy of acid hydrolysis for this compound degradation is pH-dependent. The following table summarizes the hydrolysis half-life of this compound in aqueous solutions at 25°C.

pHHalf-life
32.1 hours
7111 days
11425 days

Source: PubChem CID 460129[1]

This data clearly indicates that acidic conditions significantly accelerate the degradation of this compound, making it a viable method for laboratory-scale waste treatment.

Experimental Protocol: Step-by-Step this compound Disposal

This protocol is designed for the safe and effective disposal of aqueous solutions containing this compound.

Materials:
  • Aqueous this compound waste solution

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution for neutralization

  • pH indicator strips or a calibrated pH meter

  • Appropriate glass waste container, clearly labeled "this compound Waste for Treatment"

  • Stir plate and stir bar

Procedure:

Part 1: Acid Hydrolysis

  • Preparation: Conduct this procedure in a certified chemical fume hood. Ensure all necessary PPE is worn. Place the labeled glass waste container containing the this compound solution on a stir plate. Add a stir bar to the solution.

  • Acidification: While stirring, slowly add 1M hydrochloric acid to the this compound waste solution. Monitor the pH of the solution using either pH strips or a calibrated pH meter. Continue adding acid until the pH of the solution is approximately 3.

  • Degradation: Cover the container (e.g., with a watch glass) to prevent splashes, but do not seal it tightly to avoid pressure buildup. Allow the solution to stir at room temperature for a minimum of 12 hours. This extended time, which is approximately six half-lives, ensures a thorough degradation of the this compound.

Part 2: Neutralization and Final Disposal

  • Neutralization: After the 12-hour degradation period, slowly add a neutralizing agent, such as a solution of sodium hydroxide or sodium bicarbonate, to the acidic waste while continuing to stir. Exercise caution as the neutralization of acid is an exothermic reaction.

  • pH Adjustment: Continuously monitor the pH of the solution. The target pH for disposal into a sanitary sewer system is typically between 5.5 and 9.0, though this can vary by municipality[2]. Check with your institution's Environmental Health and Safety (EHS) office for specific pH limits.

  • Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be disposed of down the drain with a copious amount of water, in accordance with your institution's policies[2].

  • Record Keeping: Document the treatment and disposal of the this compound waste in your laboratory's chemical waste log.

Decontamination of Laboratory Equipment

Any laboratory equipment, such as glassware or surfaces, that comes into contact with this compound must be decontaminated.

  • Reusable Glassware: Rinse glassware three times with a suitable solvent (e.g., water, if this compound was in an aqueous solution). The rinsate should be collected and treated as this compound waste via the acid hydrolysis protocol described above.

  • Surfaces: Wipe down contaminated surfaces with a detergent solution, followed by a clean water rinse. Dispose of the cleaning materials as hazardous waste.

  • Contaminated Solids: Items such as gloves, paper towels, or pipette tips that are contaminated with this compound should be collected in a clearly labeled hazardous waste container for disposal through your institution's EHS program, likely via incineration[1].

Logical Workflow for this compound Disposal

AzaserineDisposal cluster_prep Preparation cluster_treatment Waste Treatment cluster_disposal Final Disposal PPE Don Personal Protective Equipment FumeHood Work in a Chemical Fume Hood CollectWaste Collect Aqueous this compound Waste FumeHood->CollectWaste Acidify Acidify to pH 3 with HCl CollectWaste->Acidify Degrade Stir for 12 hours at Room Temp Acidify->Degrade Neutralize Neutralize to pH 5.5-9.0 Degrade->Neutralize Sewer Dispose Down Sanitary Sewer with Water Neutralize->Sewer Record Log Disposal in Waste Record Sewer->Record

Caption: Workflow for the chemical degradation and disposal of this compound waste.

By following these procedures, laboratory professionals can effectively mitigate the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for guidance on specific local regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azaserine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Azaserine, a glutamine antagonist with antitumor and antibiotic properties. Adherence to these procedures is critical to ensure personal safety and the integrity of your research.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. It is toxic if swallowed and is suspected of causing cancer[1][2]. It is crucial to handle this compound with the appropriate precautions to minimize exposure risks.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2]
CarcinogenicityCategory 2H351: Suspected of causing cancer[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shieldsProtects eyes from splashes and dust particles.[3][4]
Hand Protection Chemical-impermeable gloves (inspected prior to use)Prevents skin contact and absorption.[3][4]
Body Protection Fire/flame resistant and impervious clothing; laboratory coatProtects skin from contamination and potential splashes.[3][4]
Respiratory Protection Full-face respiratorRequired if exposure limits are exceeded or if dust/aerosols are generated.[3][4]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is essential. The following workflow diagram illustrates the key steps to be followed.

Azaserine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Weigh and Prepare Solutions C->D E Avoid Dust and Aerosol Formation D->E F Decontaminate Work Surfaces E->F G Remove and Dispose of PPE Correctly F->G H Dispose of this compound Waste (Follow Institutional & Local Regulations) G->H

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

  • Preparation :

    • Before handling, obtain and read the Safety Data Sheet (SDS) for this compound.

    • Ensure a designated work area, such as a chemical fume hood, is clean and available.

    • Assemble all necessary materials, including this compound, solvents, and weighing equipment.

    • Put on all required personal protective equipment as detailed in the PPE table.

  • Handling :

    • Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.

    • When weighing, use a draft shield to prevent the dispersal of powder.

    • To prepare solutions, slowly add the solid to the solvent to avoid splashing.

    • Handle all containers with this compound carefully to prevent spills.

  • Storage :

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]

    • The storage area should be separate from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]

    • Keep the container locked up and clearly labeled.[2]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency SituationProcedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical advice.[3][4]
Eye Contact Rinse opened eyes for at least 15 minutes under running water. Consult a doctor.[3][4]
Ingestion Do not induce vomiting. Rinse mouth with water and call for immediate medical help.[3][4]
Accidental Release Evacuate the area. Wear appropriate PPE. Cover the spill with an absorbent material, collect it in a sealed container for disposal. Prevent it from entering drains.[2][3]

Disposal Plan

This compound waste is considered hazardous and must be disposed of according to institutional and local regulations.

  • Chemical Waste :

    • Do not dispose of this compound with household garbage.[1]

    • Collect all solid and liquid waste containing this compound in designated, labeled, and sealed containers.

    • Arrange for disposal through a licensed hazardous waste disposal company.

  • Contaminated Materials :

    • All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning spills should be collected in a sealed bag and disposed of as hazardous waste.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

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Reactant of Route 1
Azaserine
Reactant of Route 2
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